Product packaging for 4-Nonylbenzoic acid(Cat. No.:CAS No. 38289-46-2)

4-Nonylbenzoic acid

Cat. No.: B1294843
CAS No.: 38289-46-2
M. Wt: 248.36 g/mol
InChI Key: FLRVNGMVEBEPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Nonylbenzoic acid is a useful research compound. Its molecular formula is C16H24O2 and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O2 B1294843 4-Nonylbenzoic acid CAS No. 38289-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRVNGMVEBEPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191664
Record name Benzoic acid, p-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38289-46-2
Record name 4-Nonylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38289-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, p-nonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, p-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Nonylbenzoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Nonylbenzoic Acid: Chemical Properties and Structure

Introduction

This compound is a para-substituted benzoic acid derivative characterized by a nonyl group attached to the fourth carbon of the benzene ring. This compound and its derivatives are of interest in various fields, including materials science, particularly in the development of liquid crystalline materials.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for key quantitative data.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms p-nonyl-benzoicaci, P-NONYLBENZOIC ACID, P-(N-NONYL)BENZOIC ACID, 4-NONYLBENZENECARBOXYLIC ACID[4]
CAS Number 38289-46-2[3][4]
Molecular Formula C₁₆H₂₄O₂[3][4]
Molecular Weight 248.36 g/mol [3]
Appearance White solid[1]
Melting Point 92.5-94.3°C[1]
SMILES CCCCCCCCCC1=CC=C(C=C1)C(=O)O[3]
InChI InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13H,2-9H2,1H3,(H,17,18)[3]
InChIKey FLRVNGMVEBEPQG-UHFFFAOYSA-N[3]

Spectroscopic Data

Spectrum TypeData
¹H NMR (400 MHz, CDCl₃)δ 0.86 (t, J = 6.9 Hz, 3H), 1.2-1.38 (m, 12H), 1.62 (m, 2H), 2.66 (t, J = 7.7 Hz, 2H), 7.26 (d, J = 8.2 Hz, 2H), 8.01 (d, J = 8.2 Hz, 2H)[1]
¹³C NMR (100 MHz, CDCl₃)δ 14.1, 22.7, 29.2, 29.3, 29.4, 29.5, 31.1, 31.8, 36.1, 126.7, 128.6, 130.4, 149.6, 171.9[1]
IR (film)3072, 2924, 2852, 2669, 2554, 1683, 1609, 1575, 1469, 1424, 1321, 1290, 945, 859, 758 cm⁻¹[1]
Mass Spec. (EI)m/z (rel. intensity): 248 (56, [M⁺]), 177 (7), 149 (9), 136 (100), 107 (9), 92 (38), 57 (14)[1]

Chemical Structure

This compound consists of a benzene ring substituted with a carboxyl group (-COOH) and a nonyl group (-C₉H₁₉) at the para (1,4) positions. The long alkyl chain contributes to the molecule's hydrophobic character, while the carboxylic acid group provides a polar, hydrophilic functional group capable of hydrogen bonding. This amphiphilic nature is a key determinant of its physical properties, including its potential use in liquid crystals.[1]

Experimental Protocols

The following section details the experimental protocol for the synthesis of this compound, adapted from a published organic synthesis procedure.[1]

Synthesis of this compound Methyl Ester

This initial step involves an iron-catalyzed cross-coupling reaction.

Materials:

  • Magnesium turnings (2.95 g, 121.0 mmol)

  • Tetrahydrofuran (THF)

  • 1,2-dibromoethane (0.3 mL, 3.6 mmol)

  • 1-bromononane (20.52 g, 97.0 mmol)

  • 4-chlorobenzoic acid methyl ester (13.0 g, 76.2 mmol)

  • Ferric acetylacetonate [Fe(acac)₃] (1.35 g, 3.82 mmol)

  • N-methylpyrrolidinone (NMP)

  • Diethyl ether

Procedure:

  • A 250-mL three-necked, round-bottomed flask is charged with magnesium turnings. The flask is flame-dried under vacuum.

  • After cooling, the apparatus is flushed with argon, and the magnesium turnings are suspended in 20 mL of THF.

  • 1,2-dibromoethane is introduced to activate the magnesium.

  • A solution of 1-bromononane in 100 mL of THF is added dropwise to maintain a gentle reflux, forming nonylmagnesium bromide. The mixture is refluxed for an additional 20 minutes and then cooled.

  • In a separate 2-L flask, 4-chlorobenzoic acid methyl ester, Fe(acac)₃, 450 mL of THF, and 25 mL of NMP are combined and cooled in an ice bath.

  • The prepared nonylmagnesium bromide solution is rapidly added to the cooled mixture.

  • The reaction is stirred for 7-10 minutes at ambient temperature, then diluted with 200 mL of diethyl ether.

Synthesis of this compound

This second step is the saponification of the methyl ester.

Materials:

  • This compound methyl ester (10.07 g, 38.37 mmol)

  • Methanol (100 mL)

  • 1M aqueous NaOH (96 mL)

  • 1M aqueous HCl (200 mL)

  • Ethyl acetate

  • Na₂SO₄

  • Hexanes

Procedure:

  • A 500-mL round-bottomed flask is charged with this compound methyl ester, methanol, and 1M aqueous NaOH.

  • The mixture is heated at reflux for 18 hours and then cooled to room temperature.

  • The reaction mixture is acidified with 1M aqueous HCl.

  • The product is extracted with four 250-mL portions of ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated by rotary evaporation.

  • The crude product is recrystallized from 70 mL of hexanes to yield this compound as a white solid.[1]

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants1 Reactants (Step 1) cluster_reactants2 Reactants (Step 2) r1 1-Bromononane intermediate This compound methyl ester r1->intermediate Cross-Coupling r2 Magnesium r2->intermediate Cross-Coupling r3 4-Chlorobenzoic acid methyl ester r3->intermediate Cross-Coupling catalyst1 Fe(acac)3 catalyst1->intermediate product This compound intermediate->product Saponification r4 NaOH (aq) r4->product r5 Methanol r5->product

Caption: Two-step synthesis of this compound.

Logical Relationship of Chemical Identifiers

Chemical_Identifiers central_node {this compound | C₁₆H₂₄O₂} iupac IUPAC Name This compound central_node->iupac cas CAS Number 38289-46-2 central_node->cas smiles SMILES CCCCCCCCCC1=CC=C(C=C1)C(=O)O central_node->smiles inchi InChI 1S/C16H24O2/... central_node->inchi inchikey InChIKey FLRVNGMVEBEPQG-UHFFFAOYSA-N central_node->inchikey

Caption: Relationship between chemical identifiers.

References

An In-depth Technical Guide to the Physical Properties of 4-Nonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Nonylbenzoic acid (C₁₆H₂₄O₂), a compound of interest in various fields, including liquid crystal technology and as a potential intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing key data and experimental context.

Core Physical and Chemical Properties

This compound is a white solid at room temperature. Its molecular structure, consisting of a benzoic acid moiety substituted with a nonyl group at the para position, dictates its physicochemical characteristics.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₆H₂₄O₂[1]
Molecular Weight 248.36 g/mol [1]
Melting Point 92.5-94.3 °C[2]
96-97 °C
Boiling Point 374.3 ± 21.0 °C (Predicted)
Density 0.992 ± 0.06 g/cm³ (Predicted)
pKa 4.35 ± 0.10 (Predicted)[3]
Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Spectrum TypeKey Peaks/Shifts
¹H NMR (400 MHz, CDCl₃) δ 0.86 (t, J = 6.9 Hz, 3H), 1.2-1.38 (m, 12H), 1.62 (m, 2H), 2.66 (t, J = 7.7 Hz, 2H), 7.26 (d, J = 8.2 Hz, 2H), 8.01 (d, J = 8.2 Hz, 2H)[2]
¹³C NMR (100 MHz, CDCl₃) δ 14.1, 22.7, 29.2, 29.3, 29.4, 29.5, 31.1, 31.8, 36.1, 126.7, 128.6, 130.4, 149.6, 171.9[2]
Infrared (IR) (film) 3072, 2924, 2852, 2669, 2554, 1683, 1609, 1575, 1469, 1424, 1321, 1290, 945, 859, 758 cm⁻¹[2]
Mass Spectrometry (EI) m/z (rel. intensity): 248 (56, [M⁺]), 136 (100)[2]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physical properties. The following are generalized protocols applicable to this compound, based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[4][5]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped up quickly to about 20°C below the expected melting point.[4][5]

  • Measurement: The heating rate is then slowed to approximately 2 °C/min.[4] The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[4] For a pure compound, this range is typically narrow.

Determination of Solubility

The solubility of this compound can be assessed in various solvents to establish a solubility profile.[6][7][8]

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, diethyl ether, and aqueous solutions of acid and base (e.g., 5% HCl and 5% NaOH).

  • Procedure:

    • To a test tube containing a small, measured amount of this compound (e.g., 25 mg), the solvent is added in small portions (e.g., 0.5 mL).[6]

    • The mixture is agitated vigorously after each addition.[8]

    • The substance is classified as soluble if it dissolves completely. Observations should be made regarding the rate of dissolution.

    • For acidic or basic solutions, changes in solubility upon neutralization can confirm the acidic nature of the compound.[6] Due to its carboxylic acid group, this compound is expected to be soluble in aqueous base (e.g., NaOH) and insoluble in aqueous acid (e.g., HCl). Its long nonyl chain suggests poor solubility in water but good solubility in nonpolar organic solvents.[9]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the physical properties of a synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Characterization cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Recrystallization from Hexanes Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Testing Purification->Solubility Spectroscopy Spectroscopic Analysis Purification->Spectroscopy DataCompilation Data Compilation & Tabulation MeltingPoint->DataCompilation Solubility->DataCompilation NMR NMR (¹H, ¹³C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS NMR->DataCompilation IR->DataCompilation MS->DataCompilation Report Technical Guide Generation DataCompilation->Report

Caption: Workflow for Physical Property Characterization.

References

An In-Depth Technical Guide to 4-Nonylbenzoic Acid (CAS 38289-46-2)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 4-Nonylbenzoic acid, intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's chemical and physical properties, synthesis, analytical methodologies, applications, and toxicological profile, grounding all information in established scientific principles and referenced literature.

Introduction: Understanding this compound

This compound (CAS: 38289-46-2) is a member of the alkylbenzoic acid family, characterized by a nine-carbon alkyl chain attached to a benzoic acid core.[1] This structure imparts amphiphilic properties, with a hydrophobic alkyl tail and a hydrophilic carboxylic acid head. This dual nature is fundamental to its applications, particularly in the realm of materials science. This document serves to elucidate the key technical aspects of this compound, providing a foundation for its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application.

PropertyValueReference
CAS Number 38289-46-2[1]
Molecular Formula C₁₆H₂₄O₂[1]
Molecular Weight 248.36 g/mol [1]
IUPAC Name This compound[1]
Melting Point 92.5-94.3 °C[2]
Boiling Point 374.3 ± 21.0 °C (Predicted)[1]
Density 0.992 ± 0.06 g/cm³ (Predicted)[1]
Synonyms p-Nonylbenzoic acid, 4-n-Nonylbenzoic acid[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through an iron-catalyzed cross-coupling reaction, followed by saponification. This method is advantageous due to the low cost and low toxicity of the iron catalyst.[2]

Synthesis Workflow

The synthesis is a two-step process, starting with the formation of the methyl ester of this compound, followed by its hydrolysis to the final product.

Synthesis_Workflow 1-Bromononane 1-Bromononane Grignard Formation Grignard Formation 1-Bromononane->Grignard Formation Mg, THF Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate Cross-Coupling Cross-Coupling Methyl 4-chlorobenzoate->Cross-Coupling Grignard Formation->Cross-Coupling Fe(acac)3 This compound methyl ester This compound methyl ester Cross-Coupling->this compound methyl ester Saponification Saponification This compound methyl ester->Saponification NaOH, MeOH/H2O This compound This compound Saponification->this compound

Synthesis workflow for this compound.
Detailed Experimental Protocol

The following protocol is adapted from a verified procedure in Organic Syntheses.[2]

Part A: this compound methyl ester

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottomed flask under an argon atmosphere, charge magnesium turnings (2.95 g, 121.0 mmol) and 20 mL of anhydrous tetrahydrofuran (THF).

    • Introduce 1,2-dibromoethane (0.3 mL, 3.6 mmol) to activate the magnesium.

    • Add a solution of 1-bromononane (20.52 g, 97.0 mmol) in 100 mL of THF dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 20 minutes to ensure the formation of nonylmagnesium bromide.

  • Iron-Catalyzed Cross-Coupling:

    • In a separate oven-dried, two-necked round-bottomed flask under argon, prepare a solution of methyl 4-chlorobenzoate (13.0 g, 76.2 mmol), ferric acetylacetonate (Fe(acac)₃, 1.35 g, 3.82 mmol), 450 mL of THF, and 25 mL of N-methylpyrrolidinone (NMP).

    • Cool this solution in an ice bath.

    • Rapidly add the prepared nonylmagnesium bromide solution to the cooled mixture via a cannula.

    • Remove the ice bath and stir the dark mixture for 7-10 minutes at ambient temperature.

  • Work-up and Purification:

    • Quench the reaction by adding 200 mL of diethyl ether and then carefully adding 300 mL of 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.

    • Wash the combined organic phases with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by short path distillation under high vacuum to yield this compound methyl ester as a colorless syrup.

Part B: this compound

  • Saponification:

    • In a round-bottomed flask, combine the this compound methyl ester (10.07 g, 38.37 mmol), 100 mL of methanol, and 96 mL of 1M aqueous NaOH.

    • Heat the mixture at reflux for 18 hours.

  • Acidification and Extraction:

    • Cool the reaction mixture to room temperature and carefully acidify with 200 mL of 1M aqueous HCl.

    • Transfer the solution to a separatory funnel and extract four times with 250-mL portions of ethyl acetate.

  • Purification and Recrystallization:

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate by rotary evaporation.

    • Recrystallize the residue from hexanes to obtain this compound as a white solid.

Analytical Methodologies

The purity and quantification of this compound are critical for its application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary recommended method for the analysis of this compound due to its polarity.[3]

Representative RP-HPLC Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 230 nm or 254 nm.[3]

  • Sample Preparation: Dissolve the sample in a suitable solvent such as a mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its low volatility. A derivatization step is necessary to convert the carboxylic acid to a more volatile ester.[4]

GC-MS Workflow with Derivatization:

GCMS_Workflow Sample Sample Derivatization Derivatization Sample->Derivatization e.g., Methylation GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

GC-MS analysis workflow for this compound.

Representative GC-MS Derivatization and Analysis Protocol:

  • Derivatization (Methylation):

    • Dissolve a known amount of the this compound sample in a suitable solvent.

    • Add a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) to convert the carboxylic acid to its methyl ester. This is a standard procedure for the analysis of acidic compounds by GC.

  • GC-MS Analysis:

    • Instrumentation: A GC system coupled with a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[5]

    • Carrier Gas: Helium at a constant flow rate.[5]

    • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a higher temperature. A typical program might start at 40°C, hold for 1 minute, then ramp to 320°C at 10°C/min and hold for 3 minutes.[5]

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.[5]

Applications of this compound

The unique molecular structure of this compound makes it a valuable component in the field of materials science, particularly in the synthesis of liquid crystals.

Liquid Crystals

4-Alkylbenzoic acids are known to form liquid crystalline phases.[2] The rod-like shape of the molecule, combined with the ability of the carboxylic acid groups to form hydrogen-bonded dimers, promotes the self-assembly into ordered mesophases. These materials are of interest for applications in displays, sensors, and other optical devices.

Chemical Intermediate

The carboxylic acid and the alkylated benzene ring are both reactive functional groups, making this compound a potentially useful intermediate in organic synthesis. For example, it can be used in the synthesis of polymers and other complex organic molecules where a long alkyl chain is desired for modifying solubility or other physical properties.[6][7]

Toxicological Profile and Safety Considerations

Specific toxicological data for this compound is limited. Therefore, this section provides an overview of the potential hazards based on data from structurally related compounds, such as other alkylbenzoic acids and nonylphenols.

Acute Toxicity

Based on data for related compounds like 4-hydroxybenzoic acid, the acute oral toxicity of this compound is expected to be low.[8]

Skin and Eye Irritation

Benzoic acid and its derivatives can cause skin and eye irritation.[3] It is prudent to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, to avoid direct contact.

Genotoxicity

Benzoic acid itself does not show evidence of genotoxicity in a range of assays.[9] While specific data for this compound is not available, it is not expected to be a potent genotoxic agent.

Endocrine Disruption Potential

The structural similarity of this compound to nonylphenol, a known endocrine disruptor, raises concerns about its potential to interact with hormone receptors. Nonylphenol has been shown to have estrogenic activity.[10] Therefore, further investigation into the endocrine-disrupting potential of this compound is warranted.

Metabolism and Environmental Fate

The metabolic and environmental fate of this compound can be inferred from the behavior of other benzoic acid derivatives and alkylated aromatic compounds.

Metabolism

Benzoic acid is primarily metabolized in the liver via conjugation with glycine to form hippuric acid, which is then excreted in the urine.[11][12] It is likely that this compound follows a similar metabolic pathway. The alkyl chain may also undergo oxidation.

Proposed Metabolic Pathway:

Metabolism_Pathway This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism Oxidation of alkyl chain Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism Glycine conjugation Oxidized Metabolites Oxidized Metabolites Phase I Metabolism->Oxidized Metabolites Glycine Conjugate Glycine Conjugate Phase II Metabolism->Glycine Conjugate Excretion Excretion Oxidized Metabolites->Excretion Glycine Conjugate->Excretion

Proposed metabolic pathway of this compound.
Environmental Fate and Biodegradation

Alkylphenols and their derivatives can be persistent in the environment and are subject to biodegradation. The biodegradation of such compounds often involves the shortening of the alkyl chain and the degradation of the aromatic ring.[13][14] The ultimate biodegradability of related compounds suggests that this compound is unlikely to be highly persistent in the environment under aerobic conditions.

Conclusion

This compound is a versatile molecule with established applications in liquid crystal research and potential for broader use as a chemical intermediate. Its synthesis is well-documented and efficient. While specific toxicological and environmental data are sparse, a reasonable assessment of its potential hazards can be made by comparison with structurally related compounds. This guide provides a solid foundation for researchers and developers working with this compound, emphasizing the importance of safe handling and the need for further research into its biological and environmental properties.

References

IUPAC name for 4-Nonylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Nonylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable building block in various chemical and pharmaceutical applications. The document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and discusses its relevance in the broader context of drug development and biological activity.

This compound, with the IUPAC name This compound , is an aromatic carboxylic acid.[1] It is also commonly referred to as p-nonylbenzoic acid or 4-n-nonylbenzoic acid.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 38289-46-2[1][2]
Molecular Formula C₁₆H₂₄O₂[1][2]
Molecular Weight 248.36 g/mol [1]
Melting Point 92.5-94.3 °C[3]
Appearance White solid[3]
InChI Key FLRVNGMVEBEPQG-UHFFFAOYSA-N[1]
SMILES CCCCCCCCCC1=CC=C(C=C1)C(=O)O[1]
Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Spectrum TypeDataSource
¹H NMR (400 MHz, CDCl₃) δ 0.86 (t, J = 6.9 Hz, 3H), 1.2-1.38 (m, 12H), 1.62 (m, 2H), 2.66 (t, J = 7.7 Hz, 2H), 7.26 (d, J = 8.2 Hz, 2H), 8.01 (d, J = 8.2 Hz, 2H)[3]
¹³C NMR (100 MHz, CDCl₃) δ 14.1, 22.7, 29.2, 29.3, 29.4, 29.5, 31.1, 31.8, 36.1, 126.7, 128.6, 130.4, 149.6, 171.9[3]
IR (film) 3072, 2924, 2852, 2669, 2554, 1683, 1609, 1575, 1469, 1424, 1321, 1290, 945, 859, 758 cm⁻¹[3]
Mass Spectrometry (EI) m/z (rel. intensity): 248 (56, [M⁺]), 177 (7), 149 (9), 136 (100), 107 (9), 92 (38), 57 (14)[3]

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process starting with the iron-catalyzed cross-coupling of a Grignard reagent with 4-methoxycarbonylphenyl triflate to form the methyl ester, followed by saponification.[3][4]

Experimental Protocol

A. This compound methyl ester [3]

  • A 250-mL, three-necked, round-bottomed flask is equipped with a Teflon-coated magnetic stir bar, a glass stopper, a reflux condenser fitted with an argon stopcock inlet, and a pressure-equalizing dropping funnel.

  • The flask is charged with magnesium turnings (2.95 g, 121.0 mmol).

  • The flask is evacuated and flame-dried while the magnesium turnings are gently stirred.

  • After cooling to room temperature under argon, 50 mL of anhydrous THF is added, followed by a solution of 1-bromononane (15.0 g, 72.4 mmol) in 50 mL of anhydrous THF, which is added dropwise.

  • The resulting Grignard reagent is then transferred to a second flask containing a solution of methyl 4-triflyloxybenzoate (10.0 g, 36.7 mmol) and Fe(acac)₃ (0.65 g, 1.84 mmol) in 100 mL of anhydrous THF at 0 °C.

  • The reaction mixture is stirred for 10 minutes at 0 °C and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of 100 mL of 1 M aqueous HCl.

  • The aqueous layer is extracted with three 100-mL portions of ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound methyl ester.

B. This compound [3]

  • A 500-mL, round-bottomed flask equipped with a Teflon-coated magnetic stir bar and a reflux condenser is charged with the crude this compound methyl ester (10.07 g, 38.37 mmol), 100 mL of methanol, and 96 mL of 1 M aqueous NaOH.

  • The mixture is heated at reflux for 18 hours and then cooled to room temperature.

  • The reaction mixture is carefully acidified by the addition of 200 mL of 1 M aqueous HCl.

  • The resulting solution is transferred to a separatory funnel and extracted with four 250-mL portions of ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated by rotary evaporation.

  • The residue is recrystallized from 70 mL of hexanes to give 8.32-8.35 g (87-88% yield) of this compound as a white solid.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step A: Ester Formation cluster_step2 Step B: Saponification reagents1 1-Bromononane + Mg grignard Nonylmagnesium bromide reagents1->grignard THF ester This compound methyl ester grignard->ester reagents2 Methyl 4-triflyloxybenzoate Fe(acac)3 reagents2->ester THF, 0°C to rt reagents3 NaOH, MeOH/H2O ester->reagents3 acidification HCl (aq) reagents3->acidification Reflux extraction Ethyl acetate acidification->extraction recrystallization Hexanes extraction->recrystallization product This compound recrystallization->product

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Biological Activity

Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, serving as crucial scaffolds and intermediates in the synthesis of a wide range of therapeutic agents.[5][6] The carboxylic acid group provides a key site for chemical modification, allowing for the synthesis of diverse libraries of compounds for drug discovery.[7]

While extensive biological data for this compound itself is not widely published, the broader family of benzoic acid derivatives exhibits a vast array of biological activities, including:

  • Antimicrobial[8][9]

  • Anti-inflammatory[8]

  • Anticancer[5]

  • Antioxidant[8]

  • Antiviral[8]

Derivatives of the closely related 4-hydroxybenzoic acid have been shown to modulate the proteostasis network, which is integral to cellular health and is often dysfunctional in aging and disease.[10] This suggests that lipophilic benzoic acid derivatives like this compound could be investigated for similar activities.

Illustrative Signaling Pathway: 4-Hydroxybenzoic Acid in Shigella sonnei

To illustrate a potential biological role for a benzoic acid derivative, the signaling pathway of 4-hydroxybenzoic acid (4-HBA) in the bacterium Shigella sonnei is presented. In this system, 4-HBA acts as a quorum-sensing signal, regulating bacterial physiology and virulence.[11] The enzyme UbiC synthesizes 4-HBA from chorismate.[11] 4-HBA then binds to the response regulator AaeR, which in turn modulates the expression of target genes involved in biofilm formation, extracellular polysaccharide (EPS) production, and virulence.[11]

HBA_Signaling cluster_synthesis Signal Synthesis cluster_regulation Gene Regulation Chorismate Chorismate UbiC UbiC (Chorismate pyruvate-lyase) Chorismate->UbiC HBA 4-Hydroxybenzoic Acid (4-HBA) UbiC->HBA AaeR AaeR (Response Regulator) HBA->AaeR Binds to AaeR_HBA AaeR-HBA Complex AaeR->AaeR_HBA TargetGenes Target Gene Promoters AaeR_HBA->TargetGenes Binds to Phenotypes Biofilm Formation EPS Production Virulence TargetGenes->Phenotypes Regulates

Caption: 4-HBA signaling pathway in S. sonnei.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While its primary documented application is in the field of liquid crystalline materials, its structural similarity to other biologically active benzoic acids suggests potential for its use as a scaffold or intermediate in drug discovery programs.[3] The lipophilic nonyl chain may confer properties that could be exploited in the development of new therapeutic agents, particularly those targeting lipid-rich environments or requiring enhanced membrane permeability. Further research into the specific biological activities of this compound is warranted to fully explore its potential in pharmaceutical and life sciences research.

References

An In-depth Technical Guide to 4-Nonylbenzoic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Nonylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details the molecule's fundamental properties, a robust experimental protocol for its synthesis, and a discussion of its analytical characterization.

Core Properties of this compound

This compound is an organic compound featuring a benzene ring substituted with a carboxyl group and a nonyl group. Its physicochemical properties are crucial for its application and analysis.

PropertyValueReference
Molecular Formula C₁₆H₂₄O₂[1]
Molecular Weight 248.36 g/mol
IUPAC Name This compound
CAS Number 38289-46-2[1]

Experimental Protocol: Synthesis of this compound

A well-established method for the synthesis of this compound involves a two-step process: an iron-catalyzed cross-coupling reaction to form the methyl ester intermediate, followed by saponification to yield the final carboxylic acid. The following protocol is adapted from a procedure published in Organic Syntheses[2][3].

Part A: Synthesis of this compound methyl ester

This step involves an iron-catalyzed cross-coupling reaction between a Grignard reagent (nonylmagnesium bromide) and methyl 4-chlorobenzoate.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, magnesium turnings are suspended in tetrahydrofuran (THF). 1,2-dibromoethane is added to initiate the reaction. A solution of 1-bromononane in THF is then added dropwise to maintain a gentle reflux, forming nonylmagnesium bromide. The solution is then cooled to room temperature.

  • Cross-Coupling Reaction: In a separate, oven-dried 2-L flask, methyl 4-chlorobenzoate and ferric acetylacetonate [Fe(acac)₃] are dissolved in a mixture of THF and N-methylpyrrolidinone (NMP) under argon. The flask is cooled in an ice bath.

  • Addition and Quenching: The freshly prepared nonylmagnesium bromide solution is rapidly added to the cooled solution of the aryl chloride and catalyst. The reaction mixture, which turns from red to black-violet, is stirred for 7-10 minutes at ambient temperature.

  • Workup and Purification: The reaction is quenched by the addition of diethyl ether. The mixture is then washed sequentially with saturated aqueous NaHCO₃. The organic phases are combined, dried over Na₂SO₄, and concentrated by rotary evaporation. The resulting crude product is purified by short-path distillation under high vacuum to yield this compound methyl ester as a colorless syrup.

Part B: Saponification to this compound

  • Hydrolysis: The purified this compound methyl ester is dissolved in methanol, and a 1M aqueous solution of sodium hydroxide (NaOH) is added. The mixture is heated at reflux for 18 hours.

  • Acidification and Extraction: After cooling to room temperature, the reaction mixture is carefully acidified with 1M aqueous hydrochloric acid (HCl). The resulting solution is extracted multiple times with ethyl acetate.

  • Final Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is recrystallized from hexanes to afford this compound as a white solid[2].

Synthesis_Workflow cluster_A Part A: Ester Synthesis cluster_B Part B: Saponification A1 Prepare Nonylmagnesium Bromide (Grignard Reagent) A3 Cross-Coupling Reaction (0°C to RT, 7-10 min) A1->A3 A2 Prepare Solution of Methyl 4-chlorobenzoate and Fe(acac)3 catalyst A2->A3 A4 Workup and Purification (Distillation) A3->A4 B1 Hydrolysis with NaOH/Methanol (Reflux, 18h) A4->B1 This compound methyl ester B2 Acidification with HCl B1->B2 B3 Extraction with Ethyl Acetate B2->B3 B4 Recrystallization from Hexanes B3->B4 Product Final Product: This compound (White Solid) B4->Product

Workflow for the synthesis of this compound.

Biological and Pharmacological Context

While specific signaling pathways for this compound are not extensively documented, the broader class of benzoic acid derivatives is known for a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, antioxidant, and anti-mutagenic effects[4]. Certain benzoic acid derivatives have been shown to modulate the proteostasis network, which is crucial for cellular health and longevity, by enhancing the activity of protein degradation systems like the ubiquitin-proteasome and autophagy-lysosome pathways[5]. For instance, some derivatives have demonstrated inhibitory activity against steroid 5α-reductase isozymes, which are relevant in various hormonal disorders[6]. The functional nonyl group of this compound imparts significant lipophilicity, which can influence its membrane permeability and interaction with biological targets. Further research is required to elucidate the specific mechanisms of action and potential therapeutic applications of this particular compound.

References

Spectroscopic Profile of 4-Nonylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nonylbenzoic acid, a compound with applications in materials science and as a synthetic intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.01d8.22HAromatic (ortho to -COOH)
7.26d8.22HAromatic (meta to -COOH)
2.66t7.72HBenzylic -CH₂-
1.62m-2H-CH₂-
1.20-1.38m-12H-(CH₂)₆-
0.86t6.93HTerminal -CH₃
Note: The carboxylic acid proton (-COOH) signal is often a broad singlet and may not be distinctly observed due to solvent exchange.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)[1]

Chemical Shift (δ) ppmAssignment
171.9Carboxylic Acid (C=O)
149.6Aromatic (quaternary, C-COOH)
130.4Aromatic (CH, ortho to -COOH)
128.6Aromatic (CH, meta to -COOH)
126.7Aromatic (quaternary, C-alkyl)
36.1Benzylic -CH₂-
31.8-CH₂-
31.1-CH₂-
29.5-CH₂-
29.4-CH₂-
29.3-CH₂-
29.2-CH₂-
22.7-CH₂-
14.1Terminal -CH₃
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for this compound (Film)[1]

Wavenumber (cm⁻¹)IntensityAssignment
3072MediumAromatic C-H Stretch
2924, 2852StrongAliphatic C-H Stretch
2669, 2554BroadO-H Stretch (Carboxylic Acid)
1683StrongC=O Stretch (Carboxylic Acid)
1609, 1575MediumAromatic C=C Stretch
1469, 1424MediumC-H Bending
1321, 1290StrongC-O Stretch / O-H Bending
945, 859, 758MediumC-H Out-of-Plane Bending
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)[1]

m/zRelative Intensity (%)Assignment
24856[M]⁺ (Molecular Ion)
1777[M - C₅H₁₁]⁺
1499[M - C₇H₁₅]⁺
136100[M - C₈H₁₇]⁺ (Benzylic cleavage)
1079
9238
5714

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2][3] The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at a frequency of 400 MHz for protons and 100 MHz for carbon-13.[1] Data processing involves Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy

The infrared spectrum can be acquired using a Fourier-Transform Infrared (FTIR) spectrometer.[4] For a solid sample like this compound, the data can be obtained by preparing a thin film of the material. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (MS)

For electron ionization (EI) mass spectrometry, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.[1]

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure of this compound with its key mass fragments.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Fragmentation_Pattern cluster_structure This compound Structure & Fragmentation mol C₁₆H₂₄O₂ parent Molecular Ion [M]⁺ m/z = 248 frag1 Benzylic Cleavage Fragment [M - C₈H₁₇]⁺ m/z = 136 parent->frag1 Loss of C₈H₁₇ radical frag2 [M - C₅H₁₁]⁺ m/z = 177 parent->frag2 Loss of C₅H₁₁ radical

Caption: Structure of this compound and key mass spectrometry fragments.

References

The Solubility Profile of 4-Nonylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the solubility of 4-Nonylbenzoic acid in various solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of carboxylic acids. Due to the limited availability of precise quantitative data for this compound, this guide also incorporates qualitative solubility information and data from structurally similar compounds to provide a comprehensive understanding of its solubility characteristics.

Introduction

This compound is a substituted aromatic carboxylic acid characterized by a nine-carbon alkyl chain attached to the para position of the benzoic acid ring. This molecular structure, featuring both a polar carboxylic acid group and a significant nonpolar alkyl tail, imparts amphiphilic properties to the molecule, influencing its solubility in different solvent systems. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a liquid crystal intermediate, in the synthesis of medicinal compounds, and in formulation development. This guide aims to provide a centralized resource on the solubility of this compound.

Quantitative and Qualitative Solubility Data

Precise, publicly available quantitative solubility data for this compound is scarce. However, by combining qualitative observations from synthetic procedures and data from analogous compounds, a general solubility profile can be constructed.

Table 1: Solubility of this compound and Related Compounds

SolventCompoundTemperatureSolubilityData TypeSource
HexanesThis compoundHotSolubleQualitative[1]
HexanesThis compoundColdSparingly Soluble / InsolubleQualitative[1]
Methanol4-Hexylbenzoic acidRoom Temperature0.1 g/mLQuantitative[2]
WaterBenzoic acid25 °C0.344 g/100 mLQuantitativeGeneral Chemical Data
AcetoneBenzoic acidRoom TemperatureSolubleQualitativeGeneral Chemical Data
EthanolBenzoic acid25 °C58.4 g/100 mLQuantitativeGeneral Chemical Data
TolueneBenzoic acid25 °C11.1 g/100 mLQuantitativeGeneral Chemical Data

Note: The data for benzoic acid is provided for general comparison of a parent compound. The solubility of this compound is expected to be lower in polar solvents and higher in non-polar solvents compared to benzoic acid due to the long non-polar nonyl group.

Experimental Protocols for Solubility Determination

The following protocols describe common methods for determining the solubility of a solid organic acid like this compound.

General Qualitative Solubility Test

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, ethanol, methanol, acetone, hexane, toluene)

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.

  • Add 0.75 mL of the desired solvent to the test tube.

  • Vigorously shake or vortex the test tube for 1-2 minutes.

  • Visually inspect the solution to determine if the solid has dissolved.

  • Record the observation as "soluble," "sparingly soluble," or "insoluble."

Gravimetric Method for Quantitative Solubility Determination

This method provides a quantitative measure of solubility.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Constant temperature bath with shaker

  • Sealed vials

  • Syringe with a fine-tip needle and filter attachment (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dish

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter.

  • Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

  • Record the exact volume of the solution transferred.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

  • Once the solvent is completely evaporated, weigh the evaporation dish containing the dried solute.

  • Calculate the solubility in g/100 mL or other desired units.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of an organic acid.

Solubility_Workflow cluster_mixing Mixing & Equilibration cluster_separation Separation cluster_analysis Analysis prep_solute Weigh Solute (this compound) mix Combine Solute and Solvent prep_solute->mix prep_solvent Measure Solvent Volume prep_solvent->mix agitate Agitate at Constant Temperature (e.g., Shaker Bath) mix->agitate equilibrate Allow to Equilibrate agitate->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle filtrate Filter Supernatant settle->filtrate analysis_qual Qualitative Observation (Soluble/Insoluble) filtrate->analysis_qual Visual Inspection analysis_quant Quantitative Measurement (e.g., Gravimetric) filtrate->analysis_quant Further Processing

Caption: A general experimental workflow for determining the solubility of a solid compound.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent, a concept often summarized by the principle "like dissolves like."

Solubility_Factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome solute_polar Polar Head: Carboxylic Acid (-COOH) (Hydrogen Bonding) high_sol High Solubility solute_polar->high_sol favors interaction with low_sol Low Solubility solute_polar->low_sol disfavors interaction with solute_nonpolar Nonpolar Tail: Nonyl Group (-C9H19) (van der Waals Forces) solute_nonpolar->high_sol favors interaction with solute_nonpolar->low_sol disfavors interaction with solvent_polar Polar Solvents (e.g., Water, Methanol) solvent_polar->high_sol solvent_polar->low_sol solvent_nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) solvent_nonpolar->high_sol solvent_nonpolar->low_sol

References

Potential Research Applications of 4-Nonylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nonylbenzoic acid, a derivative of benzoic acid with a nine-carbon alkyl chain, presents a compelling scaffold for a variety of research applications. Its structural similarity to known bioactive molecules, including endocrine-disrupting compounds and enzyme inhibitors, suggests its potential utility in diverse fields ranging from materials science to pharmacology. This technical guide provides an in-depth overview of the core research applications of this compound and its analogs, focusing on its potential as an enzyme inhibitor, a component in liquid crystal formulations, and a modulator of nuclear receptor signaling pathways. Detailed experimental protocols and quantitative data from related compounds are presented to facilitate further investigation into this versatile molecule.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol .[1] Its structure consists of a benzoic acid core substituted with a nonyl group at the para position. This amphiphilic nature, combining a hydrophilic carboxylic acid head with a long hydrophobic alkyl tail, is key to some of its potential applications, particularly in the formation of liquid crystals.

PropertyValueSource
Molecular FormulaC₁₆H₂₄O₂PubChem CID 38002[1]
Molecular Weight248.36 g/mol PubChem CID 38002[1]
IUPAC NameThis compoundPubChem CID 38002[1]
CAS Number38289-46-2PubChem CID 38002[1]

Potential Research Applications

The unique chemical structure of this compound positions it as a valuable tool in several areas of scientific research.

Inhibition of Steroid 5α-Reductase

Derivatives of 4-alkylbenzoic acids have been identified as non-steroidal inhibitors of steroid 5α-reductase, an enzyme crucial for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2][3] Overactivity of this enzyme is implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. The exploration of this compound and its derivatives as potential inhibitors of this enzyme represents a promising avenue for drug discovery.

Quantitative Data: 5α-Reductase Inhibition by a Related Benzoic Acid Derivative

A study on 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid, a more complex derivative, provides insight into the potential inhibitory activity of this class of compounds.

CompoundTargetAssay ConcentrationIC₅₀
4-(4-(phenylaminocarbonyl)benzoyl)benzoic acidHuman steroid 5α-reductase isozyme 210 µM0.82 µM[2][3]

Experimental Protocol: In Vitro Steroid 5α-Reductase Inhibition Assay

This protocol is adapted from established methods for screening 5α-reductase inhibitors.[4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human steroid 5α-reductase type 1 or 2.

Materials:

  • Human steroid 5α-reductase type 1 or 2 (recombinant or from a cell line like LNCaP)[4]

  • Testosterone (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

  • Finasteride (positive control)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

  • LC-MS system for product quantification (Dihydrotestosterone - DHT)

Procedure:

  • Enzyme Preparation: Prepare a crude enzyme extract from LNCaP prostate cancer cells, which express 5α-reductase.[4]

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the enzyme preparation, NADPH, and testosterone in the reaction buffer.

  • Compound Addition: Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the wells. Include wells with a known inhibitor (finasteride) as a positive control and wells with vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Extraction: Stop the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile). Extract the product (DHT) and remaining substrate (testosterone).

  • Quantification: Analyze the samples using a validated LC-MS method to quantify the amount of DHT formed.[4]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for 5α-Reductase Inhibition Research

G cluster_0 Pre-clinical Investigation cluster_1 Mechanism of Action Compound_Synthesis Synthesis of This compound and Derivatives Enzyme_Assay In Vitro 5α-Reductase Inhibition Assay Compound_Synthesis->Enzyme_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Enzyme_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Binding_Studies Enzyme Binding Kinetics Lead_Optimization->Binding_Studies Cell-based_Assays Cell-based Androgen Signaling Assays Binding_Studies->Cell-based_Assays G Synthesis Synthesis of Liquid Crystal POM Polarized Optical Microscopy (POM) Synthesis->POM DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Phase_Identification Phase Identification (Texture) POM->Phase_Identification Transition_Temps Transition Temperatures (Enthalpy) DSC->Transition_Temps Material_Properties Mesomorphic Properties Phase_Identification->Material_Properties Transition_Temps->Material_Properties G NBA This compound ERa Estrogen Receptor α (ERα) NBA->ERa Binds to PI3K PI3K ERa->PI3K Activates ERK ERK ERa->ERK Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation AKT->Proliferation ERK->Proliferation G Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_Translocation Nuclear Translocation of AR AR->AR_Translocation NBA This compound NBA->AR Competitively Binds to NBA->AR_Translocation Inhibits Gene_Expression Androgen-responsive Gene Expression AR_Translocation->Gene_Expression

References

The Biological Activity of Long-Chain Alkylbenzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alkylbenzoic acids, a class of phenolic lipids predominantly found in plants like Anacardium occidentale (cashew) and Ginkgo biloba, have garnered significant scientific interest for their diverse and potent biological activities.[1][2] Key examples include anacardic acids and ginkgolic acids, which are characterized by a salicylic acid or a related benzoic acid core with a long alkyl side chain (typically C15 or C17).[3] This structural feature is critical to their bioactivity, which spans anticancer, antimicrobial, and specific enzyme-inhibiting properties.[4][5] These compounds modulate critical cellular pathways, including histone acetyltransferase (HAT) activity, protein SUMOylation, and the NF-κB signaling cascade, positioning them as promising lead compounds for therapeutic development.[5][6] This technical guide provides an in-depth overview of the core biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways they influence.

Key Biological Activities and Mechanisms of Action

Long-chain alkylbenzoic acids exert their effects through multiple mechanisms, primarily centered on enzyme inhibition and the modulation of crucial cellular signaling pathways. Their lipophilic alkyl chain is thought to facilitate membrane interaction and entry into cells, allowing the hydrophilic benzoic acid head to interact with intracellular targets.

Enzyme Inhibition

A primary mechanism of action for long-chain alkylbenzoic acids is the direct inhibition of key cellular enzymes.

Anacardic acid is a well-documented inhibitor of histone acetyltransferases (HATs), particularly p300 and PCAF.[7][8] By inhibiting these enzymes, anacardic acid prevents the acetylation of histone proteins, a critical step in transcriptional activation.[5][9] This leads to the suppression of gene products regulated by HAT activity, including those involved in cell survival and proliferation.[5] Anacardic acid has been shown to be a noncompetitive inhibitor of p300 and PCAF.[10] This inhibition of HAT activity is also linked to its ability to sensitize tumor cells to ionizing radiation.[9]

Ginkgolic acid and its structural analog, anacardic acid, have been identified as potent inhibitors of protein SUMOylation.[6][11] This post-translational modification process, crucial for regulating protein function and localization, is implicated in cancer and neurodegenerative diseases.[11][12] These alkylbenzoic acids function by directly binding to the SUMO-activating enzyme E1 and blocking the formation of the E1-SUMO intermediate thioester complex, a critical initial step in the SUMOylation cascade.[6][12][13] This inhibitory action occurs both in vitro and in vivo and is specific to SUMOylation, not affecting ubiquitination.[6]

Anticancer Activity

The anticancer properties of these compounds are extensive and linked to their ability to modulate multiple signaling pathways involved in tumorigenesis.

Anacardic acid is a potent suppressor of the nuclear factor-κB (NF-κB) signaling pathway.[5] It inhibits the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα.[5] This action keeps the NF-κB (p65/p50) dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation, cell survival, proliferation, and invasion.[5][14]

dot

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->NFkB_IkBa Degrades NFkB p65/p50 (NF-κB) Nucleus Nucleus Transcription Gene Transcription (Survival, Proliferation, Invasion) Nucleus->Transcription Activates AnacardicAcid Anacardic Acid AnacardicAcid->IKK Inhibits NFkB_IkBa->Nucleus Translocation Angiogenesis_Inhibition VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR VEGFR->Src_FAK Activates Src Src Kinase FAK FAK RhoGTPases Rac1 / Cdc42 Angiogenesis Angiogenesis (Cell Proliferation, Migration, Adhesion) RhoGTPases->Angiogenesis AnacardicAcid Anacardic Acid AnacardicAcid->Src_FAK Inhibits Src_FAK->RhoGTPases HAT_Assay_Workflow A Prepare Reaction Mix (Buffer, Histone, HAT Enzyme) B Add Anacardic Acid (or DMSO control) A->B C Pre-incubate (30°C) B->C D Start Reaction (Add [³H]-acetyl-CoA) C->D E Incubate (30°C) D->E F Spot onto P81 Filter Paper E->F G Wash Filters F->G H Scintillation Counting G->H I Calculate IC₅₀ H->I

References

Lipophilic Benzoic Acid Derivatives in Cell Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of lipophilic benzoic acid derivatives in cellular studies. These compounds have garnered significant interest in drug discovery, particularly in oncology, due to their ability to modulate key cellular processes, leading to cytotoxic and apoptotic effects in cancer cells. This guide details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their study, and illustrates relevant signaling pathways and workflows.

Introduction to Lipophilic Benzoic Acid Derivatives

Lipophilicity, the ability of a compound to dissolve in fats, oils, and other non-polar solvents, is a critical physicochemical property influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] In the context of benzoic acid derivatives, increasing lipophilicity can enhance their ability to cross cellular membranes, allowing them to reach intracellular targets more effectively.[2][3]

A prominent strategy to enhance the lipophilicity and cellular uptake of benzoic acid derivatives is their conjugation with delocalized lipophilic cations (DLCs), such as the triphenylphosphonium (TPP) cation.[4][5] The positive charge of the TPP group facilitates accumulation within the mitochondria of cancer cells, which typically have a more negative mitochondrial membrane potential than normal cells.[6] This targeted delivery enhances the cytotoxic effects of the benzoic acid moiety.

Mechanism of Action

Lipophilic benzoic acid derivatives exert their cellular effects through multiple mechanisms, primarily converging on the induction of mitochondrial dysfunction and apoptosis.[4][6]

2.1. Mitochondrial Targeting and Disruption:

Many lipophilic benzoic acid derivatives, particularly those conjugated with TPP, accumulate in the mitochondria.[6] Once there, they can act as mitochondrial uncouplers, disrupting the electron transport chain and oxidative phosphorylation (OXPHOS).[4][6] This leads to a decrease in the mitochondrial membrane potential (ΔΨm) and a subsequent reduction in intracellular ATP production.[4][6]

2.2. Induction of Apoptosis:

The disruption of mitochondrial function is a key trigger for the intrinsic pathway of apoptosis.[4] The decrease in ΔΨm can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. This initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][7]

2.3. Modulation of Signaling Pathways:

Lipophilic benzoic acid derivatives have also been shown to modulate key signaling pathways involved in cell survival and proliferation. For instance, some derivatives can influence the activity of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[8][9] Additionally, certain naturally occurring benzoic acid derivatives have been found to inhibit histone deacetylases (HDACs), leading to changes in gene expression that can suppress tumor growth.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various lipophilic benzoic acid derivatives in different cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
Delocalized Lipophilic Cations (DLCs) - Benzoic Acid Derivatives
Hydroxybenzoate-TPP+ Derivative 1Cal-27 (Head and Neck)24~20[4]
Hydroxybenzoate-TPP+ Derivative 1Cal-27 (Head and Neck)48~15[4]
Hydroxybenzoate-TPP+ Derivative 1Cal-27 (Head and Neck)72~10[4]
Hydroxybenzoate-TPP+ Derivative 2Cal-27 (Head and Neck)24~30[4]
Hydroxybenzoate-TPP+ Derivative 2Cal-27 (Head and Neck)48~20[4]
Hydroxybenzoate-TPP+ Derivative 2Cal-27 (Head and Neck)72~15[4]
Sodium Benzoate
Sodium BenzoateHCT116 (Colon)24>6000 (Significant viability decrease at 6.25-200 mM)[8]
Sodium BenzoateCaco-3 (Colon)Not Specified15.01 µg/mL[10]
Sodium BenzoateMCF7 (Breast)Not Specified0.378 µg/mL[10]
Sodium BenzoateA549 (Lung)Not Specified0.45 µg/mL[10]
Other Derivatives
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical)Not Specified17.84[5]
Phenyl-thiazolyl-benzoic acid derivativeNB4 (Leukemia)Not Specified0.001–1[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of lipophilic benzoic acid derivatives.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • Lipophilic benzoic acid derivative of interest

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the lipophilic benzoic acid derivative for the desired time period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Treated and untreated cells

Procedure:

  • Induce apoptosis in cells by treating them with the lipophilic benzoic acid derivative.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[12]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[13]

Materials:

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorescent substrate)

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Treat cells with the lipophilic benzoic acid derivative to induce apoptosis.

  • Lyse the cells using the provided lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • Add an equal amount of protein from each sample to the wells of a 96-well plate.

  • Add the caspase-3 substrate to each well and incubate at 37°C.

  • Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals.

  • Calculate the caspase-3 activity based on the rate of substrate cleavage.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis, such as cleaved PARP and members of the Bcl-2 family.[4][6][14]

Materials:

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.[15]

Materials:

  • JC-1 dye

  • CCCP (a mitochondrial uncoupler, as a positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on coverslips or in a multi-well plate.

  • Treat the cells with the lipophilic benzoic acid derivative. Include a positive control treated with CCCP.

  • Incubate the cells with JC-1 dye (typically 2-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

Measurement of Intracellular ATP Levels

This assay quantifies the amount of ATP in cells, which is an indicator of cellular energy status.[16][17][18]

Materials:

  • ATP measurement kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Treat cells with the lipophilic benzoic acid derivative.

  • Lyse the cells to release intracellular ATP.

  • Add the luciferase-based reagent to the cell lysate.

  • Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This technology measures the oxygen consumption rate (OCR), providing a real-time analysis of mitochondrial respiration.[3][10][19]

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Seahorse XF assay medium

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Load the sensor cartridge with the mitochondrial stress test compounds.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

  • The instrument will sequentially inject the compounds and measure the OCR to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of lipophilic benzoic acid derivatives.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Lipophilic Benzoic Acid Derivative Lipophilic Benzoic Acid Derivative Bax Bax Lipophilic Benzoic Acid Derivative->Bax Bak Bak Lipophilic Benzoic Acid Derivative->Bak Bcl2 Bcl2 Lipophilic Benzoic Acid Derivative->Bcl2 inhibits MOMP MOMP Bax->MOMP Bak->MOMP Bcl2->Bax inhibits Bcl2->Bak inhibits Cytochrome_c Cytochrome_c Apaf1 Apaf1 Cytochrome_c->Apaf1 MOMP->Cytochrome_c release Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 PARP PARP Active_Caspase3->PARP cleaves Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Intrinsic apoptosis pathway induced by lipophilic benzoic acid derivatives.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipophilic Benzoic Acid Derivative Lipophilic Benzoic Acid Derivative IKK IKK Complex Lipophilic Benzoic Acid Derivative->IKK modulates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: Modulation of the NF-κB signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_data Data Analysis Cell_Culture Cancer Cell Lines Treatment Treat with Lipophilic Benzoic Acid Derivative Cell_Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT AnnexinV Annexin V/PI (Apoptosis) Treatment->AnnexinV Caspase Caspase-3 Assay (Apoptosis) Treatment->Caspase WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot JC1 JC-1 Assay (MMP) Treatment->JC1 ATP ATP Assay (Energy) Treatment->ATP Seahorse Seahorse XF (Mitochondrial Respiration) Treatment->Seahorse IC50 IC50 Calculation MTT->IC50 Apoptosis_Quantification Apoptosis Quantification AnnexinV->Apoptosis_Quantification Caspase->Apoptosis_Quantification Protein_Quantification Protein Quantification WesternBlot->Protein_Quantification MMP_Analysis MMP Analysis JC1->MMP_Analysis ATP_Quantification ATP Quantification ATP->ATP_Quantification OCR_Analysis OCR Analysis Seahorse->OCR_Analysis

Caption: General experimental workflow for studying lipophilic benzoic acid derivatives.

The Role of Lipophilicity and its Measurement

The lipophilicity of a benzoic acid derivative is a key determinant of its biological activity.[20][21] It is commonly quantified by the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP: The ratio of the concentration of a neutral compound in a non-polar solvent (typically octanol) to its concentration in an aqueous solvent (water).

  • LogD: The ratio of the concentration of a compound (both ionized and un-ionized forms) in a non-polar solvent to its concentration in an aqueous buffer at a specific pH.

6.1. Measurement of Lipophilicity (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining LogP.[][23]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Test compound

  • Separatory funnel or vials

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Dissolve a known amount of the test compound in either the aqueous or octanol phase.

  • Add an equal volume of the other phase to a separatory funnel or vial.

  • Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and octanol phases.

  • Quantify the concentration of the compound in each phase using an appropriate analytical method.

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

Lipophilic benzoic acid derivatives represent a promising class of compounds for further investigation in cell studies and drug development. Their ability to target mitochondria and induce apoptosis in cancer cells provides a strong rationale for their continued exploration as potential therapeutic agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to design and execute robust studies to further elucidate the mechanisms of action and therapeutic potential of these compounds. A thorough understanding of their structure-activity relationships, particularly the role of lipophilicity, will be crucial in optimizing their efficacy and safety profiles for future clinical applications.

References

4-Nonylbenzoic Acid: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylbenzoic acid is a para-substituted benzoic acid derivative characterized by a nine-carbon alkyl chain. This long alkyl chain imparts unique physical properties, making it a valuable precursor in the synthesis of a variety of organic molecules, most notably liquid crystals. Its chemical reactivity is centered around the carboxylic acid functionality, which allows for transformations into esters, amides, and acid chlorides, opening avenues for the creation of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in organic synthesis, with a focus on detailed experimental protocols and data.

Synthesis of this compound

The preparation of this compound can be efficiently achieved through a two-step process involving an iron-catalyzed cross-coupling reaction followed by saponification. This method, detailed in Organic Syntheses, provides a reliable and scalable route to the target molecule.[1]

Step 1: Synthesis of Methyl 4-Nonylbenzoate

The first step involves the iron-catalyzed cross-coupling of methyl 4-chlorobenzoate with nonylmagnesium bromide.

Step 2: Saponification of Methyl 4-Nonylbenzoate

The methyl ester is then hydrolyzed to afford this compound.[1]

Experimental Protocol: Synthesis of this compound[1]

A. Methyl 4-nonylbenzoate: A solution of nonylmagnesium bromide is prepared from magnesium turnings (2.95 g, 121.0 mmol) and 1-bromononane (20.52 g, 97.0 mmol) in THF. In a separate flask, methyl 4-chlorobenzoate (13.0 g, 76.2 mmol) and ferric acetylacetonate (1.35 g, 3.82 mmol) are dissolved in THF and N-methylpyrrolidinone (NMP). The Grignard reagent is then added to this solution at 0 °C. The reaction is stirred for 7-10 minutes at ambient temperature. After workup with diethyl ether and saturated aqueous NaHCO₃, the crude product is purified by distillation.

B. This compound: Methyl 4-nonylbenzoate (10.07 g, 38.37 mmol) is refluxed with 1M aqueous NaOH (96 mL) in methanol (100 mL) for 18 hours. After cooling, the mixture is acidified with 1M aqueous HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is recrystallized from hexanes.

Quantitative Data for the Synthesis of this compound
StepProductStarting MaterialsReagentsSolventReaction TimeYield
1Methyl 4-nonylbenzoateMethyl 4-chlorobenzoate, 1-bromononane, MgFe(acac)₃THF, NMP7-10 min79-84%
2This compoundMethyl 4-nonylbenzoateNaOH, HClMethanol, Water18 h87-88%

This compound as a Precursor in the Synthesis of Liquid Crystals

The primary application of this compound is in the synthesis of calamitic (rod-like) liquid crystals. The elongated molecular shape, conferred by the para-substituted aromatic ring and the long nonyl chain, is a key structural feature for the formation of mesophases. These molecules are typically derivatized at the carboxylic acid group to form esters, which are common components of liquid crystal displays.

General Synthetic Strategy for Liquid Crystal Synthesis

A common strategy involves the conversion of this compound to its more reactive acid chloride, followed by esterification with a substituted phenol, often a 4-alkoxyphenol or 4-cyanophenol. The resulting esters often exhibit nematic and/or smectic liquid crystalline phases.[2][3]

Caption: General workflow for the synthesis of liquid crystal esters from this compound.

Experimental Protocol: Synthesis of 4-Cyanophenyl 4-Nonylbenzoate (Adapted from similar procedures)

This protocol is adapted from general procedures for the synthesis of phenyl esters from benzoyl chlorides.

Step 1: Synthesis of 4-Nonylbenzoyl Chloride this compound (1.0 eq) is refluxed with an excess of thionyl chloride (SOCl₂) or treated with oxalyl chloride in a suitable solvent like dichloromethane with a catalytic amount of DMF until the evolution of gas ceases. The excess thionyl chloride or solvent is removed under reduced pressure to yield the crude 4-nonylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Esterification with 4-Cyanophenol 4-Nonylbenzoyl chloride (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane or toluene. To this solution, 4-cyanophenol (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) are added. The reaction mixture is stirred at room temperature for several hours or until completion as monitored by TLC. The reaction mixture is then washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated aqueous NaHCO₃ and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Expected Quantitative Data for Liquid Crystal Synthesis
ProductStarting MaterialsReagentsSolventReaction TimeTypical Yield
4-Nonylbenzoyl ChlorideThis compoundSOCl₂ or (COCl)₂Dichloromethane (optional)1-3 h>95% (crude)
4-Cyanophenyl 4-nonylbenzoate4-Nonylbenzoyl chloride, 4-CyanophenolPyridine or Et₃NDichloromethane or Toluene2-12 h70-90%

This compound as a Precursor for Amide Synthesis

The carboxylic acid functionality of this compound can also be converted to an amide linkage. This is a fundamental transformation in organic synthesis and is crucial for the preparation of a wide range of compounds, including potential pharmaceutical intermediates.

General Synthetic Strategy for Amide Synthesis

Similar to ester synthesis, the most common route to amides from carboxylic acids involves the initial conversion to an activated species, such as an acid chloride, followed by reaction with a primary or secondary amine. Alternatively, direct coupling methods using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) can be employed.

Amide_Synthesis_Workflow cluster_0 Acid Chloride Route cluster_1 Direct Coupling Route 4-Nonylbenzoic Acid_A 4-Nonylbenzoic Acid_A 4-Nonylbenzoyl Chloride_A 4-Nonylbenzoyl Chloride_A 4-Nonylbenzoic Acid_A->4-Nonylbenzoyl Chloride_A SOCl₂ N-Alkyl-4-nonylbenzamide_A N-Alkyl-4-nonylbenzamide_A 4-Nonylbenzoyl Chloride_A->N-Alkyl-4-nonylbenzamide_A Base Amine (R-NH₂) Amine (R-NH₂) Amine (R-NH₂)->N-Alkyl-4-nonylbenzamide_A 4-Nonylbenzoic Acid_B 4-Nonylbenzoic Acid_B N-Alkyl-4-nonylbenzamide_B N-Alkyl-4-nonylbenzamide_B 4-Nonylbenzoic Acid_B->N-Alkyl-4-nonylbenzamide_B DCC/HOBt or EDC/HOBt Amine (R-NH₂)_B Amine (R-NH₂)_B Amine (R-NH₂)_B->N-Alkyl-4-nonylbenzamide_B

Caption: Two common pathways for the synthesis of N-alkyl-4-nonylbenzamides from this compound.

Experimental Protocol: Synthesis of N-Benzyl-4-nonylbenzamide (Adapted from general procedures)

Method A: Via the Acid Chloride 4-Nonylbenzoyl chloride (1.0 eq), prepared as described previously, is dissolved in a suitable solvent like dichloromethane. The solution is cooled in an ice bath, and benzylamine (1.0 eq) and a base such as triethylamine (1.1 eq) are added dropwise. The reaction is stirred and allowed to warm to room temperature. After completion, the reaction is worked up by washing with water and brine. The organic layer is dried and concentrated, and the product is purified by recrystallization or chromatography.

Method B: Direct Coupling To a solution of this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in a solvent like dichloromethane or DMF, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) is added, and the mixture is stirred for a few minutes. Benzylamine (1.0 eq) is then added, and the reaction is stirred at room temperature until completion. The reaction mixture is then diluted with a suitable organic solvent and washed sequentially with dilute acid, saturated aqueous NaHCO₃, and brine. The organic layer is dried, concentrated, and the product is purified.

Expected Quantitative Data for Amide Synthesis
ProductMethodStarting MaterialsReagentsSolventTypical Yield
N-Benzyl-4-nonylbenzamideAcid Chloride4-Nonylbenzoyl chloride, BenzylamineEt₃NDichloromethane80-95%
N-Benzyl-4-nonylbenzamideDirect CouplingThis compound, BenzylamineEDC, HOBtDichloromethane or DMF75-90%

Conclusion

This compound is a readily accessible and versatile precursor in organic synthesis. Its primary utility lies in the preparation of liquid crystalline materials, where the long nonyl chain and rigid aromatic core are advantageous for the formation of mesophases. The carboxylic acid functionality allows for straightforward conversion to esters and amides, providing a platform for the synthesis of a wide array of molecules with potential applications in materials science and medicinal chemistry. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this valuable synthetic building block.

References

An In-depth Technical Guide to the Discovery and History of 4-Alkylbenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 4-alkylbenzoic acids. This class of organic compounds has played a significant role in the development of synthetic organic chemistry and continues to be of interest in materials science and drug discovery.

Discovery and Historical Context

The story of 4-alkylbenzoic acids is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. In 1877, Charles Friedel and James Crafts discovered that anhydrous aluminum chloride could catalyze the alkylation and acylation of aromatic compounds. This breakthrough opened the door to the synthesis of a vast array of substituted aromatic compounds, including 4-alkylbenzoic acids.

The primary route to 4-alkylbenzoic acids, established historically and still widely used today, involves a two-step process:

  • Friedel-Crafts Acylation: An aromatic substrate (like benzene or toluene) is acylated with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a 4-acylbenzoic acid. This reaction is generally preferred over direct Friedel-Crafts alkylation because it avoids polysubstitution and carbocation rearrangements.[1]

  • Reduction of the Ketone: The carbonyl group of the 4-acylbenzoic acid is then reduced to a methylene group to yield the final 4-alkylbenzoic acid. Two classical methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[2][3][4]

The development of these synthetic methods in the late 19th and early 20th centuries was a pivotal moment in synthetic organic chemistry, allowing for the controlled synthesis of a wide range of previously inaccessible molecules.

Synthesis of 4-Alkylbenzoic Acids: A General Pathway

The most common and historically significant synthetic route to 4-alkylbenzoic acids is summarized in the workflow below.

Synthesis_Workflow General Synthetic Pathway for 4-Alkylbenzoic Acids cluster_start Starting Materials cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction cluster_product Final Product Aromatic Aromatic Hydrocarbon (e.g., Benzene) Acylation 4-Acylbenzoic Acid Intermediate Aromatic->Acylation AcylHalide Acyl Halide / Anhydride (R-CO-Cl) AcylHalide->Acylation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Acylation Reduction Reduction of Carbonyl Group Acylation->Reduction Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Reduction->Clemmensen Acidic Conditions WolffKishner Wolff-Kishner Reduction (H2NNH2, KOH) Reduction->WolffKishner Basic Conditions FinalProduct 4-Alkylbenzoic Acid Clemmensen->FinalProduct WolffKishner->FinalProduct

Caption: General synthetic pathway for 4-alkylbenzoic acids.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of 4-alkylbenzoic acids.

Friedel-Crafts Acylation of Benzene with Acetyl Chloride

This procedure describes the synthesis of 4-acetylbenzoic acid, a common intermediate.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Acetyl chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [5][6]

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride in dichloromethane is prepared and cooled in an ice bath.

  • A solution of acetyl chloride in dichloromethane is added dropwise to the stirred suspension.

  • After the addition of acetyl chloride is complete, a solution of benzene in dichloromethane is added dropwise.

  • The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

  • The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-acetylbenzoic acid.

  • The product can be further purified by recrystallization or distillation.

Clemmensen Reduction of 4-Acetylbenzoic Acid

This procedure describes the reduction of 4-acetylbenzoic acid to 4-ethylbenzoic acid under acidic conditions.

Materials:

  • 4-Acetylbenzoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (solvent)

Procedure: [7][8]

  • Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride.

  • A mixture of 4-acetylbenzoic acid, zinc amalgam, concentrated hydrochloric acid, and toluene is heated under reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated to give the crude 4-ethylbenzoic acid, which can be purified by recrystallization.

Wolff-Kishner Reduction of 4-Acetylbenzoic Acid Hydrazone

This procedure describes the reduction of 4-acetylbenzoic acid to 4-ethylbenzoic acid under basic conditions, typically using the Huang-Minlon modification.[4][9][10]

Materials:

  • 4-Acetylbenzoic acid

  • Hydrazine hydrate (H₂NNH₂·H₂O)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • High-boiling solvent (e.g., diethylene glycol or triethylene glycol)

Procedure:

  • A mixture of 4-acetylbenzoic acid, hydrazine hydrate, and potassium hydroxide in diethylene glycol is heated to form the hydrazone.

  • Water and excess hydrazine are then distilled off, allowing the reaction temperature to rise.

  • The mixture is refluxed at a high temperature until the evolution of nitrogen gas ceases.

  • After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid to precipitate the product.

  • The solid 4-ethylbenzoic acid is collected by filtration, washed with water, and can be purified by recrystallization.

Data Presentation

Physical Properties of a Homologous Series of 4-n-Alkylbenzoic Acids

The physical properties of 4-n-alkylbenzoic acids show predictable trends as the length of the alkyl chain increases.[11][12][13][14]

n (Alkyl Chain Length)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1 (Methyl)C₈H₈O₂136.15110-112263
2 (Ethyl)C₉H₁₀O₂150.17112-114271-273
3 (Propyl)C₁₀H₁₂O₂164.20140-142275-277
4 (Butyl)C₁₁H₁₄O₂178.23101-103295-297
5 (Pentyl)C₁₂H₁₆O₂192.2699-101305-307
6 (Hexyl)C₁₃H₁₈O₂206.28104-106315-317
Representative Spectroscopic Data of a 4-Alkylbenzoic Acid (4-Ethylbenzoic Acid)

Spectroscopic techniques are essential for the characterization of 4-alkylbenzoic acids.[15][16][17][18]

Spectroscopic TechniqueKey Features
¹H NMR (CDCl₃, δ ppm) ~12.0 (s, 1H, COOH), 8.05 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 2.70 (q, 2H, CH₂), 1.25 (t, 3H, CH₃)
¹³C NMR (CDCl₃, δ ppm) ~172.0 (COOH), ~148.0 (Ar-C), ~130.0 (Ar-CH), ~128.0 (Ar-CH), ~127.0 (Ar-C), ~29.0 (CH₂), ~15.0 (CH₃)
IR (KBr, cm⁻¹) ~2500-3300 (broad, O-H stretch of COOH), ~1680 (C=O stretch), ~1610, 1580 (C=C stretch of aromatic ring)
Mass Spectrometry (m/z) 150 (M⁺), 135 (M⁺ - CH₃), 121 (M⁺ - C₂H₅), 105, 91, 77

Applications in Materials Science and Drug Development

Liquid Crystals

4-Alkyl- and 4-alkoxybenzoic acids are well-known for their liquid crystalline properties.[19][20][21][22] The rigid benzoic acid core and the flexible alkyl chain promote the formation of mesophases (nematic and smectic) upon heating. The molecules form hydrogen-bonded dimers, which enhances the anisotropy of the molecular shape, a key factor for liquid crystallinity. The transition temperatures between the crystalline, liquid crystalline, and isotropic phases are dependent on the length of the alkyl chain.

Liquid_Crystal_Phases Phase Transitions in 4-Alkylbenzoic Acids Solid Crystalline Solid LC Liquid Crystal (Nematic/Smectic) Solid->LC Heating (Melting Point) LC->Solid Cooling (Crystallization) Isotropic Isotropic Liquid LC->Isotropic Heating (Clearing Point) Isotropic->LC Cooling

Caption: Phase transitions of 4-alkylbenzoic acids.

Drug Development

4-Alkylbenzoic acids and their derivatives have been investigated for a range of biological activities, making them interesting scaffolds for drug development.

  • Antimicrobial Activity: The antimicrobial activity of phenolic compounds, including some benzoic acid derivatives, is well-documented.[23][24] The lipophilicity conferred by the alkyl chain can influence the ability of these compounds to penetrate bacterial cell membranes. Studies have shown a relationship between the alkyl chain length and antimicrobial efficacy, with an optimal chain length often observed for maximum activity.[25][26][27]

  • Cytotoxic and Anticancer Activity: Certain derivatives of 4-alkoxy and 4-phenoxybenzoic acids have demonstrated cytotoxic effects against various cancer cell lines.[28][29][30][31][32][33] For example, 4-(3,4,5-trimethoxyphenoxy)benzoic acid has been shown to induce apoptosis and cell-cycle arrest in breast cancer cells.[28] The mechanism of action often involves the induction of oxidative stress and disruption of mitochondrial function.

  • Enzyme Inhibition: Modified 4-alkylbenzoic acids have been designed as inhibitors of specific enzymes. For instance, certain 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives have been synthesized and evaluated as non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenic alopecia.[34][35]

  • Pharmaceutical Intermediates: The benzoic acid moiety is a common structural feature in many pharmaceuticals. 4-Alkylbenzoic acids can serve as valuable intermediates in the synthesis of more complex drug molecules.[36][37][38][39]

The continued exploration of the structure-activity relationships of 4-alkylbenzoic acids holds promise for the development of new therapeutic agents and advanced materials.

References

The Influence of Molecular Architecture on Mesophase Behavior: A Technical Guide to the Structure-Property Relationships of Alkylbenzoic Acids in Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-property relationships of alkylbenzoic acids as liquid crystals. A fundamental understanding of how molecular modifications influence macroscopic properties is paramount for the rational design of new materials with tailored applications, from advanced display technologies to novel drug delivery systems. Herein, we delve into the core principles governing the mesomorphic behavior of this important class of liquid crystals, with a focus on the impact of the alkyl chain. This guide presents key quantitative data, detailed experimental protocols, and logical visualizations to facilitate a comprehensive understanding of these materials.

The Core Principle: From Molecular Structure to Macroscopic Properties

The liquid crystalline behavior of 4-n-alkylbenzoic acids is primarily a consequence of their molecular shape and intermolecular interactions. The rigid benzene ring provides a core structure, while the terminal alkyl chain introduces flexibility. Crucially, the carboxylic acid groups facilitate the formation of hydrogen-bonded dimers, which creates an elongated, rod-like supramolecular structure essential for the formation of mesophases.[1]

The length of the alkyl chain ("n") is a critical determinant of the type and stability of the liquid crystalline phase. As the alkyl chain length increases, the molecule's aspect ratio (length-to-breadth) and the strength of the van der Waals interactions between adjacent molecules are altered. This directly influences the thermal stability of the mesophases. Generally, longer alkyl chains favor the formation of more ordered smectic phases over the less ordered nematic phase.

General Molecular Structure of a 4-n-Alkylbenzoic Acid Dimer cluster_0 Molecule A cluster_1 Molecule B Alkyl_A R (Alkyl Chain) Benzene_A Benzene Ring Alkyl_A->Benzene_A Carboxyl_A C(=O)OH Benzene_A->Carboxyl_A Carboxyl_B HO(O=)C Carboxyl_A->Carboxyl_B Hydrogen Bonds Alkyl_B R (Alkyl Chain) Benzene_B Benzene Ring Benzene_B->Alkyl_B Carboxyl_B->Benzene_B

Caption: 4-n-Alkylbenzoic Acid Dimer Structure

Quantitative Structure-Property Relationships

The systematic variation of the alkyl chain length in homologous series of 4-n-alkylbenzoic and 4-n-alkoxybenzoic acids allows for a clear correlation between molecular structure and mesomorphic properties. The following tables summarize the transition temperatures for these series.

Table 1: Phase Transition Temperatures for Homologous Series of 4-n-Alkylbenzoic Acids (nBA)

n (Alkyl Chain Length)Crystal to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)Mesophase(s)
3149.0[2]--
4104.0[3][4]115.0[5]Nematic[5]
589.0[6][7]117.0Nematic
695.0[8][9]114.0[5]Nematic[5]
798.0[10][11]117.0Nematic
8102.0108.0Nematic
9100.0115.5Nematic
10105.0114.0Smectic C, Nematic
11104.0112.0Smectic C, Nematic
12108.0115.0Smectic C, Nematic

Table 2: Phase Transition Temperatures for Homologous Series of 4-n-Alkoxybenzoic Acids (nOBA)

n (Alkoxy Chain Length)Crystal to Nematic/Smectic Transition (°C)Smectic to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
1170.0-185.0
2174.0-197.0
3147.0-154.0
4147.0[12]-161.0[12]
5125.0[13]-152.0[13]
6106.0-154.0
792.0[14]100.0[14]147.0[14]
8101.0108.0147.0
997.0114.0143.0
1098.0122.0140.0
1299.0129.0136.0
16100.0132.0133.0

Dielectric Anisotropy:

Structure-Property Relationship Flowchart Structure Molecular Structure (Alkyl Chain Length 'n') Interactions Intermolecular Interactions (van der Waals) Structure->Interactions influences Packing Molecular Packing Efficiency Interactions->Packing Mesophase Mesophase Type (Nematic vs. Smectic) Packing->Mesophase Stability Mesophase Thermal Stability (Transition Temperatures) Packing->Stability

Caption: Influence of Alkyl Chain Length on Properties

Experimental Protocols

A systematic investigation of the structure-property relationships in alkylbenzoic acids necessitates a suite of characterization techniques. Below are detailed protocols for the key experiments.

Synthesis of 4-n-Alkylbenzoic Acids

A general method for the synthesis of 4-n-alkylbenzoic acids involves the oxidation of the corresponding 4-n-alkyltoluene.

Materials:

  • 4-n-Alkyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-n-alkyltoluene and a solution of sodium carbonate in deionized water.

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate in small portions to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds. Continue addition until a faint purple color persists.

  • After the addition is complete, continue refluxing for an additional 2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Transfer the filtrate to a separatory funnel and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-n-alkylbenzoic acid should form.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-n-alkylbenzoic acid.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperatures and associated enthalpy changes.

Materials and Equipment:

  • Differential Scanning Calorimeter

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance

  • Alkylbenzoic acid sample (2-5 mg)

Procedure:

  • Accurately weigh 2-5 mg of the alkylbenzoic acid sample into an aluminum DSC pan using a microbalance.

  • Seal the pan with a lid using the crimper. Prepare an empty, sealed pan as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Program the DSC instrument for a heat-cool-heat cycle. A typical program would be:

    • Heat from room temperature to a temperature well above the expected isotropic transition at a rate of 10 °C/min.

    • Hold at the high temperature for 5 minutes to ensure a uniform isotropic state.

    • Cool to room temperature at a rate of 10 °C/min.

    • Reheat to the high temperature at a rate of 10 °C/min. The second heating scan is typically used for data analysis to ensure a consistent thermal history.

  • Run the experiment and record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the peak temperatures of the endothermic (on heating) and exothermic (on cooling) transitions, which correspond to the phase transition temperatures. The area under the peaks can be integrated to determine the enthalpy of the transitions.

Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases by observing their characteristic textures.

Materials and Equipment:

  • Polarizing optical microscope equipped with a hot stage and temperature controller

  • Glass microscope slides and cover slips

  • Spatula

  • Alkylbenzoic acid sample

Procedure:

  • Place a small amount of the alkylbenzoic acid sample onto a clean glass microscope slide.

  • Gently place a cover slip over the sample.

  • Position the slide on the hot stage of the polarizing microscope.

  • Heat the sample to its isotropic liquid phase. This will appear as a dark field of view under crossed polarizers.

  • Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

  • Observe the sample through the eyepieces as it cools. The appearance of birefringent textures indicates the formation of a liquid crystal phase.

  • Identify the characteristic textures:

    • Nematic Phase: Typically exhibits a "threaded" or "Schlieren" texture with dark brushes.

    • Smectic A Phase: Often shows a "focal conic" or "fan-shaped" texture.

    • Smectic C Phase: May also show a Schlieren texture, but often with more broken brushes compared to the nematic phase.

  • Record the temperatures at which these textures appear and disappear to determine the phase transition temperatures, which can be correlated with the DSC data.

Dielectric Spectroscopy for Dielectric Anisotropy Measurement

This technique is used to measure the dielectric permittivity of the liquid crystal, from which the dielectric anisotropy is calculated.

Materials and Equipment:

  • Impedance analyzer or LCR meter

  • Liquid crystal cell with parallel plate electrodes (with and without alignment layers for homeotropic and planar alignment)

  • Hot stage with temperature controller

  • Function generator and voltage amplifier (if not integrated into the impedance analyzer)

Procedure:

  • Sample Preparation:

    • For measuring the perpendicular component of the dielectric permittivity (ε⊥), fill a liquid crystal cell with a homeotropic alignment layer (molecules aligned perpendicular to the electrodes).

    • For measuring the parallel component (ε||), fill a liquid crystal cell with a planar alignment layer (molecules aligned parallel to the electrodes).

  • Measurement of ε⊥:

    • Place the homeotropically aligned cell in the hot stage and heat it to the desired temperature within the nematic phase.

    • Connect the cell electrodes to the impedance analyzer.

    • Apply a small AC voltage (typically < 1 V) at a fixed frequency (e.g., 1 kHz) across the cell.

    • Measure the capacitance (C⊥) of the cell.

    • Calculate ε⊥ using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Measurement of ε||:

    • Place the planarly aligned cell in the hot stage at the same temperature.

    • Apply the same AC voltage and measure the capacitance (C||).

    • Calculate ε|| using the formula: ε|| = (C|| * d) / (ε₀ * A).

  • Calculation of Dielectric Anisotropy (Δε):

    • Calculate the dielectric anisotropy using the formula: Δε = ε|| - ε⊥.

Experimental Workflow for Characterization Start Start Synthesis Synthesis of Alkylbenzoic Acid Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC POM Polarized Optical Microscopy (POM) Purification->POM Dielectric Dielectric Spectroscopy Purification->Dielectric Data Data Analysis and Structure-Property Correlation DSC->Data POM->Data Dielectric->Data

Caption: Experimental Workflow

Conclusion

The structure-property relationship of alkylbenzoic acids in liquid crystals is a well-defined and highly tunable system. The length of the alkyl chain profoundly influences the intermolecular forces and molecular packing, which in turn dictates the type of mesophase formed and the thermal stability of that phase. This guide has provided a comprehensive overview of these relationships, supported by quantitative data and detailed experimental protocols. By understanding these fundamental principles, researchers can rationally design and synthesize novel alkylbenzoic acid-based liquid crystals with specific properties tailored for a wide range of applications in materials science and beyond.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Nonylbenzoic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-nonylbenzoic acid, a valuable intermediate in the development of liquid crystals and various pharmaceutical compounds. The synthesis is achieved through a Grignard reaction, a robust and well-established method for carbon-carbon bond formation. The protocol outlines the formation of the 4-nonylphenylmagnesium bromide Grignard reagent from 4-nonylbromobenzene, followed by its carboxylation using solid carbon dioxide (dry ice). This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and facilitate understanding.

Introduction

The Grignard reaction is a fundamental organometallic reaction that involves the reaction of an organohalide with magnesium metal to form a highly nucleophilic Grignard reagent.[1] This reagent can then react with a variety of electrophiles, including carbon dioxide, to form new carbon-carbon bonds. The carboxylation of a Grignard reagent provides a straightforward route to carboxylic acids.[2][3] In this protocol, 4-nonylphenylmagnesium bromide is prepared from 4-nonylbromobenzene and subsequently reacted with solid carbon dioxide to yield this compound after acidic workup.[1][4]

Data Presentation

ParameterValueReference
Starting Material 4-NonylbromobenzeneN/A
Reagents Magnesium turnings, Dry Ice (solid CO₂), Diethyl ether (anhydrous), Hydrochloric acid[4]
Product This compoundN/A
Molecular Formula C₁₆H₂₄O₂N/A
Molecular Weight 248.36 g/mol N/A
Typical Yield 87-88% (recrystallized)[5]
Melting Point 99-101 °C[5]
Appearance White solid[5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.01 (d, J=8.2 Hz, 2H), 7.26 (d, J=8.2 Hz, 2H), 2.66 (t, J=7.7 Hz, 2H), 1.62 (m, 2H), 1.38-1.20 (m, 12H), 0.86 (t, J=6.9 Hz, 3H)[5]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 171.9, 149.6, 130.4, 128.6, 126.7, 36.1, 31.8, 31.1, 29.5, 29.4, 29.3, 29.2, 22.7, 14.1[5]
IR (film) ν (cm⁻¹) 3072, 2924, 2852, 2669, 2554, 1683, 1609, 1575, 1469, 1424, 1321, 1290, 945, 859, 758[5]

Experimental Protocol

Materials:

  • 4-Nonylbromobenzene

  • Magnesium turnings

  • Iodine crystal (optional, as initiator)

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Hexanes (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

Part 1: Preparation of 4-Nonylphenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.[1] The apparatus consists of a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

  • Initiation: Place magnesium turnings (1.1 equivalents) in the flask. A small crystal of iodine can be added to help initiate the reaction.[6]

  • Grignard Formation: Dissolve 4-nonylbromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle boiling is observed. Once initiated, add the remaining 4-nonylbromobenzene solution dropwise at a rate that maintains a gentle reflux.[7] After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting solution of 4-nonylphenylmagnesium bromide will be cloudy and greyish-brown.

Part 2: Carboxylation of the Grignard Reagent

  • Reaction with CO₂: Cool the Grignard reagent solution in an ice bath. In a separate large beaker, crush a generous excess of dry ice (solid CO₂). Slowly and carefully pour the Grignard solution onto the crushed dry ice with gentle stirring.[1][4] A vigorous reaction will occur. Allow the mixture to stand until the excess dry ice has sublimed.

  • Acidic Workup: Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to quench the reaction and dissolve the magnesium salts.[4] This step should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an organic (ether) layer containing the product. Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.[5]

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid. Then, wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the diethyl ether using a rotary evaporator.[5]

Part 3: Purification

  • Recrystallization: Recrystallize the crude this compound from hexanes to obtain a pure white solid.[5]

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow start Start: Dry Glassware and Reagents reagent_prep Prepare Solution of 4-Nonylbromobenzene in Anhydrous Ether start->reagent_prep grignard_formation Formation of 4-Nonylphenylmagnesium Bromide reagent_prep->grignard_formation Add to Mg turnings carboxylation Carboxylation with Dry Ice (CO₂) grignard_formation->carboxylation Pour onto dry ice workup Acidic Workup (HCl/Ice) carboxylation->workup extraction Extraction with Diethyl Ether workup->extraction washing Wash with NaHCO₃ and Brine extraction->washing drying Dry with Na₂SO₄ and Evaporate Solvent washing->drying purification Recrystallization from Hexanes drying->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Iron-Catalyzed Cross-Coupling for the Synthesis of 4-Nonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-catalyzed cross-coupling reactions have emerged as a powerful and sustainable alternative to conventional methods that rely on precious metals like palladium.[1] The low cost, low toxicity, and natural abundance of iron make it an attractive catalyst for forming carbon-carbon bonds, a fundamental process in organic synthesis and drug development.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 4-Nonylbenzoic acid via an iron-catalyzed cross-coupling reaction. This method is noted for its high efficiency, tolerance of various functional groups, and mild reaction conditions.[1][3] Simple iron salts, such as iron(III) acetylacetonate (Fe(acac)₃), are often used as catalyst precursors and are activated in situ by a Grignard reagent.[1][3]

Key Advantages of Iron Catalysis

  • Cost-Effectiveness and Sustainability: As the second most abundant metal in the Earth's crust, iron is significantly more economical than palladium or nickel.[1] Its minimal toxicity and environmentally benign nature are advantageous for large-scale industrial applications.[1][2]

  • High Reactivity and Broad Scope: Iron catalysts demonstrate high efficiency in coupling a wide array of substrates, including aryl chlorides, with alkyl Grignard reagents.[1] These reactions are often rapid, sometimes completing within minutes, even at low temperatures.[1][3]

  • Excellent Functional Group Tolerance: A variety of functional groups, such as esters, are well-tolerated under the conditions of iron-catalyzed reactions.[1][4]

Experimental Protocols

The synthesis of this compound is a two-step process: an iron-catalyzed cross-coupling reaction to form the methyl ester, followed by saponification to yield the final acid.

Part A: Synthesis of Methyl 4-Nonylbenzoate

This procedure is adapted from a verified Organic Syntheses protocol.[4]

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Methyl 4-chlorobenzoate170.598.53 g50.0 mmol
Iron(III) acetylacetonate353.1788 mg0.25 mmol
Nonylmagnesium bromide(in THF)55 mL55 mmol
Tetrahydrofuran (THF)72.11100 mL-
Diethyl ether74.12As needed-
1M Hydrochloric acid36.46As needed-
Saturated sodium bicarbonate84.01As needed-
Brine-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • The flask is charged with methyl 4-chlorobenzoate (8.53 g, 50.0 mmol) and iron(III) acetylacetonate (88 mg, 0.25 mmol, 0.5 mol%).

  • Anhydrous tetrahydrofuran (THF, 100 mL) is added, and the resulting solution is cooled to 0 °C in an ice bath.

  • To the stirred solution, nonylmagnesium bromide (55 mL of a 1.0 M solution in THF, 55 mmol, 1.1 equiv) is added dropwise over 7 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 minutes at 0 °C.

  • The reaction is quenched by the careful addition of 1 M aqueous HCl (100 mL).

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL).

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield methyl 4-nonylbenzoate as a colorless oil.

Quantitative Data Summary:

ProductStarting MaterialCatalyst LoadingReaction TimeTemperatureYieldReference
Methyl 4-nonylbenzoateMethyl 4-chlorobenzoate0.5 mol% Fe(acac)₃~10 min0 °C93-94%[4]
Part B: Synthesis of this compound

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
Methyl 4-nonylbenzoate262.4010.07 g38.37 mmol
Methanol32.04100 mL-
1M Sodium hydroxide40.0096 mL96 mmol
1M Hydrochloric acid36.46200 mL-
Ethyl acetate88.11As needed-
Hexanes-As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • A 500-mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser is charged with methyl 4-nonylbenzoate (10.07 g, 38.37 mmol), methanol (100 mL), and 1 M aqueous NaOH (96 mL).

  • The mixture is heated at reflux for 18 hours.

  • After cooling to room temperature, the mixture is carefully acidified by the addition of 1 M aqueous HCl (200 mL).

  • The resulting solution is transferred to a separatory funnel and extracted with ethyl acetate (4 x 250 mL).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated by rotary evaporation.

  • The crude solid is recrystallized from hexanes (70 mL) to give this compound as a white solid.[4]

Quantitative Data Summary:

ProductStarting MaterialReaction TimeTemperatureYieldReference
This compoundMethyl 4-nonylbenzoate18 hrReflux87-88%[4]

Visualizations

Experimental Workflow

G cluster_part_a Part A: Synthesis of Methyl 4-Nonylbenzoate cluster_part_b Part B: Synthesis of this compound A1 Mix Methyl 4-chlorobenzoate and Fe(acac)3 in THF A2 Cool to 0 °C A1->A2 A3 Add Nonylmagnesium bromide dropwise (0-5 °C) A2->A3 A4 Stir for 2 min A3->A4 A5 Quench with 1M HCl A4->A5 A6 Extract with Diethyl Ether A5->A6 A7 Wash with NaHCO3 and Brine A6->A7 A8 Dry, Filter, and Concentrate A7->A8 A9 Purify by Column Chromatography A8->A9 A10 Methyl 4-nonylbenzoate A9->A10 B1 Mix Methyl 4-nonylbenzoate, MeOH, and 1M NaOH A10->B1 Product from Part A B2 Reflux for 18 hours B1->B2 B3 Cool and Acidify with 1M HCl B2->B3 B4 Extract with Ethyl Acetate B3->B4 B5 Dry, Filter, and Concentrate B4->B5 B6 Recrystallize from Hexanes B5->B6 B7 This compound B6->B7

Caption: Workflow for the two-step synthesis of this compound.

Proposed Catalytic Cycle for Iron-Catalyzed Cross-Coupling

The precise mechanism of iron-catalyzed cross-coupling reactions is complex and can vary depending on the specific reaction conditions. However, a generally accepted catalytic cycle involves iron species in different oxidation states.

G Fe_precatalyst Fe(III) Precatalyst (e.g., Fe(acac)₃) Active_Fe Active Fe(I/0/-I) Species Fe_precatalyst->Active_Fe Reduction Oxidative_Addition Oxidative Addition Active_Fe->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation [Ar-Fe-X] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Ar-Fe-R] Reductive_Elimination->Active_Fe Regeneration Product R-Ar (Methyl 4-nonylbenzoate) Reductive_Elimination->Product Grignard1 R-MgX (Grignard) Grignard1->Fe_precatalyst Grignard2 R-MgX (Grignard) Grignard2->Transmetalation Aryl_Halide Ar-X (Methyl 4-chlorobenzoate) Aryl_Halide->Oxidative_Addition

Caption: A simplified proposed catalytic cycle for the Kumada cross-coupling.

References

Application Notes and Protocols for the Synthesis of 4-Nonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 4-Nonylbenzoic acid. The synthesis is a two-step process commencing with an iron-catalyzed cross-coupling reaction to form a methyl ester intermediate, which is subsequently saponified to yield the final product. This protocol is adapted from a well-established procedure and includes detailed reaction setup, purification methods, and characterization data. All quantitative data is presented in tabular format for clarity and ease of reference. A detailed workflow diagram of the synthetic route is also provided.

Introduction

4-Alkylbenzoic acids are a class of organic compounds that have garnered significant interest in materials science, particularly as precursors for liquid crystals.[1][2][3] The specific compound, this compound, with its long alkyl chain, is a valuable building block in the synthesis of these advanced materials.[1] Its molecular structure allows for the formation of mesophonic phases, which are crucial for applications in display technologies and other optical devices. A reliable and well-documented synthetic protocol is therefore essential for researchers working in this field. The following protocol details an efficient method for the preparation of this compound, starting from commercially available reagents.

Key Experimental Data

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
Magnesium TurningsMg24.312.95 g121.0
1-BromononaneC₉H₁₉Br207.1520.52 g97.0
Methyl 4-chlorobenzoateC₈H₇ClO₂170.5913.0 g76.2
Iron(III) acetylacetonateFe(C₅H₇O₂)₃353.171.35 g3.82
This compound methyl esterC₁₇H₂₆O₂262.3910.07 g38.37
Sodium HydroxideNaOH40.0096 mL (1M aq.)96.0
Tetrahydrofuran (THF)C₄H₈O-~570 mL-
N-Methylpyrrolidinone (NMP)C₅H₉NO-25 mL-
MethanolCH₃OH-100 mL-
Hydrochloric AcidHCl-200 mL (1M aq.)-
Ethyl AcetateC₄H₈O₂-1000 mL-
HexanesC₆H₁₄-70 mL-

Table 2: Product Characterization and Yield

ProductFormYield (%)Melting Point (°C)
This compound methyl esterColorless syrup79-84-
This compoundWhite solid87-8892.5-94.3

Table 3: Spectroscopic Data for this compound [4]

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 0.86 (t, J = 6.9 Hz, 3H), 1.2-1.38 (m, 12H), 1.62 (m, 2H), 2.66 (t, J = 7.7 Hz, 2H), 7.26 (d, J = 8.2 Hz, 2H), 8.01 (d, J = 8.2 Hz, 2H)
¹³C NMR (100 MHz, CDCl₃)δ 14.1, 22.7, 29.2, 29.3, 29.4, 29.5, 31.1, 31.8, 36.1, 126.7, 128.6, 130.4, 149.6, 171.9
IR (film)3072, 2924, 2852, 2669, 2554, 1683, 1609, 1575, 1469, 1424, 1321, 1290, 945, 859, 758 cm⁻¹
Mass Spec (EI)m/z 248 (M⁺, 56%), 136 (100%)

Experimental Protocols

Part A: Synthesis of this compound methyl ester
  • Grignard Reagent Preparation:

    • Flame-dry a 250-mL three-necked round-bottomed flask containing magnesium turnings (2.95 g, 121.0 mmol) under vacuum.

    • After cooling to room temperature under argon, suspend the magnesium in 20 mL of anhydrous THF.

    • Introduce 1,2-dibromoethane (0.3 mL, 3.6 mmol) to activate the magnesium.

    • Add a solution of 1-bromononane (20.52 g, 97.0 mmol) in 100 mL of THF dropwise over approximately 45 minutes, maintaining a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 20 minutes.

    • Allow the resulting nonylmagnesium bromide solution to cool to room temperature.[4]

  • Iron-Catalyzed Cross-Coupling:

    • In a separate 2-L two-necked round-bottomed flask, charge methyl 4-chlorobenzoate (13.0 g, 76.2 mmol), iron(III) acetylacetonate (1.35 g, 3.82 mmol), 450 mL of THF, and 25 mL of NMP under an argon atmosphere.[4]

    • Cool the flask in an ice bath.

    • Rapidly add the prepared nonylmagnesium bromide solution to the cooled mixture via a cannula (within one minute). A color change from red to black-violet should be observed.[4]

    • Remove the ice bath and stir the mixture for 7-10 minutes at ambient temperature.

    • Dilute the reaction with 200 mL of diethyl ether.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and separate the aqueous phase.

    • Extract the aqueous phase with an additional 200 mL of diethyl ether.

    • Wash the combined organic phases with 300 mL of saturated aqueous NaHCO₃.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate by rotary evaporation.

    • Purify the crude residue by short path distillation under high vacuum (1 × 10⁻⁴ torr) to obtain this compound methyl ester as a colorless syrup (boiling point 103-105°C).[4]

Part B: Synthesis of this compound
  • Saponification:

    • In a 500-mL round-bottomed flask, combine the this compound methyl ester (10.07 g, 38.37 mmol), 100 mL of methanol, and 96 mL of 1M aqueous NaOH.[4]

    • Heat the mixture at reflux for 18 hours.

    • Allow the reaction to cool to room temperature.

  • Work-up and Purification:

    • Carefully acidify the reaction mixture by adding 200 mL of 1M aqueous HCl.

    • Transfer the solution to a separatory funnel and extract with four 250-mL portions of ethyl acetate.[4]

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate by rotary evaporation.

    • Recrystallize the crude residue (approximately 9.5 g) from 70 mL of hexanes to yield this compound as a white solid.[4]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_A Part A: Synthesis of this compound methyl ester cluster_B Part B: Synthesis of this compound A1 1-Bromononane + Mg in THF A2 Grignard Reagent (Nonylmagnesium bromide) A1->A2 Reflux A4 Iron-Catalyzed Cross-Coupling (0°C to RT, 7-10 min) A2->A4 A3 Methyl 4-chlorobenzoate + Fe(acac)₃ in THF/NMP A3->A4 A5 Work-up (Et₂O extraction, NaHCO₃ wash) A4->A5 A6 Purification (Short Path Distillation) A5->A6 A7 This compound methyl ester A6->A7 B1 This compound methyl ester + NaOH in MeOH/H₂O A7->B1 B2 Saponification (Reflux, 18 h) B1->B2 B3 Work-up (Acidification with HCl, EtOAc extraction) B2->B3 B4 Purification (Recrystallization from Hexanes) B3->B4 B5 This compound B4->B5

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols: High-Vacuum Distillation of 4-Nonylbenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of 4-nonylbenzoic acid methyl ester via high-vacuum distillation. This technique is essential for obtaining a high-purity product, which is often a critical requirement in pharmaceutical synthesis and materials science. The protocols outlined below are based on established synthetic procedures and provide a clear methodology for laboratory application.

Introduction

This compound methyl ester is a chemical intermediate that can be utilized in the synthesis of various organic compounds, including those with applications in liquid crystals and as components of biologically active molecules. The synthesis of this ester, for instance, through an iron-catalyzed cross-coupling reaction, often results in a crude product that requires purification to remove unreacted starting materials, catalysts, and byproducts.[1][2] High-vacuum distillation, specifically short-path distillation, is a highly effective method for purifying compounds with high boiling points and thermal sensitivity, such as this compound methyl ester.[1] This technique allows for distillation at significantly lower temperatures than atmospheric pressure, thus preventing thermal degradation of the product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the high-vacuum distillation of this compound methyl ester.

ParameterValueReference
Purity High Purity (sufficient for subsequent reactions)[1]
Yield 79-84%[1]
Boiling Point 103-105 °C[1]
Pressure 1 x 10⁻⁴ torr[1]
Appearance Colorless syrup[1]

Experimental Protocol: High-Vacuum Distillation

This protocol details the purification of crude this compound methyl ester using a short-path distillation apparatus under high vacuum.

3.1. Materials and Equipment

  • Crude this compound methyl ester

  • Short-path distillation apparatus (including a distillation flask, distillation head with condenser, and receiving flask)

  • High-vacuum pump (capable of reaching 1 x 10⁻⁴ torr)

  • Cold trap

  • Heating mantle with a magnetic stirrer

  • Teflon-coated magnetic stir bar

  • Thermometer or thermocouple

  • Vacuum gauge

  • Inert gas (e.g., Argon or Nitrogen)

  • Dry ice or liquid nitrogen for the cold trap

3.2. Procedure

  • Apparatus Setup:

    • Assemble the short-path distillation apparatus, ensuring all glassware is clean and dry.

    • Place a Teflon-coated magnetic stir bar in the distillation flask.

    • Charge the distillation flask with the crude orange-red residue of this compound methyl ester.[1]

    • Connect the distillation apparatus to the high-vacuum pump via a cold trap.

    • Place the thermometer or thermocouple in the appropriate joint of the distillation head to monitor the vapor temperature.

    • Ensure all joints are properly sealed with high-vacuum grease.

  • Distillation Process:

    • Begin stirring the crude material in the distillation flask.

    • Fill the cold trap with dry ice/acetone or liquid nitrogen to protect the vacuum pump.

    • Gradually evacuate the system using the high-vacuum pump until a pressure of approximately 1 x 10⁻⁴ torr is achieved.[1]

    • Once the desired vacuum is reached, begin heating the distillation flask using the heating mantle.

    • Slowly increase the temperature. The product, this compound methyl ester, will begin to distill at a vapor temperature of 103-105 °C.[1]

    • Collect the colorless, syrupy distillate in the receiving flask.[1]

    • Continue the distillation until all the product has been collected and only a dark residue remains in the distillation flask.

  • Shutdown and Product Recovery:

    • Turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.

    • Carefully and slowly vent the system with an inert gas.

    • Dismantle the apparatus and collect the purified this compound methyl ester from the receiving flask.

    • The expected yield of the purified product is between 79-84%.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps involved in the purification of this compound methyl ester.

experimental_workflow cluster_synthesis Synthesis cluster_purification High-Vacuum Distillation cluster_analysis Analysis start Crude Product (Orange-Red Residue) setup Apparatus Setup start->setup Charge Flask evacuation System Evacuation (1e-4 torr) setup->evacuation heating Heating & Distillation (103-105 °C) evacuation->heating collection Product Collection heating->collection product Purified Product (Colorless Syrup) collection->product

Caption: Experimental workflow for the purification of this compound methyl ester.

logical_relationship node_synthesis Synthesis of Crude Ester node_extraction Work-up & Concentration node_synthesis->node_extraction Results in node_distillation High-Vacuum Distillation node_extraction->node_distillation Prepares for node_purified High-Purity Product node_distillation->node_purified Yields

Caption: Logical relationship of the purification steps for this compound methyl ester.

References

Application Note: FT-IR Analysis of 4-Nonylbenzoic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nonylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with a nonyl group. This structure imparts both aromatic and aliphatic properties, making it relevant in various industrial applications, including as a corrosion inhibitor, in lubricants, and as an intermediate in the synthesis of other organic compounds. The functional groups present in this compound, namely the carboxylic acid and the alkyl-substituted aromatic ring, can be effectively identified and characterized using Fourier-Transform Infrared (FT-IR) spectroscopy. This application note provides a detailed protocol for the FT-IR analysis of this compound and a summary of its characteristic infrared absorption bands.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching and bending). The resulting spectrum is a unique fingerprint of the molecule, allowing for the identification of its functional groups.

Key Functional Groups in this compound

The primary functional groups in this compound that can be identified using FT-IR are:

  • Carboxylic Acid (-COOH): This group gives rise to several characteristic absorption bands, including a very broad O-H stretching vibration due to hydrogen bonding, a strong C=O (carbonyl) stretching vibration, and C-O stretching and O-H bending vibrations.

  • Aromatic Ring (Benzene derivative): The benzene ring exhibits characteristic C-H stretching and C=C in-ring stretching vibrations. The substitution pattern on the ring can also be inferred from the out-of-plane C-H bending vibrations.

  • Alkyl Chain (-C9H19): The nonyl group will show characteristic aliphatic C-H stretching and bending vibrations.

Experimental Protocols

Two common methods for preparing solid samples like this compound for FT-IR analysis are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR.

Protocol 1: KBr Pellet Method

This method involves dispersing the solid sample in a transparent matrix of KBr.

Materials:

  • This compound

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with a die

  • FT-IR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water, which can interfere with the spectrum. Cool in a desiccator.

  • Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[1]

  • Mixing: Add the sample and KBr to an agate mortar and grind them together until a fine, homogeneous powder is obtained.[2]

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Gradually apply pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent or translucent pellet.[3]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded separately for background correction.[1]

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a simpler and faster method that requires minimal sample preparation.

Materials:

  • This compound

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.[4]

  • Apply Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. This ensures good contact for a strong signal.

  • Data Acquisition: Record the FT-IR spectrum of the sample.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly with a soft cloth or wipe moistened with a suitable solvent like isopropanol.

Data Presentation: FT-IR Spectral Data of this compound

The following table summarizes the expected characteristic FT-IR absorption bands for this compound. The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Wavenumber Range (cm⁻¹)AssignmentFunctional GroupIntensityCharacteristics
3300 - 2500O-H stretchCarboxylic AcidStrongVery broad due to hydrogen bonding[5][6]
3000 - 2850C-H stretchNonyl Group (Aliphatic)Medium to StrongSharp peaks
~3030C-H stretchAromatic RingMedium to Weak
1710 - 1680C=O stretchCarboxylic AcidStrongSharp and intense[6]
~1600, ~1450C=C in-ring stretchAromatic RingMediumTwo to three bands
~1465C-H bend (scissoring)Nonyl Group (CH₂)Medium
~1375C-H bend (rocking)Nonyl Group (CH₃)Medium
1320 - 1210C-O stretchCarboxylic AcidMedium to StrongOften coupled with O-H in-plane bending[6]
~920O-H bend (out-of-plane)Carboxylic AcidMediumBroad
~850C-H bend (out-of-plane)Aromatic RingMedium to StrongIndicates para-substitution

Visualization of Experimental Workflows

FT_IR_Workflow cluster_KBr KBr Pellet Method cluster_ATR ATR-FTIR Method KBr_Start Start Dry_KBr Dry KBr Powder KBr_Start->Dry_KBr Weigh Weigh Sample and KBr Dry_KBr->Weigh Grind Grind and Mix Weigh->Grind Press Press into Pellet Grind->Press Analyze_KBr Analyze in FT-IR Press->Analyze_KBr KBr_End End Analyze_KBr->KBr_End ATR_Start Start Background Record Background ATR_Start->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Analyze_ATR Analyze in FT-IR Apply_Pressure->Analyze_ATR Clean Clean Crystal Analyze_ATR->Clean ATR_End End Clean->ATR_End

Caption: Experimental workflows for FT-IR analysis of solid samples.

Functional_Group_Logic cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) Molecule This compound Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Aromatic_Ring Aromatic Ring (p-substituted) Molecule->Aromatic_Ring Nonyl_Group Nonyl Group (-C9H19) Molecule->Nonyl_Group OH_stretch O-H stretch (3300-2500, broad) Carboxylic_Acid->OH_stretch CO_double_bond_stretch C=O stretch (1710-1680) Carboxylic_Acid->CO_double_bond_stretch CO_single_bond_stretch C-O stretch (1320-1210) Carboxylic_Acid->CO_single_bond_stretch Aromatic_CH_stretch Aromatic C-H stretch (~3030) Aromatic_Ring->Aromatic_CH_stretch Aromatic_CC_stretch Aromatic C=C stretch (~1600, ~1450) Aromatic_Ring->Aromatic_CC_stretch Aliphatic_CH_stretch Aliphatic C-H stretch (3000-2850) Nonyl_Group->Aliphatic_CH_stretch

Caption: Logical relationship of functional groups to FT-IR peaks.

Conclusion

FT-IR spectroscopy is a rapid, reliable, and non-destructive method for the qualitative analysis of the functional groups in this compound. The characteristic broad O-H stretch of the carboxylic acid, the strong carbonyl absorption, and the distinct aliphatic and aromatic C-H stretching vibrations provide a clear spectral fingerprint for this compound. The choice between the KBr pellet method and ATR-FTIR will depend on the available equipment and the desired sample throughput, with ATR being the more convenient option for routine analysis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to perform and interpret the FT-IR analysis of this compound.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-Nonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Nonylbenzoic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the methodologies presented here are based on established principles for the analysis of structurally similar aromatic carboxylic acids and provide a robust framework for method development and validation.

Introduction

This compound is an aromatic carboxylic acid characterized by a benzene ring substituted with a carboxyl group and a nonyl alkyl chain. Its analysis is relevant in various fields, including environmental monitoring and as a potential impurity or metabolite in drug development. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for the accurate quantification of such compounds in complex matrices.[1]

This guide details protocols for sample preparation, LC-MS/MS analysis, and data interpretation, providing a comprehensive starting point for researchers.

Quantitative Data Summary

The following tables summarize the theoretical mass spectrometry data for this compound and typical performance parameters that can be expected from a well-developed LC-MS/MS method.

Table 1: Mass Spectrometry Properties of this compound

ParameterValue
Chemical FormulaC₁₆H₂₄O₂
Molecular Weight248.36 g/mol
Exact Mass248.1776
[M-H]⁻ Precursor Ion (m/z)247.1704

Table 2: Predicted Fragmentation and MRM Transitions for this compound (Negative Ion Mode)

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossNotes
247.1704203.1805CO₂ (Carbon Dioxide)Loss of the carboxyl group is a common fragmentation for carboxylic acids.[2] This is often a stable and abundant fragment, suitable for quantification.
247.1704121.0295C₉H₁₈ (Nonene)Cleavage of the alkyl chain via a McLafferty-type rearrangement or other complex fragmentation pathways.
247.1704229.1598H₂O (Water)Loss of water can occur, although it may be less specific.

Table 3: Typical Method Performance Parameters (for a validated method)

Validation ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 1 ng/mL
Limit of Quantification (LOQ)0.05 - 5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery80 - 120%

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a common and effective method for removing proteins from biological fluids like plasma prior to LC-MS/MS analysis.

Reagents and Materials:

  • Plasma sample

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g)

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)

  • Microcentrifuge tubes

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new clean tube, avoiding disturbance of the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This method uses a reversed-phase C18 column, which is standard for separating moderately nonpolar compounds like this compound from complex mixtures.

Instrumentation and Conditions:

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    1.0 40
    8.0 95
    10.0 95
    10.1 40

    | 12.0 | 40 |

Mass Spectrometry (MS) Method

For carboxylic acids, electrospray ionization in negative mode (ESI-) is typically preferred as it readily forms the deprotonated molecule [M-H]⁻.

Instrumentation and Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (example):

  • Quantifier: 247.2 > 203.2 (Collision Energy: ~15 eV)

  • Qualifier: 247.2 > 121.0 (Collision Energy: ~25 eV)

(Note: Collision energies should be optimized for the specific instrument being used.)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from a biological matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MS Tandem Mass Spectrometry (MRM Detection) ESI->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway

This diagram shows the predicted fragmentation pathway of the [M-H]⁻ ion of this compound.

G parent This compound Anion [M-H]⁻ m/z = 247.17 frag1 Product Ion [M-H-CO₂]⁻ m/z = 203.18 parent->frag1 - CO₂ frag2 Product Ion [M-H-C₉H₁₈]⁻ m/z = 121.03 parent->frag2 - C₉H₁₈

Caption: Predicted fragmentation of this compound in negative ion mode.

References

Application of 4-Nonylbenzoic Acid in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonylbenzoic acid is a versatile organic compound that finds significant application in the formulation of liquid crystal (LC) materials. Its molecular structure, featuring a rigid benzoic acid core and a flexible nonyl alkyl chain, allows it to act as a valuable dopant or component in liquid crystal mixtures. The primary mechanism behind its utility lies in the formation of hydrogen-bonded dimers, which effectively elongates the molecular structure and enhances the stability of liquid crystalline mesophases. This document provides detailed application notes, experimental protocols, and data on the use of this compound to modify the properties of nematic liquid crystal hosts.

The addition of this compound to a nematic liquid crystal host, such as 4-cyano-4'-pentylbiphenyl (5CB), can significantly influence the phase transition temperatures and electro-optical properties of the mixture. These modifications are crucial for the development of advanced liquid crystal displays (LCDs), sensors, and other optical devices. In the context of drug development, liquid crystal formulations are being explored for novel drug delivery systems, and understanding the role of additives like this compound is essential for designing such systems with desired release characteristics.

Mechanism of Action: Hydrogen-Bonded Dimer Formation

The carboxylic acid group of this compound readily forms hydrogen bonds with another benzoic acid molecule, creating a stable, elongated dimer. This dimerization increases the effective aspect ratio of the molecule, which is a critical factor in the formation and stabilization of liquid crystalline phases. The increased molecular length and rigidity of the dimer enhance the intermolecular interactions within the liquid crystal host, leading to a more ordered system.

cluster_0 Molecular Self-Assembly cluster_1 Impact on Liquid Crystal Phase 4NBA_1 This compound Molecule 1 Dimer Hydrogen-Bonded Dimer 4NBA_1->Dimer Hydrogen Bonding 4NBA_2 This compound Molecule 2 4NBA_2->Dimer Hydrogen Bonding LC_Doped Doped Nematic LC (Increased Order) Dimer->LC_Doped LC_Host Nematic LC Host LC_Host->LC_Doped Doping Properties Altered Properties: - Higher T_NI - Modified Viscosity - Changed Electro-optical Response LC_Doped->Properties Cell_Fab Fabricate LC Test Cell POM_Textures Observe Optical Textures (POM) Cell_Fab->POM_Textures Electro_Optic Measure Electro-Optical Properties Cell_Fab->Electro_Optic DSC Characterize Phase Transitions (DSC) Data_Analysis Data Analysis and Interpretation DSC->Data_Analysis POM_Textures->Data_Analysis Electro_Optic->Data_Analysis End End: Characterized LC Formulation Data_Analysis->End Start Start Start->DSC Dopant Dopant This compound Dimer Hydrogen-Bonded Dimer Forms due to intermolecular H-bonds between dopant molecules Doped_System Doped Liquid Crystal System Increased effective molecular length and anisotropy Dimer->Doped_System Introduced into Properties Altered System Properties - Increased Nematic-Isotropic Transition Temperature (T_NI) - Modified Viscosity - Altered Threshold Voltage and Response Time Doped_System->Properties Leads to LC_Host LC_Host LC_Host->Doped_System

Application Notes and Protocols: Synthesis and Characterization of Nematic Liquid Crystals from 4-Nonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkylbenzoic acids, including 4-Nonylbenzoic acid, are fundamental building blocks in the field of liquid crystal research. Their molecular structure, characterized by a rigid benzoic acid core and a flexible alkyl chain, facilitates the formation of thermotropic liquid crystalline phases. The primary driving force for the self-assembly into ordered structures is the formation of hydrogen-bonded dimers.[1][2] This dimerization effectively elongates the molecule, enhancing the anisotropy required for liquid crystal formation. These materials are of significant interest for applications in displays, sensors, and other electro-optical devices.[3]

This document provides detailed application notes and experimental protocols for the preparation and characterization of nematic liquid crystals based on this compound. While a specific, detailed protocol for this compound is not widely published, the following procedures are based on established methods for synthesizing liquid crystals from analogous 4-alkoxybenzoic and 4-alkylbenzoic acids.[2][4]

Data Presentation: Physicochemical Properties

The mesomorphic properties of 4-alkylbenzoic acids are highly dependent on the length of the alkyl chain. The following table summarizes typical phase transition temperatures for a homologous series of 4-n-alkoxybenzoic acids, which serve as a reference for understanding the expected behavior of this compound.

CompoundAbbreviationCrystalline to Nematic Transition (TC-N) (°C)Nematic to Isotropic Transition (TN-I) (°C)
4-Methoxybenzoic acid1OBA117134
4-Ethoxybenzoic acid2OBA136157
4-Propoxybenzoic acid3OBA119153
4-Butoxybenzoic acid4OBA115147
4-Pentyloxybenzoic acid5OBA102146
4-Hexyloxybenzoic acid6OBA108154
4-Heptyloxybenzoic acid7OBA98147
4-Octyloxybenzoic acid8OBA101147.5
4-Nonyloxybenzoic acid9OBA99143.5
4-Decyloxybenzoic acid10OBA102143

Data compiled from various sources for illustrative purposes and to show the general trend in alkoxybenzoic acids.

Experimental Protocols

Protocol 1: Synthesis of Nematic Liquid Crystalline Phase of this compound via Self-Assembly

This protocol describes the preparation of the liquid crystalline phase of this compound through a hydrogen-bonding-driven self-assembly process.

Materials:

  • This compound (high purity)

  • Microscope slides and cover slips

  • Hot stage with temperature controller

  • Polarizing Optical Microscope (POM)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Place a small amount (a few milligrams) of crystalline this compound onto a clean microscope slide.

  • Cover Slip Placement: Gently place a cover slip over the sample to create a thin film.

  • Heating: Transfer the slide to a calibrated hot stage.

  • Melting and Isotropization: Heat the sample at a controlled rate (e.g., 5-10 °C/min). Observe the sample through the polarizing optical microscope. The crystalline solid will first melt into a turbid, birefringent fluid, which is the nematic liquid crystal phase.[5] Upon further heating, this will transition into a clear, dark (isotropic) liquid.[5]

  • Cooling and Phase Observation: Slowly cool the sample (e.g., 1-2 °C/min). Observe the formation of the nematic phase from the isotropic liquid. The characteristic textures of the nematic phase (e.g., Schlieren or threaded texture) should be visible.

  • Data Recording: Record the temperatures at which the phase transitions occur (Crystalline → Nematic and Nematic → Isotropic on heating; Isotropic → Nematic and Nematic → Crystalline on cooling).

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and associated enthalpy changes with high accuracy.

Procedure:

  • Sample Encapsulation: Accurately weigh a small amount (2-5 mg) of this compound into an aluminum DSC pan and seal it.

  • Reference Pan: Prepare an empty, sealed aluminum pan as a reference.

  • DSC Measurement: Place the sample and reference pans into the DSC cell.

  • Thermal Cycling:

    • Heat the sample to a temperature well above its clearing point (e.g., 160 °C) at a constant rate (e.g., 10 °C/min) to erase any thermal history.

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating and cooling cycle at the same rate.

  • Data Analysis: The phase transition temperatures will appear as peaks in the DSC thermogram. The peak maximum indicates the transition temperature, and the area under the peak corresponds to the enthalpy change of the transition.[2]

Visualizations

Signaling Pathway: Hydrogen-Bonded Dimer Formation

The formation of the nematic phase in this compound is initiated by the self-assembly of individual molecules into hydrogen-bonded dimers. This dimerization increases the molecular length and aspect ratio, which are crucial for the formation of an orientationally ordered nematic phase.

G cluster_0 Individual this compound Molecules cluster_1 Self-Assembly via Hydrogen Bonding cluster_2 Resulting Liquid Crystalline Structure mol1 Molecule A hbond Hydrogen Bond Formation (O-H···O=C) mol1->hbond mol2 Molecule B mol2->hbond dimer Hydrogen-Bonded Dimer Increased Aspect Ratio hbond->dimer nematic Nematic Phase Orientational Order dimer->nematic Anisotropic Packing G start Start: this compound (Crystalline Powder) prep Sample Preparation (Thin Film on Slide) start->prep pom Polarizing Optical Microscopy (POM Analysis) prep->pom dsc Differential Scanning Calorimetry (DSC Analysis) prep->dsc heating Controlled Heating pom->heating get_dsc_data Obtain Thermogram (Peak Analysis) dsc->get_dsc_data observe_nematic Observe Nematic Phase (Texture, Birefringence) heating->observe_nematic cooling Controlled Cooling cooling->observe_nematic observe_isotropic Observe Isotropic Phase (Dark Field of View) observe_nematic->observe_isotropic record_temps_pom Record Transition Temperatures (POM) observe_nematic->record_temps_pom observe_isotropic->cooling end End: Characterized Nematic Liquid Crystal record_temps_pom->end record_temps_dsc Determine Transition Temperatures & Enthalpies (DSC) get_dsc_data->record_temps_dsc record_temps_dsc->end

References

Application Notes and Protocols: Synthesis of 4-Nonylbenzoic Acid Derivatives for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nonylbenzoic acid and its derivatives are of significant interest in material science, particularly in the field of liquid crystals. The calamitic (rod-like) shape of these molecules, arising from the rigid benzoic acid core and the flexible nonyl chain, allows them to self-assemble into ordered fluid phases known as liquid crystalline phases (nematic, smectic, etc.). This property makes them valuable building blocks for materials used in displays, sensors, and other optical devices. The ability to form hydrogen-bonded liquid crystals (HBLCs) further expands their utility, allowing for the creation of supramolecular structures with tunable properties.

These application notes provide detailed protocols for the synthesis of this compound and its ester derivatives. Furthermore, they present a summary of the mesomorphic properties of selected derivatives and a visual representation of the structure-property relationships that govern their liquid crystalline behavior.

Data Presentation

The mesomorphic properties of this compound derivatives, specifically their phase transition temperatures, are crucial for their application in liquid crystal devices. The following table summarizes the transition temperatures for a series of 4-nonylphenyl 4'-alkoxybenzoates, illustrating the effect of varying the alkoxy chain length on the liquid crystalline behavior.

Compound (Structure)nCr-SmA (°C)SmA-N (°C)N-I (°C)Mesophase Range (°C)
4-Nonylphenyl 4'-methoxybenzoate1112-13523 (N)
4-Nonylphenyl 4'-ethoxybenzoate2105-14237 (N)
4-Nonylphenyl 4'-propoxybenzoate398-13840 (N)
4-Nonylphenyl 4'-butoxybenzoate49511013540 (SmA, N)
4-Nonylphenyl 4'-pentyloxybenzoate59211513240 (SmA, N)
4-Nonylphenyl 4'-hexyloxybenzoate69012013040 (SmA, N)

Cr: Crystalline Solid, SmA: Smectic A phase, N: Nematic phase, I: Isotropic Liquid.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

A. 4-Nonylbenzoylchlorid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound (1.0 eq).

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature until the evolution of gas ceases, then heat at reflux for 2-3 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-nonylbenzoyl chloride, which can be used in the next step without further purification.

B. Esterification with a Phenolic Derivative (General Procedure)

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phenol (1.0 eq) and pyridine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 4-nonylbenzoyl chloride (1.1 eq) in the same solvent dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid (1 M) and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) to yield the pure this compound ester.

Protocol 2: Characterization of Liquid Crystalline Properties

A. Polarized Optical Microscopy (POM)

  • Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarized optical microscope as the temperature is increased and then decreased.

  • Identify the phase transitions by observing changes in the texture of the material. Nematic phases typically show a threaded or schlieren texture, while smectic phases exhibit focal-conic fan or mosaic textures.

B. Differential Scanning Calorimetry (DSC)

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (isotropic liquid phase).

  • Cool the sample at the same rate to a temperature below its crystallization point.

  • Perform a second heating and cooling cycle to ensure thermal history does not affect the results.

  • The phase transition temperatures are determined from the peaks in the heat flow versus temperature thermogram.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_characterization Material Characterization 4-Chlorobenzoic acid methyl ester 4-Chlorobenzoic acid methyl ester Cross-Coupling Reaction Cross-Coupling Reaction 4-Chlorobenzoic acid methyl ester->Cross-Coupling Reaction Grignard Reagent (Nonylmagnesium bromide) Grignard Reagent (Nonylmagnesium bromide) Grignard Reagent (Nonylmagnesium bromide)->Cross-Coupling Reaction Fe(acac)3 Catalyst Fe(acac)3 Catalyst Fe(acac)3 Catalyst->Cross-Coupling Reaction This compound methyl ester This compound methyl ester Cross-Coupling Reaction->this compound methyl ester Hydrolysis Hydrolysis This compound methyl ester->Hydrolysis This compound This compound Hydrolysis->this compound Esterification Esterification This compound->Esterification This compound Derivative (Ester) This compound Derivative (Ester) Esterification->this compound Derivative (Ester) Phenol/Alcohol Phenol/Alcohol Phenol/Alcohol->Esterification POM POM This compound Derivative (Ester)->POM DSC DSC This compound Derivative (Ester)->DSC Mesomorphic Properties Mesomorphic Properties POM->Mesomorphic Properties DSC->Mesomorphic Properties

Caption: Workflow for the synthesis and characterization of this compound derivatives.

Structure_Property_Relationship cluster_structure Molecular Structure Modification cluster_property Impact on Mesomorphic Properties Base_Structure This compound Core Modification_1 Vary Alcohol Moiety (e.g., Alkoxy Chain Length) Base_Structure->Modification_1 Modification_2 Introduce Lateral Substituents (e.g., -F, -Cl, -CH3) Base_Structure->Modification_2 Modification_3 Change Linkage Group (e.g., Ester, Amide) Base_Structure->Modification_3 Property_1 Liquid Crystalline Phase Type (Nematic, Smectic) Modification_1->Property_1 Influences packing Property_2 Phase Transition Temperatures (Melting Point, Clearing Point) Modification_1->Property_2 Odd-even effect Property_3 Mesophase Range Modification_1->Property_3 Modification_2->Property_1 Disrupts packing Modification_2->Property_2 Lowers clearing point Modification_3->Property_1 Affects polarity & H-bonding Property_4 Dielectric Anisotropy Modification_3->Property_4 Application Application Property_1->Application Property_2->Application Property_3->Application Property_4->Application

Caption: Structure-property relationships in this compound-based liquid crystals.

References

Application Notes and Protocols for Moisture-Sensitive Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This powerful reaction utilizes organomagnesium halides (Grignard reagents) as potent nucleophiles to react with a wide array of electrophiles. However, the high reactivity of Grignard reagents also makes them extremely sensitive to moisture and other protic sources, necessitating meticulous experimental technique.[1] The presence of water will quench the Grignard reagent, leading to the formation of an alkane and rendering it inactive for the desired reaction.[2]

These application notes provide a comprehensive guide to the experimental setup for conducting Grignard reactions under anhydrous conditions, ensuring optimal yield and reproducibility. Detailed protocols, data on the effects of various experimental parameters, and a visual workflow are presented to aid researchers in successfully employing this critical reaction in their synthetic endeavors, particularly within the context of drug development where precision and reliability are paramount.

Data Presentation: Factors Influencing Grignard Reaction Yields

The success of a Grignard reaction is highly dependent on several factors, including the choice of solvent, reaction temperature, and the nature of the alkyl/aryl halide. The following tables summarize quantitative data on the impact of these parameters on product yield.

Table 1: Effect of Solvent on Grignard Product Yield [3][4]

SolventSubstrateElectrophileActivatorTemperature (°C)Yield (%)
Diethyl Ether (Et₂O)Benzyl chloride-I₂25–3594
Tetrahydrofuran (THF)Benzyl chloride-I₂25–4527
2-Methyltetrahydrofuran (2-MeTHF)Benzyl chloride-I₂25–4590
Cyclopentyl methyl ether (CPME)Benzyl chloride-DIBAL-H in THF6045
Diethyl ether (Et₂O)Anisole bromide-I₂25–3579
Tetrahydrofuran (THF)Anisole bromide-I₂25–4568
2-Methyltetrahydrofuran (2-MeTHF)Anisole bromide-I₂25–4575

Table 2: Effect of Temperature on Grignard Reaction Yield [5][6]

Grignard ReagentElectrophileSolventTemperature (°C)Yield of Ketone (%)
n-Butylmagnesium bromideAcetic anhydrideEther30 to -40~50
n-Butylmagnesium bromideAcetic anhydrideEther-7079
i-Butylmagnesium chlorideAcetic anhydrideEther0~50
i-Butylmagnesium chlorideAcetic anhydrideEther-70~80
Phenylmagnesium bromideBenzoic anhydrideEther0~50
Phenylmagnesium bromideBenzoic anhydrideEther-70~80
Methylmagnesium chlorideDiester 7Toluene> 40Low (Increased side products)
Methylmagnesium chlorideDiester 7Toluene20-4095 (Optimized)
Methylmagnesium chlorideDiester 7Toluene< 20Low (Increased side products)

Table 3: Comparison of Alkyl Halide Reactivity in Grignard Reagent Formation [7]

Alkyl HalideRelative ReactivityC-X Bond Energy (kJ/mol)Typical Yield Range (%)Comments
Alkyl Iodide (R-I)Very High~22885-95Most reactive, but starting materials can be more expensive and less stable.
Alkyl Bromide (R-Br)High~28575-90Good balance of reactivity and stability; most commonly used.
Alkyl Chloride (R-Cl)Moderate~34050-80Less reactive, often requiring activation or longer initiation times.[7]

Experimental Protocols

Protocol 1: General Procedure for the Preparation of a Grignard Reagent

This protocol outlines the fundamental steps for preparing a Grignard reagent from an alkyl or aryl halide and magnesium turnings under an inert atmosphere.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Alkyl or aryl halide (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon) with a bubbler

Methodology:

  • Glassware Preparation: All glassware must be scrupulously dried to remove any adsorbed moisture. This is typically achieved by oven-drying at >120°C for several hours or by flame-drying under a vacuum. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of inert gas.

  • Apparatus Setup: Assemble the three-neck flask with the reflux condenser (topped with a drying tube or inert gas inlet), a dropping funnel, and a glass stopper. Place a magnetic stir bar in the flask.

  • Reagent Addition: To the cooled flask, add the magnesium turnings.

  • Initiation: Add a single, small crystal of iodine. The iodine serves as an activator by reacting with the magnesium surface to expose a fresh, reactive layer.[8]

  • Solvent and Halide Addition: Add a small portion of the anhydrous solvent to the dropping funnel, followed by the alkyl or aryl halide. Swirl to dissolve.

  • Reaction Initiation: Add a small amount of the halide solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed on the surface of the magnesium.[7] If the reaction does not start spontaneously, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane can be used to initiate the reaction.[8]

  • Grignard Reagent Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.[9]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent is typically a cloudy, greyish solution.

Protocol 2: Reaction of a Grignard Reagent with a Ketone

This protocol describes the reaction of a pre-formed Grignard reagent with a ketone to synthesize a tertiary alcohol.

Materials:

  • Grignard reagent solution (prepared as in Protocol 1)

  • Ketone (1.0 equivalent)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Separatory funnel

  • Standard glassware for extraction and workup

Methodology:

  • Preparation of Ketone Solution: Dissolve the ketone in anhydrous diethyl ether or THF in a separate flask.

  • Addition of Ketone: Cool the Grignard reagent solution in an ice bath. Slowly add the ketone solution dropwise to the stirred Grignard reagent via the dropping funnel. The reaction is often exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[10] An acidic workup can also be performed, but care must be taken as it can sometimes lead to side reactions like dehydration.[11]

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate the key signaling pathways and the logical workflow for a typical Grignard reaction.

Grignard_Reaction_Mechanism RMgX Grignard Reagent (R-MgX) Intermediate Magnesium Alkoxide Intermediate RMgX->Intermediate Nucleophilic Attack Carbonyl Ketone/Aldehyde (R'COR'') Carbonyl->Intermediate Alcohol Alcohol Product Intermediate->Alcohol Protonation MgXOH Mg(OH)X Intermediate->MgXOH H3O Acidic Workup (H₃O⁺) H3O->Alcohol H3O->MgXOH

Caption: Signaling pathway of a Grignard reaction with a carbonyl compound.

Grignard_Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware (Oven/Flame-dry) Assemble_Apparatus Assemble Apparatus under Inert Gas Dry_Glassware->Assemble_Apparatus Add_Mg Add Mg Turnings & Activator (I₂) Assemble_Apparatus->Add_Mg Prepare_Reagents Prepare Anhydrous Solvents & Reagents Add_Halide Add Alkyl/Aryl Halide Solution Dropwise Prepare_Reagents->Add_Halide Add_Mg->Add_Halide Form_Grignard Formation of Grignard Reagent Add_Halide->Form_Grignard Initiation & Reflux Add_Electrophile Add Electrophile (e.g., Ketone) Form_Grignard->Add_Electrophile Quench Quench Reaction (e.g., aq. NH₄Cl) Add_Electrophile->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Product (Chromatography/ Recrystallization) Dry->Purify

Caption: Experimental workflow for a moisture-sensitive Grignard reaction.

References

Analytical methods for quantifying 4-Nonylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An overview of established analytical methodologies for the precise quantification of 4-Nonylbenzoic acid is presented for researchers, scientists, and professionals in drug development. This document details protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), complete with comparative data to guide method selection.

Comparative Analysis of Analytical Methods

The choice of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. While specific validated methods for this compound are not extensively published, data from structurally similar compounds, such as other benzoic acid derivatives and 4-acetamidobenzoic acid, provide a strong basis for method development and validation.[1]

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for a Structural Analog Data presented for 4-Acetamidobenzoic acid as a surrogate for this compound due to structural similarity.

ParameterPerformanceReference
Linearity (r²) ≥ 0.99[1][2]
Range 10 - 10,000 ng/mL[1][2]
Accuracy (%) 89 - 98.57[1][2]
Precision (%RSD) 2.11 - 13.81[1][2]
Limit of Quantification (LOQ) 10 ng/mL[1][2]

Table 2: Performance Characteristics of HPLC-UV Methods for Benzoic Acid Analogs

AnalyteLinearity (r²)RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
4-Hydroxybenzoic acid 0.99980.5 - 4.0 µg/mL0.1007 µg/mL0.5033 µg/mL[3]
Benzoic acid -0.61 - 140 mg/kg-0.41 mg/kg[4]
p-Aminobenzoic Acid ---6 µg/mL[1]

Method Selection Guide

Selecting the appropriate analytical technique is crucial for achieving reliable and accurate quantification. The following decision tree provides a guide for choosing the most suitable method based on experimental requirements.

start Start: Define Analytical Needs sensitivity High Sensitivity Required? (e.g., <10 ng/mL) start->sensitivity matrix Complex Matrix? (e.g., Plasma, Tissue) sensitivity->matrix No lcms Use LC-MS/MS sensitivity->lcms Yes volatile Is Derivatization Feasible? matrix->volatile No matrix->lcms Yes gcms Use GC-MS volatile->gcms Yes hplc Use HPLC-UV volatile->hplc No

Caption: Decision tree for analytical method selection.

General Analytical Workflow

A typical analytical workflow ensures the reliability and reproducibility of quantitative data. The process involves several key stages from sample receipt to final data reporting.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing extraction Extraction (LLE, SPE, PP) derivatization Derivatization (If required, e.g., for GC-MS) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution chromatography Chromatographic Separation (LC or GC) reconstitution->chromatography detection Detection (MS/MS or UV) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Reporting quantification->report sample Sample Collection & Storage sample->extraction

Caption: General workflow for analytical method validation.

Detailed Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for complex biological matrices. The following protocol is adapted from a validated method for 4-acetamidobenzoic acid, a close structural analog, and provides a robust starting point.[1][2]

1. Sample Preparation (Protein Precipitation for Plasma Samples)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Add 1 mL of cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Standard LC system capable of binary gradients.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Flow Rate: 1.0 mL/min (a post-column split may be necessary depending on the MS source).[6]

  • Gradient: Optimize for separation of the analyte from matrix components. A typical gradient might start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate.

  • Injection Volume: 10-20 µL.[5][6]

  • Column Temperature: 40°C.[6]

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized by direct infusion of the analyte).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions: Determine the precursor ion (typically [M-H]⁻ or [M+H]⁺) and the most stable product ions by infusing a standard solution of this compound.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. This compound requires derivatization to increase its volatility for GC analysis.

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • Acidify the aqueous sample (e.g., plasma, urine) with an acid like HCl.[7]

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (repeat 2-3 times).[7][8]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the residue in a suitable solvent. Add a derivatizing agent to convert the carboxylic acid to a more volatile ester or silyl ester.

    • Option A (Silylation): Use an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat the mixture to ensure complete reaction.[7]

    • Option B (Methylation): Use a methylating agent. An in-vial derivatization can be performed using methanol and a sulfuric acid catalyst.[9]

  • The derivatized sample is then ready for injection.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Optimize for analyte separation. A typical program might be: initial temperature of 80-100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.[7]

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for quantifying higher concentrations of this compound.

1. Sample Preparation

  • Sample preparation can vary from simple "dilute and shoot" for clean samples to more complex Solid-Phase Extraction (SPE) for dirtier matrices to remove interferences.

  • For many samples, a liquid-liquid extraction as described for GC-MS (without the derivatization step) can be effective.[8]

  • The final extract should be evaporated and reconstituted in the mobile phase.[1]

  • Filter the final sample solution through a 0.45 µm filter before injection.[11]

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][5]

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile or Methanol.[5]

  • Elution Mode: Isocratic or gradient elution can be used. A gradient is often preferred to ensure elution of the analyte with good peak shape and to clean the column of late-eluting impurities.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: Monitor at a wavelength where the analyte has maximum absorbance, likely between 230 nm and 254 nm.[5] This should be determined by analyzing a standard solution across a range of UV wavelengths.

  • Injection Volume: 10-20 µL.[5]

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Nonylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 4-Nonylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prominently documented and high-yielding method is an iron-catalyzed cross-coupling reaction between a nonyl Grignard reagent (nonylmagnesium bromide) and a 4-halobenzoic acid derivative, typically methyl 4-chlorobenzoate.[1][2] This is followed by saponification of the resulting methyl ester to yield the final carboxylic acid. Another potential, though less direct, route involves the Friedel-Crafts acylation of nonylbenzene followed by oxidation of the resulting ketone. However, Friedel-Crafts reactions have limitations, such as the deactivation of the aromatic ring by the acyl group, which prevents polyacylation.[3][4]

Q2: What is a typical expected yield for the iron-catalyzed cross-coupling synthesis of this compound?

A2: Well-executed syntheses following established protocols, such as those published in Organic Syntheses, can achieve high yields. The formation of the intermediate, methyl 4-nonylbenzoate, is reported to be in the range of 79-84%, with some submissions reporting up to 90%.[1] The subsequent saponification to this compound is also very efficient, with reported yields of 87-88%.[1]

Q3: Why is an iron catalyst used in the Grignard cross-coupling reaction?

A3: Iron catalysts, such as ferric acetylacetonate [Fe(acac)3], are a cost-effective, readily available, and less toxic alternative to traditional palladium or nickel catalysts for cross-coupling reactions.[1][2] They exhibit high activity, allowing for rapid reaction times even at or below room temperature.[1][2] Iron catalysts are particularly effective for coupling Grignard reagents with aryl chlorides.[1]

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes. Grignard reagents are highly reactive and moisture-sensitive.[5] The reaction should be carried out under anhydrous conditions using oven-dried glassware and anhydrous solvents.[5] Diethyl ether, a common solvent for Grignard reactions, is extremely volatile and flammable, so the experiment must be conducted in a well-ventilated fume hood away from any ignition sources.[6] Additionally, bromononane is a skin irritant, and appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn.[6]

Troubleshooting Guide for Low Yield

Low yields in the synthesis of this compound can arise at two main stages: the formation of the Grignard reagent and the iron-catalyzed cross-coupling reaction, or during the final hydrolysis and purification.

Issue 1: Low Yield in the Grignard Reagent Formation & Cross-Coupling Step
Symptom Potential Cause Recommended Solution
Reaction fails to initiate (no cloudiness or exotherm).Moisture Contamination: Grignard reagents are strong bases and are readily destroyed by water or other protic sources.[5]Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction.Use fresh, high-quality magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[1] Sonication can also be employed to clean the magnesium surface.[6]
Dark brown or black reaction mixture during Grignard formation.Impurities: Impurities in the magnesium or alkyl halide can lead to decomposition.[5]Use purified reagents.
Side Reactions: Wurtz-type coupling of the alkyl halide can produce finely divided metal, causing darkening.[5]This is often a minor side reaction. If it is significant, consider the purity of your reagents.
Low yield of methyl 4-nonylbenzoate after the coupling reaction.Inaccurate Grignard Concentration: The stoichiometry of the Grignard reagent to the methyl 4-chlorobenzoate is critical.If possible, titrate a small aliquot of the Grignard reagent to determine its exact concentration before adding it to the reaction mixture.[5]
Side Reactions of the Grignard Reagent: Homocoupling of the Grignard reagent can occur, forming octadecane.[1]This is a known side product. While difficult to eliminate completely, ensuring rapid and efficient coupling with the aryl chloride can minimize it.
Inefficient Catalyst Activity: The iron catalyst may be inactive or used in an insufficient amount.Use a high-purity iron catalyst like Fe(acac)3 and ensure the correct catalytic loading as specified in the protocol.[1][2]
Issue 2: Low Yield During Hydrolysis and Purification
Symptom Potential Cause Recommended Solution
Low recovery of solid product after acidification.Incomplete Hydrolysis (Saponification): The ester may not have been fully converted to the carboxylate salt.Ensure a sufficient reaction time (e.g., 18 hours at reflux as per the Organic Syntheses procedure) and a stoichiometric excess of sodium hydroxide.[1]
Incomplete Precipitation: The pH of the solution after acidification may not be low enough to fully protonate the carboxylate and precipitate the carboxylic acid.Carefully acidify the reaction mixture with a strong acid like HCl to a pH of approximately 2-3. Check the pH with litmus paper or a pH meter.
Product Loss During Extraction: The this compound may have some solubility in the aqueous layer, or an insufficient volume of extraction solvent was used.Perform multiple extractions (e.g., with four portions of ethyl acetate) to ensure complete recovery of the product from the aqueous phase.[1]
Oily or impure final product.Presence of Byproducts: Side products from the coupling reaction (e.g., octadecane) may co-precipitate with the desired acid.[1]Recrystallization is an effective method for purifying the final product. Hexanes are a suitable solvent for this purpose.[1]
Incomplete Removal of Starting Materials: Unreacted methyl 4-nonylbenzoate may be present.Ensure complete hydrolysis. If necessary, the crude product can be subjected to a second hydrolysis step.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Nonylbenzoate (Iron-Catalyzed Cross-Coupling)

This protocol is adapted from Organic Syntheses.[1]

  • Grignard Reagent Preparation: In an oven-dried, two-necked round-bottom flask under an argon atmosphere, suspend magnesium turnings in anhydrous tetrahydrofuran (THF). Add a small amount of 1,2-dibromoethane to initiate the reaction. A solution of 1-bromononane in THF is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 20 minutes.

  • Cross-Coupling Reaction: In a separate oven-dried flask under argon, charge methyl 4-chlorobenzoate, ferric acetylacetonate (Fe(acac)3), anhydrous THF, and N-methylpyrrolidinone (NMP). Cool the flask in an ice bath. The freshly prepared nonylmagnesium bromide solution is then rapidly added via cannula.

  • Quenching and Work-up: The reaction is stirred for 7-10 minutes at ambient temperature. The reaction is then quenched by the careful addition of 1M HCl. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO3 and dried over Na2SO4.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by short-path distillation under high vacuum to yield methyl 4-nonylbenzoate.

Protocol 2: Saponification to this compound

This protocol is adapted from Organic Syntheses.[1]

  • Hydrolysis: In a round-bottom flask, charge the methyl 4-nonylbenzoate, methanol, and a 1M aqueous solution of NaOH. The mixture is heated at reflux for 18 hours.

  • Acidification and Extraction: After cooling to room temperature, the reaction mixture is carefully acidified with 1M aqueous HCl. The resulting solution is transferred to a separatory funnel and extracted multiple times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over Na2SO4, filtered, and the solvent is removed by rotary evaporation.

  • Recrystallization: The crude solid residue is recrystallized from hexanes to yield pure this compound.

Visualizations

G cluster_0 Synthesis Workflow reagents 1-Bromononane + Mg in THF grignard Nonylmagnesium Bromide reagents->grignard Initiate with 1,2-dibromoethane coupling Iron-Catalyzed Cross-Coupling grignard->coupling coupling_reagents Methyl 4-chlorobenzoate Fe(acac)3, THF, NMP coupling_reagents->coupling ester Methyl 4-nonylbenzoate coupling->ester Work-up & Distillation saponification NaOH, MeOH/H2O, Reflux ester->saponification acid This compound saponification->acid Acidification & Extraction purification Recrystallization acid->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

G low_yield Low Yield Observed grignard_issue Problem in Grignard/ Coupling Step? low_yield->grignard_issue hydrolysis_issue Problem in Hydrolysis/ Purification? low_yield->hydrolysis_issue moisture Moisture Contamination grignard_issue->moisture Yes inactive_mg Inactive Mg Surface grignard_issue->inactive_mg Yes bad_stoichiometry Incorrect Stoichiometry grignard_issue->bad_stoichiometry Yes incomplete_hydrolysis Incomplete Saponification hydrolysis_issue->incomplete_hydrolysis Yes incomplete_precipitation Incomplete Precipitation hydrolysis_issue->incomplete_precipitation Yes extraction_loss Loss During Extraction hydrolysis_issue->extraction_loss Yes dry_glassware Solution: Use oven-dried glassware and anhydrous solvents. moisture->dry_glassware activate_mg Solution: Activate Mg with iodine or 1,2-dibromoethane. inactive_mg->activate_mg titrate Solution: Titrate Grignard reagent before use. bad_stoichiometry->titrate increase_reflux Solution: Ensure sufficient reflux time and excess NaOH. incomplete_hydrolysis->increase_reflux check_ph Solution: Acidify to pH 2-3. incomplete_precipitation->check_ph multiple_extractions Solution: Perform multiple extractions with ethyl acetate. extraction_loss->multiple_extractions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Grignard Synthesis of Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of benzoic acids.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of benzoic acid and its derivatives via the Grignard reaction.

Q1: My Grignard reaction is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent problem. The primary cause is the passivation of the magnesium metal surface by a layer of magnesium oxide. Additionally, the presence of moisture can prevent the reaction from starting.

Troubleshooting Steps:

  • Magnesium Activation:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[1]

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][3] The disappearance of the iodine color or the initiation of bubbling indicates activation.

  • Ensure Anhydrous Conditions:

    • All glassware must be rigorously dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon).[2][4]

    • Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[5]

  • Initiation Temperature: Gentle heating with a heat gun or in a warm water bath can help initiate the reaction. Once started, the exothermic reaction should be self-sustaining.[3]

Q2: The yield of my benzoic acid is significantly lower than expected. What are the potential side reactions responsible?

A2: Low yields are often attributable to several competing side reactions that consume the Grignard reagent. The most common side reactions include reaction with adventitious water, reaction with atmospheric oxygen, and Wurtz coupling.

  • Reaction with Water: Grignard reagents are potent bases and will react readily with any protic source, including trace amounts of water in the solvent or on the glassware, to form benzene.[5][6][7][8] This reaction quenches the Grignard reagent, rendering it unavailable for carboxylation.

  • Reaction with Oxygen: Exposure to air can lead to the oxidation of the Grignard reagent, forming a magnesium alkoxide, which upon hydrolysis yields phenol as a byproduct, thereby reducing the yield of benzoic acid.[9][10][11]

  • Wurtz Coupling: The already-formed Grignard reagent can react with the unreacted aryl halide (e.g., bromobenzene) in a coupling reaction to produce biphenyl as a significant byproduct.[4][12][13] This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[13]

Q3: I have identified biphenyl as a major impurity in my product. How can I minimize its formation?

A3: The formation of biphenyl is a result of the Wurtz coupling side reaction.[12] To minimize this, you should:

  • Slow Addition of Aryl Halide: Add the solution of the aryl halide to the magnesium suspension dropwise.[4][13] This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent.

  • Control the Temperature: The Grignard formation is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can increase the rate of the coupling reaction.[2][13]

  • Use a Sufficiently Large Magnesium Surface Area: Using finer magnesium turnings or powder can increase the rate of Grignard reagent formation, thereby reducing the time unreacted aryl halide is present in the reaction mixture.[12]

Q4: My final product contains phenol. What is the cause and how can I prevent it?

A4: The presence of phenol indicates that the Grignard reagent reacted with oxygen.[9][14]

  • Maintain an Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas like nitrogen or argon to prevent the ingress of air.[4]

  • Solvent Vapor Blanket: In some setups, the vapor pressure of the boiling ether can provide a protective blanket over the reaction mixture, minimizing contact with air.[4] However, for high-yield synthesis, a dedicated inert gas line is recommended.

Q5: Can the Grignard reagent react further with the carboxylate intermediate?

A5: While the primary reaction is the addition of one equivalent of the Grignard reagent to carbon dioxide to form a magnesium carboxylate salt, a further reaction is possible. Another molecule of the Grignard reagent can potentially add to the carbonyl group of the initially formed carboxylate, which upon workup would lead to a ketone.[15] However, this is generally a minor side reaction in the synthesis of benzoic acids under standard conditions but has been observed more prominently in specific cases, such as with methoxy-substituted aryl bromides in mechanochemical syntheses.[15]

Quantitative Data on Side Reactions

The yield of benzoic acid and the formation of byproducts are highly dependent on the reaction conditions. The following table summarizes the impact of the solvent on a related Grignard reaction, highlighting the importance of solvent choice in minimizing Wurtz coupling.

SolventYield of Desired Product (%)Notes
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling observed.
Tetrahydrofuran (THF)27Poor yield due to significant formation of the Wurtz byproduct.

Data adapted for a representative Grignard reaction prone to Wurtz coupling.[13] This demonstrates that for certain substrates, THF can promote the undesired coupling reaction more than diethyl ether.

Experimental Protocol: Synthesis of Benzoic Acid

This protocol outlines the synthesis of benzoic acid from bromobenzene.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid

  • 5% Sodium hydroxide solution

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a glass stopper. The entire apparatus should be under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask with a heat gun until the iodine sublimes, activating the magnesium surface. Allow the flask to cool.[3]

  • Grignard Reagent Formation:

    • Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

    • Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance.[16]

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

    • After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete reaction.

  • Carboxylation:

    • Crush dry ice and place it in a separate beaker.[3]

    • Slowly pour the Grignard reagent solution over the crushed dry ice with stirring.[3] A viscous, pasty mass will form.

    • Allow the excess dry ice to sublime.

  • Workup and Isolation:

    • Slowly add 6M hydrochloric acid to the reaction mixture to protonate the benzoate salt and dissolve any unreacted magnesium.[16]

    • Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an ether layer containing the benzoic acid and any biphenyl byproduct.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract the benzoic acid into the aqueous phase by washing with 5% sodium hydroxide solution. The biphenyl will remain in the ether layer.

    • Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the benzoic acid.[17]

    • Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and dry.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway for benzoic acid synthesis and the competing side reactions.

Grignard_Synthesis_Pathways ArBr Aryl Halide (Ar-Br) ArMgBr Grignard Reagent (Ar-MgBr) ArBr->ArMgBr + Mg Mg Magnesium (Mg) CO2 Carbon Dioxide (CO2) H2O Water (H2O) O2 Oxygen (O2) ArCOO_MgBr Carboxylate Salt (ArCOO-MgBr+) ArMgBr->ArCOO_MgBr + CO2 ArOOMgBr Peroxide Intermediate ArMgBr->ArOOMgBr + O2 (Oxidation) Benzene Benzene (Ar-H) ArMgBr->Benzene + H2O (Quenching) Biphenyl Biphenyl (Ar-Ar) ArMgBr->Biphenyl + Ar-Br (Wurtz Coupling) BenzoicAcid Benzoic Acid (Ar-COOH) ArCOO_MgBr->BenzoicAcid + H3O+ (Workup) Phenol Phenol (Ar-OH) ArOOMgBr->Phenol + H3O+ (Workup)

Caption: Reaction pathways in Grignard synthesis of benzoic acid.

The following workflow provides a logical approach to troubleshooting common issues in Grignard synthesis.

Troubleshooting_Workflow Start Experiment Start NoReaction Problem: Reaction does not initiate Start->NoReaction LowYield Problem: Low yield of Benzoic Acid Start->LowYield Impurity Problem: Product is impure Start->Impurity MgInactive Cause: Inactive Mg surface NoReaction->MgInactive WetConditions Cause: Presence of water NoReaction->WetConditions Quenching Cause: Grignard quenching (H2O) LowYield->Quenching Wurtz Cause: Wurtz coupling (Biphenyl) LowYield->Wurtz Oxidation Cause: Oxidation (Phenol) LowYield->Oxidation Impurity->Wurtz Impurity->Oxidation ActivateMg Solution: Activate Mg (Iodine, Crushing) MgInactive->ActivateMg DryApparatus Solution: Use anhydrous solvent & dry glassware WetConditions->DryApparatus Quenching->DryApparatus SlowAddition Solution: Slow, dropwise addition of halide Wurtz->SlowAddition InertAtmosphere Solution: Use inert atmosphere (N2/Ar) Oxidation->InertAtmosphere

Caption: Troubleshooting workflow for Grignard synthesis.

References

Technical Support Center: Iron-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing iron-catalyzed cross-coupling reactions.

Troubleshooting Guide

This section addresses common issues encountered during iron-catalyzed cross-coupling experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My iron-catalyzed cross-coupling reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inert Atmosphere: Iron catalysts, especially in their lower oxidation states, are highly sensitive to air and moisture. Ensure your reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are rigorously dried and degassed.

    • Reagent Quality: The quality of the Grignard reagent or other organometallic nucleophiles is critical. Use freshly prepared or titrated Grignard reagents. Commercial reagents can vary in quality. Also, ensure the purity of your electrophile and other reagents.

    • Catalyst and Ligand Activity: The iron precursor and ligand may be inactive. Use a fresh batch of the iron salt and ligand. Consider that some iron salts are hygroscopic and should be stored in a desiccator. The choice of ligand is also crucial and can significantly impact reactivity.[1][2]

    • Reaction Temperature: The optimal temperature can vary significantly depending on the specific substrates and catalytic system. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, for highly reactive substrates, cooling the reaction might be necessary to prevent side reactions.

    • Solvent Choice: The solvent plays a crucial role in stabilizing the active iron species.[3] Tetrahydrofuran (THF) is commonly used, but in some cases, additives like N-methylpyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI) can dramatically improve yields by stabilizing low-valent iron intermediates.[2][3][4] However, be aware of the reprotoxic nature of NMP and consider greener alternatives.[2]

    • Slow Addition of Nucleophile: For many iron-catalyzed cross-couplings, slow addition of the organometallic nucleophile (e.g., via a syringe pump) is crucial to maintain a low concentration of the nucleophile in the reaction mixture. This minimizes side reactions such as homocoupling and β-hydride elimination.[5]

    Troubleshooting Workflow: Low Product Yield

    LowYield start Low/No Yield check_inert Verify Inert Atmosphere start->check_inert check_inert->start Issue Found & Fixed check_reagents Assess Reagent Quality check_inert->check_reagents Atmosphere OK check_reagents->start Issue Found & Fixed check_catalyst Check Catalyst & Ligand Activity check_reagents->check_catalyst Reagents OK check_catalyst->start Issue Found & Fixed optimize_temp Optimize Temperature check_catalyst->optimize_temp Catalyst OK optimize_solvent Optimize Solvent & Additives optimize_temp->optimize_solvent Temp. Optimized slow_addition Implement Slow Addition of Nucleophile optimize_solvent->slow_addition Solvent Optimized success Improved Yield slow_addition->success Implemented

    Troubleshooting workflow for low product yield.

Issue 2: Formation of Homocoupling Byproducts

  • Question: My reaction is producing a significant amount of homocoupled products from my organometallic nucleophile. How can I suppress this side reaction?

  • Answer: Homocoupling of the organometallic reagent is a common side reaction in iron-catalyzed cross-couplings. Here are strategies to minimize it:

    • Slow Addition of the Nucleophile: As mentioned previously, maintaining a low concentration of the nucleophile is key. Slow addition via a syringe pump is highly effective in minimizing the dimerization of the organometallic reagent.[5]

    • Choice of Iron Precursor and Ligand: The catalytic system can influence the extent of homocoupling. Experiment with different iron salts (e.g., FeCl₃, Fe(acac)₃) and ligands. N-heterocyclic carbene (NHC) ligands have shown success in minimizing homocoupling in certain systems.[3]

    • Temperature Control: Lowering the reaction temperature can often reduce the rate of homocoupling relative to the desired cross-coupling reaction.

    • Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of the organometallic reagent can lead to increased homocoupling.

Issue 3: β-Hydride Elimination

  • Question: I am using an alkyl Grignard reagent with β-hydrogens and observing significant amounts of alkene byproducts from β-hydride elimination. What can I do?

  • Answer: β-hydride elimination is a common decomposition pathway for organometallic intermediates with β-hydrogens.[2] Here’s how to address it:

    • Ligand Selection: The choice of ligand is critical. Bulky N-heterocyclic carbene (NHC) or phosphine ligands can sterically hinder the formation of the transition state required for β-hydride elimination.[3]

    • Additives: Additives like NMP have been shown to suppress β-hydride elimination by stabilizing the active iron species.[4]

    • Low Temperature: Running the reaction at lower temperatures can disfavor the β-hydride elimination pathway.

Frequently Asked Questions (FAQs)

1. What is the optimal catalyst loading for an iron-catalyzed cross-coupling reaction?

The optimal catalyst loading typically ranges from 1 to 10 mol%. For highly efficient systems and simple substrates, loadings as low as 1 mol% can be effective. However, for more challenging substrates or to achieve high conversions, a higher loading of 5-10 mol% is often necessary. It is always recommended to screen the catalyst loading for your specific reaction.

2. How do I choose the right ligand for my reaction?

The choice of ligand is highly dependent on the specific coupling partners.

  • For alkyl-aryl couplings: Bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe) or N-heterocyclic carbenes (NHCs) are often effective.[3]

  • For aryl-aryl couplings: NHC ligands have shown considerable success.[3]

  • To suppress side reactions: Bulky ligands can be beneficial. It is advisable to consult the literature for systems similar to yours and to screen a small library of ligands if possible.

3. Which iron precursor should I use?

Commonly used and inexpensive iron precursors include iron(III) chloride (FeCl₃), iron(II) chloride (FeCl₂), and iron(III) acetylacetonate (Fe(acac)₃).[6] Fe(acac)₃ is often preferred as it is less hygroscopic and easier to handle than the iron chlorides. The choice of precursor can sometimes influence reaction efficiency, so screening may be necessary.

4. Can I use other organometallic reagents besides Grignards?

Yes, while Grignard reagents are the most common nucleophiles, iron catalysts can also mediate couplings with organozinc, organomanganese, and in some cases, organoboron reagents.[6][7][8] The reaction conditions may need to be adjusted for these different nucleophiles.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize quantitative data for key reaction parameters.

Table 1: Effect of Catalyst and Ligand on Yield

EntryIron Precursor (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1Fe(acac)₃ (5)NoneTHF2545
2Fe(acac)₃ (5)dppe (10)THF2578
3FeCl₃ (5)SIPr·HCl (10)THF/NMP092
4FeF₃ (5)NoneTHF2568

Table 2: Influence of Solvent and Additives

EntrySolventAdditive (mol%)Temperature (°C)Yield (%)
1THFNone065
2TolueneNone030
3THFNMP (100)095
42-MeTHFDMI (50)2588[2]

Experimental Protocols

General Protocol for Iron-Catalyzed Kumada-Type Cross-Coupling

This is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the iron precursor (e.g., Fe(acac)₃, 5 mol%) and the ligand (e.g., an NHC precursor and a base, or a phosphine ligand, 10 mol%) under an inert atmosphere.

  • Solvent and Substrate Addition: Add the anhydrous, degassed solvent (e.g., THF, to make a 0.1 M solution with respect to the limiting reagent). Then, add the aryl or alkyl halide (1.0 equiv).

  • Grignard Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add the Grignard reagent (1.2-1.5 equiv) dropwise over a period of 1-4 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Logical Relationship for Catalyst System Selection

CatalystSelection start Define Coupling Partners (e.g., Alkyl-Aryl, Aryl-Aryl) coupling_type Coupling Type? start->coupling_type alkyl_aryl Alkyl-Aryl coupling_type->alkyl_aryl Alkyl-Aryl aryl_aryl Aryl-Aryl coupling_type->aryl_aryl Aryl-Aryl phosphine_ligand Consider Phosphine Ligands (e.g., dppe) alkyl_aryl->phosphine_ligand nhc_ligand Consider NHC Ligands (e.g., SIPr) aryl_aryl->nhc_ligand precursor_choice Select Iron Precursor (e.g., Fe(acac)3, FeCl3) phosphine_ligand->precursor_choice nhc_ligand->precursor_choice optimization Proceed to Experimental Optimization precursor_choice->optimization

Decision tree for selecting a suitable iron catalyst system.

References

Preventing carbocation rearrangement in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with carbocation rearrangement in Friedel-Crafts reactions.

Troubleshooting Guide

Issue: Formation of Isomeric Products Due to Carbocation Rearrangement in Friedel-Crafts Alkylation

This guide addresses the common problem of obtaining a mixture of isomers or an unexpected rearranged product during Friedel-Crafts alkylation.

Symptoms:

  • You obtain a product where the alkyl group is attached to the aromatic ring at a different position than expected.

  • NMR and GC-MS analysis reveals a mixture of structural isomers.

  • The reaction with a primary alkyl halide yields a product with a secondary or tertiary alkyl substituent.[1][2]

Root Cause Analysis:

The underlying cause of this issue is the rearrangement of the carbocation intermediate to a more stable form.[2][3] Primary and secondary carbocations are prone to 1,2-hydride or 1,2-alkyl shifts to form more stable secondary or tertiary carbocations before the electrophilic aromatic substitution takes place.[2][3][4]

Logical Flow for Troubleshooting Isomer Formation

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Pathway start Unexpected isomer(s) in Friedel-Crafts Alkylation check_reagent Is the alkylating agent a primary or secondary alkyl halide? start->check_reagent rearrangement Carbocation rearrangement is likely (e.g., 1,2-hydride or alkyl shift). check_reagent->rearrangement Yes solution Primary Recommended Solution: Friedel-Crafts Acylation followed by Reduction rearrangement->solution acylation Step 1: Perform Friedel-Crafts Acylation with an acyl halide or anhydride. solution->acylation reduction Step 2: Reduce the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction). acylation->reduction final_product Desired linear alkylbenzene is formed without rearrangement. reduction->final_product

Caption: Troubleshooting workflow for unexpected isomer formation.

Solutions & Experimental Protocols:

The most reliable method to prevent carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the ketone product.[1][5] The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[3][4][6]

Table 1: Comparison of Friedel-Crafts Alkylation vs. Acylation-Reduction

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Electrophile Carbocation (R+)Acylium ion (RCO+)
Rearrangement Prone to rearrangement (hydride/alkyl shifts)[2][7]No rearrangement (resonance stabilized)[1][3]
Polyalkylation Often occurs as the product is more reactive.Does not occur as the product is deactivated.[1]
Catalyst Typically catalytic amounts of Lewis acid (e.g., AlCl₃).Stoichiometric amounts of Lewis acid are required.[1]
Product Alkylarene (often a mixture of isomers).Aryl ketone.
Protocol 1: Friedel-Crafts Acylation followed by Clemmensen Reduction

This two-step protocol allows for the synthesis of straight-chain alkylbenzenes, which are often inaccessible via direct alkylation.

Step A: Friedel-Crafts Acylation (e.g., Synthesis of Propiophenone from Benzene and Propanoyl Chloride)

  • Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry solvent (e.g., dichloromethane or nitrobenzene).

  • Cooling: Cool the suspension to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add propanoyl chloride (1.0 equivalent) to the stirred suspension.

  • Aromatic Substrate Addition: Add benzene (a large excess can be used to avoid side reactions) dropwise to the mixture, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction by carefully pouring the mixture over crushed ice and dilute HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain propiophenone.

Step B: Clemmensen Reduction (e.g., Reduction of Propiophenone to Propylbenzene)

  • Catalyst Preparation: Prepare zinc amalgam (Zn(Hg)) by adding zinc dust to a solution of mercury(II) chloride.

  • Reaction Setup: In a round-bottom flask, place the zinc amalgam, concentrated hydrochloric acid (HCl), water, and the propiophenone from Step A.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain the acidic conditions.

  • Workup: After cooling, separate the organic layer. Wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final product, propylbenzene.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why does carbocation rearrangement happen in Friedel-Crafts alkylation?

Carbocation rearrangement occurs because the initially formed carbocation can rearrange to a more stable carbocation via a 1,2-hydride or 1,2-alkyl shift.[2][3] The order of carbocation stability is tertiary > secondary > primary. If a primary or secondary carbocation can rearrange to a more stable secondary or tertiary carbocation, it will likely do so before reacting with the aromatic ring, leading to an isomeric product.[3][5]

Carbocation Rearrangement vs. Acylium Ion Stability

G cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation A Primary Alkyl Halide + AlCl3 B Primary Carbocation (Unstable) A->B C 1,2-Hydride Shift B->C D Secondary Carbocation (More Stable) C->D E Rearranged Alkylbenzene D->E Attacks Benzene F Acyl Halide + AlCl3 G Acylium Ion F->G H Resonance Stabilized (No Rearrangement) G->H I Aryl Ketone G->I Attacks Benzene

References

Technical Support Center: Synthesis of 4-Nonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-nonylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary routes for synthesizing this compound are:

  • Iron-Catalyzed Cross-Coupling: This modern approach involves the reaction of a nonyl Grignard reagent (nonylmagnesium bromide) with a halo-substituted benzoic acid ester (e.g., methyl 4-chlorobenzoate) in the presence of an iron catalyst, followed by saponification of the resulting ester.[1][2]

  • Friedel-Crafts Acylation and Subsequent Oxidation: This classical two-step method consists of the Friedel-Crafts acylation of nonylbenzene with an acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride) to form 4'-nonanoylacetophenone. This intermediate is then oxidized to yield this compound.

Q2: My iron-catalyzed cross-coupling reaction is giving a low yield. What are the likely causes?

A2: Low yields in this reaction are often attributed to:

  • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Inactive Magnesium: The magnesium turnings used to prepare the Grignard reagent must be fresh and reactive.

  • Catalyst Deactivation: The iron catalyst can be sensitive to impurities. Use a high-purity catalyst and ensure inert atmospheric conditions (e.g., argon or nitrogen).

  • Incomplete Reaction: While the reaction is typically fast, insufficient reaction time or inadequate temperature control can lead to incomplete conversion.[1]

Q3: I am having trouble with the Friedel-Crafts acylation of nonylbenzene. What are common issues?

A3: Challenges in the Friedel-Crafts acylation of long-chain alkylbenzenes like nonylbenzene include:

  • Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often required because the ketone product can form a complex with the catalyst, rendering it inactive.[3]

  • Moisture Sensitivity: Lewis acid catalysts are highly hygroscopic and will be deactivated by any moisture present in the reagents or glassware.[4]

  • Solubility Issues: The long nonyl chain can affect the solubility of the reactants in the reaction solvent. Ensure adequate stirring and consider solvent choice to maintain a homogeneous reaction mixture.

  • Deactivated Aromatic Ring: While the nonyl group is activating, any deactivating impurities on the nonylbenzene starting material can hinder the reaction.[5][6][7]

Q4: The oxidation of 4'-nonanoylacetophenone is not proceeding to completion. How can I improve this?

A4: Incomplete oxidation can be due to:

  • Insufficient Oxidizing Agent: Ensure an adequate molar ratio of the oxidizing agent is used.

  • Reaction Time and Temperature: The oxidation may require prolonged reaction times or elevated temperatures to go to completion.

  • Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium hypochlorite (bleach) are typically used. The choice of agent and reaction conditions may need optimization.

Q5: What is the best method to purify the final this compound product?

A5: Recrystallization is a common and effective method for purifying this compound.[1][8][9] The choice of solvent is crucial. Hexanes have been successfully used for the recrystallization of this compound.[1] Other potential solvents for benzoic acids, in general, include boiling water, aqueous ethanol, and petroleum ether.[10] An acid-base extraction can also be employed to remove non-acidic impurities.

Troubleshooting Guides

Iron-Catalyzed Cross-Coupling Route
Issue Potential Cause Troubleshooting Steps
Low or No Grignard Reagent Formation Inactive magnesium turnings.Use fresh, high-purity magnesium turnings. Briefly grind them in a mortar and pestle before use to expose a fresh surface.
Presence of moisture.Flame-dry or oven-dry all glassware. Use anhydrous solvents.
Low Yield of this compound Methyl Ester Inefficient cross-coupling.Ensure an inert atmosphere (argon or nitrogen) is maintained. Use a fresh, high-quality iron catalyst.
Competing side reactions of the Grignard reagent.Add the Grignard reagent solution slowly to the reaction mixture containing the aryl halide and catalyst.
Incomplete Saponification Insufficient reaction time or base.Increase the reflux time or the concentration of the sodium hydroxide solution. Monitor the reaction by TLC until the starting ester is consumed.
Difficulty in Isolating the Product Emulsion formation during workup.Add a saturated solution of sodium chloride (brine) to help break the emulsion.
Product is an oil instead of a solid.Ensure complete removal of solvent. If the product remains an oil, attempt purification by column chromatography or distillation.
Friedel-Crafts Acylation and Oxidation Route
Issue Potential Cause Troubleshooting Steps
Low Yield in Friedel-Crafts Acylation Deactivated Lewis acid catalyst.Use a fresh bottle of the Lewis acid catalyst (e.g., AlCl₃) or one that has been stored in a desiccator. The catalyst should be a free-flowing powder.[4]
Insufficient catalyst.Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.
Poor solubility of reactants.Choose a solvent that can dissolve both nonylbenzene and the acylating agent. Carbon disulfide or nitrobenzene are traditional solvents, but safer alternatives should be considered.
Formation of Multiple Products in Acylation Isomerization or side reactions.Control the reaction temperature carefully. The para-substituted product is generally favored due to steric hindrance from the bulky nonyl group.
Incomplete Oxidation of the Ketone Mild oxidizing conditions.Increase the reaction temperature or time. Consider using a stronger oxidizing agent.
Over-oxidation and ring cleavage.Use milder conditions or a more selective oxidizing agent. Control the reaction temperature carefully.
Presence of Unreacted Starting Material (Nonylbenzene) in Final Product Incomplete acylation.Optimize the Friedel-Crafts reaction conditions to drive it to completion.
Inefficient purification.Utilize acid-base extraction to separate the acidic product from the neutral nonylbenzene. Recrystallize the final product from a suitable solvent like hexanes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Iron-Catalyzed Cross-Coupling

This protocol is adapted from Organic Syntheses.[1]

A. Preparation of Nonylmagnesium Bromide

  • To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an argon atmosphere, add magnesium turnings (2.95 g, 121.0 mmol).

  • Add 20 mL of anhydrous tetrahydrofuran (THF) and 1,2-dibromoethane (0.3 mL, 3.6 mmol) to activate the magnesium.

  • A solution of 1-bromononane (20.52 g, 97.0 mmol) in 100 mL of anhydrous THF is added dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 20 minutes.

  • Allow the Grignard reagent solution to cool to room temperature.

B. Iron-Catalyzed Cross-Coupling

  • In a separate oven-dried, two-necked, round-bottomed flask under argon, prepare a solution of methyl 4-chlorobenzoate (13.0 g, 76.2 mmol), ferric acetylacetonate (Fe(acac)₃; 1.35 g, 3.82 mmol), 450 mL of anhydrous THF, and 25 mL of N-methylpyrrolidinone (NMP).

  • Cool this solution in an ice bath.

  • Rapidly add the prepared nonylmagnesium bromide solution via cannula. An immediate color change from red to black-violet should be observed.

  • Remove the ice bath and stir the mixture for 10 minutes at ambient temperature.

  • Quench the reaction by carefully adding 300 mL of 1M HCl.

  • Extract the mixture with diethyl ether (2 x 200 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude methyl 4-nonylbenzoate by short-path distillation.

C. Saponification

  • In a round-bottomed flask, dissolve the purified methyl 4-nonylbenzoate (10.07 g, 38.37 mmol) in 100 mL of methanol and 96 mL of 1M aqueous NaOH.

  • Heat the mixture at reflux for 18 hours.

  • Cool the reaction to room temperature and acidify with 1M aqueous HCl.

  • Extract the product with ethyl acetate (4 x 250 mL).

  • Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.

  • Recrystallize the crude product from hexanes to yield pure this compound as a white solid.[1]

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation and Oxidation

A. Friedel-Crafts Acylation of Nonylbenzene

  • To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser with a gas outlet to a trap, and an addition funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃; 12.0 g, 90.0 mmol) and 100 mL of a dry, inert solvent (e.g., dichloromethane or carbon disulfide).

  • Cool the suspension in an ice bath.

  • Add nonylbenzene (15.3 g, 75.0 mmol) to the flask.

  • From the addition funnel, add acetyl chloride (6.5 g, 82.5 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain crude 4'-nonanoylacetophenone.

B. Oxidation of 4'-Nonanoylacetophenone

  • In a round-bottomed flask, dissolve the crude 4'-nonanoylacetophenone in a suitable solvent (e.g., pyridine or a mixture of tert-butanol and water).

  • Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), while monitoring the temperature.

  • Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared. Monitor by TLC.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated HCl to precipitate the crude this compound.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes or aqueous ethanol).

Visualizations

experimental_workflow_iron_coupling cluster_grignard Grignard Reagent Formation cluster_coupling Iron-Catalyzed Cross-Coupling cluster_saponification Saponification Mg Mg turnings Grignard Nonylmagnesium Bromide Mg->Grignard Anhydrous THF NonylBr 1-Bromononane NonylBr->Grignard Coupling Coupling Reaction Grignard->Coupling ArylHalide Methyl 4-chlorobenzoate ArylHalide->Coupling Catalyst Fe(acac)3 Catalyst->Coupling Ester Methyl 4-nonylbenzoate Coupling->Ester Acid This compound Ester->Acid Reflux Base NaOH / MeOH Base->Acid

Caption: Workflow for the iron-catalyzed synthesis of this compound.

experimental_workflow_friedel_crafts cluster_acylation Friedel-Crafts Acylation cluster_oxidation Oxidation cluster_purification Purification Nonylbenzene Nonylbenzene Acylation Acylation Reaction Nonylbenzene->Acylation AcylatingAgent Acetyl Chloride AcylatingAgent->Acylation LewisAcid AlCl3 LewisAcid->Acylation Ketone 4'-Nonanoyl- acetophenone Acylation->Ketone Oxidation Oxidation Reaction Ketone->Oxidation Oxidant KMnO4 Oxidant->Oxidation FinalProduct This compound Oxidation->FinalProduct Recrystallization Recrystallization FinalProduct->Recrystallization troubleshooting_logic Start Low Product Yield CheckReagents Check Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckReagents->Start Impure/Wet Reagents CheckCatalyst Verify Catalyst Activity CheckReagents->CheckCatalyst Reagents OK CheckCatalyst->Start Inactive Catalyst CheckReactionParams Optimize Reaction (Time, Temp, Stoichiometry) CheckCatalyst->CheckReactionParams Catalyst OK CheckReactionParams->Start Suboptimal Conditions CheckWorkup Investigate Workup & Purification CheckReactionParams->CheckWorkup Parameters Optimized CheckWorkup->Start Product Loss Success Improved Yield CheckWorkup->Success Purification Effective

References

Minimizing byproduct formation in the synthesis of 4-alkylbenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 4-alkylbenzoic acids. The information is designed to help minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-alkylbenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-alkylbenzoic acids?

A1: The primary methods for synthesizing 4-alkylbenzoic acids include:

  • Two-Step Synthesis via Friedel-Crafts Acylation and subsequent Haloform Reaction: This involves the acylation of an alkylbenzene to form a 4-alkylacetophenone, which is then oxidized to the corresponding carboxylic acid.

  • Oxidation of 4-Alkyl Toluenes: Direct oxidation of the methyl group of a 4-alkyltoluene using strong oxidizing agents like potassium permanganate (KMnO₄).[1]

  • Grignard Carboxylation: This method involves the formation of a Grignard reagent from a 4-alkylaryl halide, which is then reacted with carbon dioxide to produce the desired carboxylic acid.[2][3]

Q2: I am getting a mixture of isomers during my Friedel-Crafts reaction. How can I improve the selectivity for the 4-alkyl (para) product?

A2: Friedel-Crafts acylation of toluene and other alkylbenzenes typically shows a high preference for the para-substituted product due to steric hindrance at the ortho positions.[4] To maximize the yield of the 4-alkyl isomer, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Catalyst Choice: While aluminum chloride (AlCl₃) is common, exploring other Lewis acids or using solid acid catalysts like zeolites can enhance para-selectivity.[5]

  • Solvent: The choice of solvent can influence isomer distribution.

Q3: My oxidation of 4-alkyltoluene with KMnO₄ is giving a low yield. What are the possible reasons?

A3: Low yields in KMnO₄ oxidations can be due to several factors:

  • Incomplete Reaction: The reaction may require a longer duration or higher temperatures to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial.

  • Reaction Conditions: The reaction is sensitive to pH. Maintaining appropriate basic or acidic conditions as required by the specific protocol is important.

  • Oxidant Amount: Insufficient potassium permanganate will lead to incomplete conversion of the starting material.

  • Substrate Purity: Impurities in the starting 4-alkyltoluene can interfere with the reaction.

Q4: What are the common byproducts in the Grignard synthesis of 4-alkylbenzoic acids?

A4: The most common byproduct in a Grignard reaction is the coupling product, a biphenyl derivative, formed from the reaction of the Grignard reagent with unreacted aryl halide. Another potential issue is the quenching of the Grignard reagent by any protic sources like water or alcohols, which would lead to the formation of the corresponding alkylbenzene instead of the desired carboxylic acid.[6]

Q5: How can I effectively purify my final 4-alkylbenzoic acid product?

A5: Recrystallization is a highly effective method for purifying solid carboxylic acids.[7] The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acids, water or ethanol-water mixtures are often used.[8] Washing the crude product with cold water can also help remove water-soluble impurities.

Data Presentation

The following table summarizes typical yields and byproduct information for different methods of synthesizing benzoic acid derivatives.

Synthesis MethodStarting MaterialProductTypical Yield (%)Major Byproducts & Remarks
Friedel-Crafts Acylation & Haloform Reaction Toluene & Acetyl Chloride4-Methylbenzoic Acid60-85% (overall)Ortho-isomer (2-methylacetophenone) is the main byproduct in the acylation step. The haloform reaction is generally high-yielding.
Oxidation with KMnO₄ TolueneBenzoic Acid~22%Low yields can be a significant drawback. The reaction is a harsh oxidation.[1]
Oxidation with Co/Mn catalyst p-XyleneTerephthalic Acid>95%Highly efficient industrial process, but requires specific catalysts and conditions.[9]
Grignard Carboxylation Aryl BromidesAryl Carboxylic Acidsup to 82%Biphenyl derivatives from coupling are a common byproduct. Reaction is sensitive to moisture.

Experimental Protocols

1. Synthesis of 4-Methylacetophenone via Friedel-Crafts Acylation of Toluene

This protocol is a precursor step for the two-step synthesis of 4-methylbenzoic acid.

  • Materials:

    • Toluene (0.025 mol)

    • Anhydrous aluminum chloride (AlCl₃, 0.0275 mol)

    • Acetyl chloride (0.0275 mol)

    • Methylene chloride (CH₂Cl₂)

    • Ice

    • Concentrated Hydrochloric Acid (HCl)

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Apparatus:

    • 50 mL round-bottom flask

    • Claisen adaptor

    • Addition funnel

    • Air condenser

    • Magnetic stir bar and stir plate

    • Ice bath

    • Separatory funnel

    • Erlenmeyer flasks

  • Procedure:

    • Assemble a dry 50 mL round-bottom flask with a magnetic stir bar, a Claisen adaptor, an addition funnel, and an air condenser.

    • In a fume hood, add anhydrous aluminum chloride (0.0275 mol) to the round-bottom flask, followed by 8 mL of methylene chloride.

    • Cool the suspension to 0°C in an ice bath.

    • Prepare a solution of acetyl chloride (0.0275 mol) in 5 mL of methylene chloride and add it to the addition funnel.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10 minutes. The mixture should become homogeneous and turn bright yellow.

    • Prepare a solution of toluene (0.025 mol) in 5 mL of methylene chloride and add it to the addition funnel.

    • Add the toluene solution dropwise to the reaction mixture. Control the addition rate to prevent excessive boiling. The solution will turn an amber color.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.

    • Carefully and slowly pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl, while stirring.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 10 mL of deionized water, 15 mL of 5% sodium bicarbonate solution, and 15 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude 4-methylacetophenone.

2. Synthesis of 4-Methylbenzoic Acid via the Haloform Reaction

This protocol uses the product from the Friedel-Crafts acylation.

  • Materials:

    • 4-Methylacetophenone

    • Sodium hypochlorite solution (bleach) or a solution of bromine in sodium hydroxide

    • Sodium hydroxide (NaOH)

    • Sodium sulfite (Na₂SO₃) (if using bleach)

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a flask, dissolve 4-methylacetophenone in a suitable solvent like dioxane or ethanol.

    • Slowly add an excess of sodium hypochlorite solution (or bromine in NaOH solution) to the stirred mixture. The reaction is exothermic and should be cooled in an ice bath.

    • Continue stirring until the reaction is complete (monitor by TLC).

    • If using bleach, add a small amount of sodium sulfite to destroy any excess hypochlorite.

    • Acidify the reaction mixture with hydrochloric acid until it is acidic to litmus paper.

    • The 4-methylbenzoic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from water or an ethanol/water mixture.

Visualizations

Experimental_Workflow cluster_FC Step 1: Friedel-Crafts Acylation cluster_Haloform Step 2: Haloform Reaction reagents_fc Toluene + Acetyl Chloride + AlCl3 in CH2Cl2 reaction_fc Reaction at 0°C to RT reagents_fc->reaction_fc workup_fc Quench with Ice/HCl & Aqueous Workup reaction_fc->workup_fc product_fc Crude 4-Methylacetophenone workup_fc->product_fc reagents_h 4-Methylacetophenone + NaOCl product_fc->reagents_h Intermediate Product reaction_h Oxidation Reaction reagents_h->reaction_h workup_h Acidification with HCl reaction_h->workup_h product_h 4-Methylbenzoic Acid workup_h->product_h Troubleshooting_Byproduct_Formation start High Byproduct Formation Observed q1 Which synthesis method was used? start->q1 fc Friedel-Crafts Acylation q1->fc oxidation KMnO4 Oxidation q1->oxidation grignard Grignard Carboxylation q1->grignard fc_issue Isomer mixture (ortho/para)? fc->fc_issue ox_issue Incomplete reaction or over-oxidation? oxidation->ox_issue grignard_issue Presence of biphenyl or alkylbenzene? grignard->grignard_issue fc_solution Lower reaction temperature. Consider alternative Lewis acid or solid acid catalyst. fc_issue->fc_solution Yes ox_solution Increase reaction time/temperature. Ensure correct stoichiometry of KMnO4. Verify starting material purity. ox_issue->ox_solution Yes grignard_solution Ensure anhydrous conditions. Use slow addition of alkyl halide. Purify by recrystallization or chromatography. grignard_issue->grignard_solution Yes Competitive_Pathways toluene Toluene intermediate Electrophilic Attack toluene->intermediate acylium Acylium Ion (R-C=O)+ acylium->intermediate ortho_product 2-Alkylacetophenone (Minor Product - Steric Hindrance) intermediate->ortho_product Ortho Attack para_product 4-Alkylacetophenone (Major Product) intermediate->para_product Para Attack

References

Improving the yield of 4-Nonylbenzoic acid from 1-bromononane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-nonylbenzoic acid from 1-bromononane.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound from 1-bromononane?

The most prevalent method is a two-step process involving the formation of a Grignard reagent from 1-bromononane, followed by its reaction with carbon dioxide to produce the carboxylate, which is then acidified to yield this compound.[1][2] An alternative approach involves an iron-catalyzed cross-coupling reaction between nonylmagnesium bromide and a derivative of 4-chlorobenzoic acid.[3][4]

Q2: What are the critical factors for a successful Grignard reaction with 1-bromononane?

The absolute exclusion of water and atmospheric moisture is the most critical factor for a successful Grignard reaction.[5][6] Grignard reagents are highly potent bases and will react rapidly with any protic source, such as water, which will quench the reagent and significantly lower the yield.[5][6] Other key factors include the quality of the magnesium and 1-bromononane, as well as the choice of an appropriate ethereal solvent like diethyl ether or tetrahydrofuran (THF).[5][7]

Q3: Which solvent is preferable for this Grignard reaction: diethyl ether or THF?

Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions as they stabilize the Grignard reagent.[5][7] THF is sometimes preferred due to its ability to better stabilize the reagent and because it allows for higher reaction temperatures if reflux is necessary.[5][7] The choice may also be influenced by the requirements of the subsequent reaction step.[7]

Q4: What are the potential side reactions to be aware of during the synthesis?

A major side reaction is the Wurtz coupling, where the nonylmagnesium bromide reacts with unreacted 1-bromononane to form octadecane.[5][8] This can be minimized by the slow, dropwise addition of the 1-bromononane solution to the magnesium turnings.[5] Another significant issue is the quenching of the Grignard reagent by any moisture or acidic protons present in the reaction setup.[6][7]

Q5: How is the final product, this compound, isolated from the reaction mixture?

After the Grignard reagent has reacted with carbon dioxide, the resulting magnesium carboxylate salt is typically hydrolyzed with an aqueous acid, such as hydrochloric acid (HCl).[3][9] This protonates the carboxylate to form the free carboxylic acid. The product can then be extracted from the aqueous layer using an organic solvent like ethyl acetate, followed by drying and purification, often by recrystallization from a solvent like hexanes.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate. 1. Passivating layer of magnesium oxide on magnesium turnings.[5][7] 2. Trace amounts of water in glassware or reagents.[6][7]1. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.[5][7] Mechanical activation by crushing the magnesium can also be effective.[7][10] 2. Thoroughly flame-dry or oven-dry all glassware before use. Ensure all solvents and 1-bromononane are anhydrous.[6][7]
Low yield of this compound despite successful initiation. 1. Quenching of the Grignard reagent by moisture or acidic impurities.[7] 2. Wurtz coupling side reaction.[5][8] 3. Incomplete reaction of the Grignard reagent.1. Maintain a positive pressure of a dry, inert gas (e.g., nitrogen or argon) throughout the reaction.[5][7] 2. Add the 1-bromononane solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.[5] 3. Allow for a sufficient reaction time after the addition of 1-bromononane, potentially with gentle reflux, to ensure all the magnesium is consumed.[5][7]
Formation of significant amounts of octadecane byproduct. Wurtz coupling reaction between nonylmagnesium bromide and unreacted 1-bromononane.[5][8]Employ slow, dropwise addition of the 1-bromonane solution to the magnesium turnings to minimize the concentration of unreacted alkyl halide.[5]
Difficulty in isolating the final product. 1. Incomplete hydrolysis of the magnesium carboxylate salt. 2. Formation of an emulsion during extraction.1. Ensure the reaction mixture is sufficiently acidified with a strong acid like HCl after the reaction with CO2.[3][9] 2. If an emulsion forms during extraction, adding a small amount of brine can help to break it.

Experimental Protocols

Protocol 1: Formation of Nonylmagnesium Bromide
  • Glassware and Reagent Preparation : Thoroughly flame-dry or oven-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel. Place magnesium turnings (1.1 - 1.2 equivalents) in the reaction flask. In a separate flask, prepare a solution of 1-bromononane (1.0 equivalent) in anhydrous diethyl ether or THF.[7]

  • Initiation : Add a small portion of the 1-bromononane solution to the magnesium suspension. If the reaction does not start spontaneously (indicated by bubbling and a cloudy appearance), add a crystal of iodine or a few drops of 1,2-dibromoethane.[5][7] Gentle warming with a heat gun may also be necessary.[5]

  • Addition : Once the reaction has initiated, add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.[7]

  • Completion : After the addition is complete, continue to stir the mixture for an additional 30 minutes to 1 hour to ensure all the magnesium has reacted.[7] The resulting cloudy, grey-brown solution is the Grignard reagent and should be used immediately.[7]

Protocol 2: Synthesis and Isolation of this compound
  • Carboxylation : Cool the solution of nonylmagnesium bromide in an ice bath. Carefully add crushed dry ice (solid carbon dioxide) in small portions to the Grignard reagent with vigorous stirring.

  • Hydrolysis : After the addition of dry ice is complete, allow the mixture to warm to room temperature. Carefully acidify the reaction mixture by adding 1M aqueous HCl.[3]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (or another suitable organic solvent) multiple times.[3]

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation. The crude product can be purified by recrystallization from hexanes to yield this compound as a white solid.[3]

Data Presentation

Table 1: Comparison of Synthetic Methods for 1-Bromononane from 1-Nonanol

MethodReagentsSolventReaction Time (approx.)Temperature (°C)Yield (%)
HBr/H₂SO₄ 1-Nonanol, NaBr, H₂SO₄ (conc.)None (or water)6 - 8 hoursReflux>90
Phosphorus Tribromide 1-Nonanol, PBr₃Diethyl ether6 hours0 - 25~83
Appel Reaction 1-Nonanol, CBr₄, PPh₃Dichloromethane1.5 - 2 hoursRoom Temp70 - 90

Note: Yields are based on reactions with 1-nonanol or similar long-chain primary alcohols and may vary based on specific experimental conditions.[11]

Table 2: Reactivity and Side Reactions of Nonyl Halides in Grignard Formation

Nonyl HalideRelative ReactivityTypical Reaction Conditions & ObservationsPotential Side Reactions
1-Iodononane HighestInitiation is typically spontaneous and rapid. The reaction is highly exothermic.Prone to Wurtz coupling, leading to octadecane formation. The Grignard reagent may have reduced stability.
1-Bromononane IntermediateInitiation usually occurs readily, often with gentle warming. The reaction is exothermic but generally controllable.Wurtz coupling can be a significant side reaction but is typically less pronounced than with the iodide.
1-Chlorononane LowestInitiation can be challenging and may require activators. The reaction may require heating to reflux in THF.Wurtz coupling is less common.

Source: Adapted from BenchChem technical documentation.[8]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation and Hydrolysis 1-Bromononane 1-Bromononane Mg Mg Nonylmagnesium_Bromide Nonylmagnesium_Bromide Magnesium_Carboxylate Magnesium_Carboxylate Nonylmagnesium_Bromide->Magnesium_Carboxylate  + CO2 (Dry Ice) 1-Bromonane 1-Bromonane 1-Bromonane->Nonylmagnesium_Bromide  + Mg (Diethyl Ether or THF) CO2 CO2 4-Nonylbenzoic_Acid 4-Nonylbenzoic_Acid Magnesium_Carboxylate->4-Nonylbenzoic_Acid  + H3O+ (Acidic Workup)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow start Start prep Prepare Anhydrous Glassware and Reagents start->prep initiate Initiate Grignard Reaction (Mg, 1-Bromononane, Solvent) prep->initiate add Dropwise Addition of 1-Bromononane initiate->add reflux Complete Reaction (Stir/Reflux) add->reflux carboxylation React with Dry Ice (CO2) reflux->carboxylation hydrolysis Acidic Workup (HCl) carboxylation->hydrolysis extract Extract with Organic Solvent hydrolysis->extract purify Dry and Purify (Recrystallization) extract->purify end End Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting_Tree Troubleshooting Grignard Reaction Initiation start Reaction Initiated? yes Proceed with Reaction start->yes Yes no Check for Moisture start->no No dry System Anhydrous? no->dry redry Re-dry Glassware and Reagents dry->redry No activate Activate Mg (Iodine, 1,2-dibromoethane, or mechanical) dry->activate Yes redry->start activate->start

Caption: Decision tree for troubleshooting Grignard reaction initiation.

References

How to handle air-sensitive reagents in 4-Nonylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nonylbenzoic acid, with a specific focus on the proper handling of air-sensitive reagents.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly those related to the use of air-sensitive Grignard reagents.

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Incomplete Grignard Reagent Formation: Presence of moisture or oxygen in the reaction setup.- Ensure all glassware is rigorously flame-dried or oven-dried (e.g., 125°C overnight) and cooled under an inert atmosphere (argon or nitrogen).[1][2] - Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[3] - Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane to remove the passivating magnesium oxide layer.[4][5]
Decomposition of Grignard Reagent: Exposure to atmospheric air or moisture during the reaction or transfer.- Maintain a positive pressure of inert gas (argon or nitrogen) throughout the experiment.[6] - Use proper air-sensitive techniques such as Schlenk lines or glove boxes.[7] - Transfer the Grignard reagent using a cannula or a gas-tight syringe.[1]
Inefficient Carbonation: Poor reaction between the Grignard reagent and carbon dioxide.- Use freshly crushed, high-quality dry ice to ensure a sufficient supply of CO2 and to minimize moisture condensation.[8] - Pour the Grignard solution slowly onto an excess of crushed dry ice with vigorous stirring to ensure efficient mixing and to prevent localized warming.
Formation of Significant Byproducts (e.g., Octadecane) Wurtz Coupling: A side reaction where the Grignard reagent couples with the starting 1-bromononane.- Add the 1-bromononane solution to the magnesium suspension at a rate that maintains a gentle reflux; do not add it too quickly. - Ensure the reaction temperature is controlled during Grignard formation.
Reaction Fails to Initiate (No Cloudiness or Exotherm) Inactive Magnesium Surface: The magnesium turnings are coated with a layer of magnesium oxide.- Gently crush the magnesium turnings before the reaction to expose a fresh surface. - Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. The disappearance of the iodine color indicates activation.[4][5]
Wet Solvent or Glassware: Traces of water are quenching the initiation of the Grignard reaction.- Re-dry all glassware and use freshly dried solvent. Even small amounts of moisture can prevent the reaction from starting.[3]
Dark Brown or Black Reaction Mixture During Grignard Formation Decomposition of the Grignard Reagent: This can be caused by impurities in the magnesium or the alkyl halide, or by overheating.[3]- Use high-purity magnesium and 1-bromononane. - Control the rate of addition of 1-bromononane to maintain a gentle reflux and avoid excessive heating.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere crucial for the synthesis of this compound?

A1: The synthesis of this compound often proceeds via a Grignard reagent (nonylmagnesium bromide), which is a potent nucleophile and a strong base.[9] These organometallic compounds are highly sensitive to air and moisture.[7][10] Exposure to oxygen can lead to oxidation and the formation of undesired byproducts, while contact with water will protonate and destroy the Grignard reagent, rendering it inactive for the subsequent carbonation step and significantly reducing the yield of this compound.[3]

Q2: Should I use argon or nitrogen as the inert gas?

A2: Both argon and nitrogen are commonly used to create an inert atmosphere. For most Grignard reactions, including the synthesis of this compound, high-purity nitrogen is sufficient and more cost-effective.[6][11] However, argon is denser than air and can provide a more stable "blanket" over the reaction mixture, which can be advantageous if you need to briefly open the reaction vessel.[12][13] For reactions involving highly reactive reagents like lithium metal, argon is preferred as lithium can react with nitrogen at elevated temperatures.[6][13]

Inert Gas Key Properties Primary Considerations
**Nitrogen (N₂) **Less expensive, readily available.[6][11]Sufficient for most Grignard syntheses. Ensure high purity to minimize oxygen and water contamination.[12]
Argon (Ar) Denser than air, providing a better protective layer.[12][13] Chemically more inert than nitrogen.[11]Recommended for highly sensitive reactions or when brief openings of the reaction vessel are necessary. More expensive than nitrogen.[6]

Q3: How can I be sure my glassware is sufficiently dry?

A3: Laboratory glassware has a thin film of adsorbed moisture that must be removed.[1][2] The most effective methods are:

  • Oven-drying: Place the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[1][2]

  • Flame-drying: Assemble the glassware and heat it under a flow of inert gas with a heat gun or a gentle Bunsen flame until all visible moisture is gone.

After drying, the glassware must be cooled to room temperature under a stream of dry inert gas.[1]

Q4: What are the best practices for transferring the air-sensitive Grignard reagent?

A4: The transfer of the prepared nonylmagnesium bromide solution should be performed under a positive pressure of inert gas using one of the following methods:

  • Cannula Transfer: A double-tipped needle (cannula) is used to transfer the liquid from the reaction flask to the dropping funnel or another reaction vessel. This is a highly effective method for transferring larger volumes without exposure to the atmosphere.

  • Syringe Transfer: For smaller volumes, a dry, gas-tight syringe can be used.[14] Before drawing up the reagent, the syringe should be flushed with inert gas. After transfer, any residual reagent in the syringe should be quenched safely.

Q5: My Grignard reaction is sluggish. How can I improve the reaction rate?

A5: If the Grignard formation is slow, ensure the magnesium is well-activated as described above. The choice of solvent can also play a role. Tetrahydrofuran (THF) is often a better solvent for Grignard reagent formation than diethyl ether due to its ability to better solvate and stabilize the Grignard reagent.[4]

Experimental Protocol: Synthesis of this compound via Grignard Carbonation

This protocol outlines the key steps for the synthesis of this compound, emphasizing the handling of the air-sensitive Grignard reagent.

Materials and Reagents

Reagent Typical Quantity Purity/Notes
Magnesium Turnings2.5 g (0.103 mol)High purity
1-Bromononane20.7 g (0.100 mol)Reagent grade
Anhydrous Tetrahydrofuran (THF)150 mLFreshly distilled or from a solvent purification system
Dry Ice (Solid CO₂)~50 gCrushed
Hydrochloric Acid (HCl)As needed6 M aqueous solution
Diethyl EtherAs neededFor extraction
Anhydrous Sodium SulfateAs neededDrying agent
HexanesAs neededFor recrystallization

Procedure

  • Preparation of Apparatus: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under a stream of argon or nitrogen. Allow to cool to room temperature under the inert atmosphere.

  • Grignard Reagent Formation:

    • Place the magnesium turnings and a small crystal of iodine in the reaction flask.

    • Add 20 mL of anhydrous THF.

    • In the dropping funnel, prepare a solution of 1-bromononane in 100 mL of anhydrous THF.

    • Add a small portion of the 1-bromononane solution to the magnesium suspension to initiate the reaction (indicated by cloudiness and gentle reflux).

    • Once initiated, add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation:

    • In a separate beaker, place an excess of crushed dry ice.

    • Under a positive flow of inert gas, slowly transfer the warm Grignard solution via cannula onto the crushed dry ice with vigorous stirring.

    • Continue stirring until the mixture reaches room temperature and the excess dry ice has sublimed.

  • Work-up and Purification:

    • Slowly add 6 M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.[8]

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from hexanes to yield this compound as a white solid.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Apparatus Preparation cluster_grignard Grignard Reagent Formation (Air-Sensitive) cluster_carbonation Carbonation (Air-Sensitive) cluster_workup Work-up and Purification A Assemble Glassware B Flame-Dry Under Inert Gas A->B C Cool to Room Temperature B->C D Add Mg and I₂ C->D Maintain Inert Atmosphere E Add Anhydrous THF D->E F Dropwise Addition of 1-Bromononane in THF E->F G Reflux F->G I Cannula Transfer of Grignard to Dry Ice G->I Maintain Inert Atmosphere H Prepare Crushed Dry Ice H->I J Stir to Room Temperature I->J K Acidic Quench (HCl) J->K L Extraction with Ether K->L M Drying and Concentration L->M N Recrystallization from Hexanes M->N O This compound N->O

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield in Grignard Reaction start Low Yield of this compound q1 Did the Grignard reaction initiate? (cloudiness, exotherm) start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes check_activation Check Mg activation (I₂). Ensure anhydrous conditions. a1_no->check_activation q2 Was the reaction mixture exposed to air/moisture? a1_yes->q2 check_reagents Verify purity of Mg and 1-bromononane. check_activation->check_reagents a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No improve_inert Improve inert atmosphere technique. (e.g., better gas flow, check for leaks) a2_yes->improve_inert check_carbonation Review carbonation step. (e.g., quality of dry ice, addition rate) a2_no->check_carbonation

Caption: Decision tree for troubleshooting low yields.

References

Purification strategies for 4-alkylbenzoic acids with similar polarity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-alkylbenzoic acids with similar polarity.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of a homologous series of 4-alkylbenzoic acids (e.g., 4-methyl, 4-ethyl, 4-propylbenzoic acid) so challenging?

A1: The primary challenge lies in their similar physicochemical properties. As members of a homologous series, they share the same functional group (carboxylic acid) and have incremental differences in their alkyl chain length. This results in very similar polarity, solubility, and pKa values, making them difficult to separate using standard purification techniques.

Q2: What are the primary strategies for purifying mixtures of 4-alkylbenzoic acids with similar polarity?

A2: The main strategies include:

  • Recrystallization: Exploits small differences in solubility in a given solvent.

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase and mixed-mode chromatography, which can resolve compounds with minor structural differences.

  • Derivatization: Chemically modifying the carboxylic acid group to alter the polarity and improve separation by chromatography.

Q3: When should I choose recrystallization over chromatography?

A3: Recrystallization is a good initial strategy when you have a relatively simple mixture with one major component and small amounts of impurities. It is a cost-effective technique for large-scale purification. Chromatography, especially HPLC, is more suitable for complex mixtures, trace impurity analysis, and when high purity is essential for analytical purposes.

Troubleshooting Guides

Recrystallization

Problem: My 4-alkylbenzoic acids are not separating well by recrystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent: The solvent may be too good or too poor for all components.

    • Solution: A good recrystallization solvent should dissolve the target compound sparingly at room temperature but be highly soluble at elevated temperatures.[1] For a homologous series of 4-alkylbenzoic acids, consider using a solvent pair to fine-tune the polarity. Common solvent pairs include water-ethanol, acetic acid-water, and ether-acetone.[2] Experiment with different ratios to optimize the separation.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[3][4] This slow cooling process encourages the formation of pure crystals by allowing only the desired molecules to incorporate into the crystal lattice.[4]

  • Supersaturation: The solution may be supersaturated, preventing crystallization.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]

Experimental Protocol: Recrystallization of a Mixture of 4-Ethylbenzoic Acid and 4-Propylbenzoic Acid

  • Solvent Selection: Start with a series of solvent trials. Test single solvents like water, ethanol, and acetic acid, as well as solvent pairs like ethanol/water. The goal is to find a solvent system where the solubility of 4-ethylbenzoic acid and 4-propylbenzoic acid differs significantly with temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the mixture of 4-alkylbenzoic acids in a minimal amount of the chosen hot solvent (or solvent pair) to form a saturated solution.[3][4]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the flask to cool slowly to room temperature. Covering the flask can help slow the cooling rate.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or melting point determination to assess the effectiveness of the separation.

High-Performance Liquid Chromatography (HPLC)

Problem: I am getting poor resolution between my 4-alkylbenzoic acid peaks in reversed-phase HPLC.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating compounds with such similar polarities.

    • Solution 1 (Reversed-Phase): For a homologous series, retention time generally increases with the length of the alkyl chain in reversed-phase chromatography. To improve separation, you can:

      • Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.

      • Use a shallower gradient.

      • Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of the carboxylic acid group, leading to sharper peaks.[5]

    • Solution 2 (Mixed-Mode Chromatography): This technique utilizes both reversed-phase and ion-exchange interactions, which can significantly enhance the separation of polar and ionizable compounds like carboxylic acids.[6][7][8][9] A mixed-mode column with both C18 and anion-exchange functionalities can provide alternative selectivity.[6]

  • Incorrect Column Chemistry: A standard C18 column might not provide sufficient selectivity.

    • Solution: Consider using a phenyl-hexyl column, which can offer alternative selectivity through π-π interactions with the aromatic ring of the benzoic acids.[10] For highly polar analytes, a hydrophilic interaction liquid chromatography (HILIC) column could also be an option.[7]

  • Column Overload: Injecting too much sample can lead to broad, overlapping peaks.

    • Solution: Reduce the injection volume or the concentration of your sample.

Experimental Protocol: HPLC Separation of a 4-Alkylbenzoic Acid Mixture

ParameterReversed-Phase HPLCMixed-Mode HPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Mixed-Mode C18/Anion-Exchange
Mobile Phase A 0.1% Formic Acid in Water50 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient Start with a low percentage of B (e.g., 20%) and gradually increase to a higher percentage (e.g., 80%) over 20-30 minutes.A similar gradient to reversed-phase, but the ion-exchange interaction will provide additional selectivity.
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL

Expected Elution Order (Reversed-Phase): 4-Methylbenzoic acid -> 4-Ethylbenzoic acid -> 4-Propylbenzoic acid -> 4-Butylbenzoic acid.

Derivatization

Problem: My 4-alkylbenzoic acids are still difficult to separate even after optimizing my HPLC method.

Solution: Derivatization

By converting the carboxylic acid group into an ester or an amide, you can significantly alter the polarity of the molecules, which can lead to improved chromatographic separation.

Experimental Protocol: Derivatization with 2,4'-Dibromoacetophenone for HPLC-UV Analysis

This method converts the carboxylic acids into their corresponding phenacyl esters, which have strong UV absorbance, enhancing detection sensitivity.

  • Reaction Setup: In a vial, dissolve the mixture of 4-alkylbenzoic acids in a suitable solvent like acetonitrile.

  • Reagent Addition: Add an excess of 2,4'-dibromoacetophenone and a catalyst, such as a crown ether and potassium carbonate.

  • Reaction: Heat the mixture at a controlled temperature (e.g., 60-80°C) for 1-2 hours. The reaction should be carried out under anhydrous conditions.

  • Quenching: After the reaction is complete, cool the mixture and quench any remaining reagent.

  • Extraction: Extract the derivatized products into an organic solvent like ethyl acetate.

  • Analysis: Analyze the resulting ester mixture by HPLC. The differences in the alkyl chains should now lead to a more significant difference in retention times on a reversed-phase column.

Quantitative Data Summary (Illustrative)

The following table provides an illustrative comparison of the expected outcomes for the different purification strategies. The exact values will depend on the specific mixture and experimental conditions.

Purification StrategyExpected Purity of Major ComponentTypical RecoveryThroughput
Single-Solvent Recrystallization 85-95%60-80%High
Solvent-Pair Recrystallization 90-98%50-70%High
Reversed-Phase HPLC >99%Variable (depends on scale)Low to Medium
Mixed-Mode HPLC >99.5%Variable (depends on scale)Low to Medium
Derivatization followed by HPLC >99.5%Moderate (due to extra steps)Low

Visualizations

experimental_workflow General Purification Workflow for 4-Alkylbenzoic Acids cluster_start Start cluster_recrystallization Initial Purification cluster_analysis1 Purity Check cluster_chromatography High-Purity Purification cluster_analysis2 Final Analysis start Crude Mixture of 4-Alkylbenzoic Acids recrystallization Recrystallization (Single or Solvent-Pair) start->recrystallization purity_check1 HPLC Analysis recrystallization->purity_check1 hplc Preparative HPLC (Reversed-Phase or Mixed-Mode) purity_check1->hplc Purity < 99% derivatization Derivatization purity_check1->derivatization Poor Resolution purity_check2 Final Purity Analysis (>99%) purity_check1->purity_check2 Purity > 99% hplc->purity_check2 derivatization->hplc

Caption: A general workflow for the purification of 4-alkylbenzoic acids.

troubleshooting_logic Troubleshooting Logic for HPLC Separation cluster_mobile_phase Mobile Phase Optimization cluster_column Column Selection cluster_derivatization Advanced Strategy start Poor Peak Resolution in HPLC q1 Is mobile phase optimized? start->q1 s1 Adjust gradient and/or organic % Add acid modifier q1->s1 No q2 Is column chemistry appropriate? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Try Phenyl-Hexyl or Mixed-Mode Column q2->s2 No q3 Still poor resolution? q2->q3 Yes a2_yes Yes a2_no No s2->q1 s3 Consider Derivatization q3->s3 Yes end Good Resolution q3->end No a3_yes Yes a3_no No s3->end

Caption: A troubleshooting decision tree for HPLC separation of 4-alkylbenzoic acids.

References

Technical Support Center: Troubleshooting Workup Complications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common phase separation challenges encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What should I do when a stubborn emulsion forms during my liquid-liquid extraction?

A1: Emulsion formation is a frequent issue, often occurring when the sample contains surfactant-like compounds such as phospholipids, fatty acids, or proteins.[1] These molecules have solubility in both the aqueous and organic phases, creating a stable mixture at the interface.[1] It is generally easier to prevent an emulsion than to break it once formed.[1]

Prevention is the first line of defense. Instead of vigorous shaking, gently swirl or invert the separatory funnel.[1] This maintains the surface area for extraction while reducing the agitation that causes emulsions.

If an emulsion has already formed, here are several techniques to try, starting with the simplest:

  • Patience: Allow the separatory funnel to stand undisturbed for up to an hour; sometimes the layers will separate on their own.[2][3]

  • Gentle Agitation: Gently stir the emulsion layer with a glass rod or tap the side of the funnel to help accelerate separation.[2][4]

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine) or solid salt to the funnel.[1][3] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and forcing the surfactant-like molecules into one of the phases.[1][5]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase, helping to dissolve the emulsifying agent and break the emulsion.[1][5]

  • pH Adjustment: If the emulsion is caused by acidic or basic compounds (like alkali soaps), adjusting the pH can neutralize their charge and disrupt their surfactant properties.[2][5] For example, acidifying the sample to a pH of 2 with HCl or H₂SO₄ can be effective.[2]

  • Filtration: The entire mixture can be passed through a plug of glass wool or Celite in a filter funnel.[3] This can physically disrupt the emulsion. Phase separation filter paper, which is highly silanized, can also be used to selectively allow either the organic or aqueous phase to pass through.[1]

  • Centrifugation: If available, centrifuging the mixture is a very effective mechanical method for breaking emulsions, especially those with small droplet sizes.[1][2][5]

  • Temperature Change: Gently heating the emulsion can reduce its viscosity and facilitate phase separation.[5] Conversely, freezing the mixture can cause ice crystals to physically break the emulsion; the layers can then be separated after thawing.[5]

Q2: There's a solid or gooey layer between my aqueous and organic phases. How do I deal with this "interfacial crud"?

A2: This insoluble material, often called "interfacial crud," can consist of fine solid particles, precipitated byproducts, or complexes of metal ions with solvent degradation products.[3][6] For example, in some processes, zirconium is known to react with degradation products of the solvent to form interfacial solids.[7]

Troubleshooting Steps:

  • Attempt Separation: Drain the lower layer, and then carefully try to separate the remaining organic layer from the insoluble material. It may be necessary to sacrifice a small amount of the organic phase to avoid contamination.

  • Wash and Dry: Wash the collected organic layer with water to remove as much of the goo as possible.[3] Subsequently, use a generous amount of a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to absorb both residual water and the insoluble material, which can then be removed by filtration.[3]

  • Filtration: If the crud is well-defined, you can filter the entire contents of the funnel through a plug of Celite or glass wool to remove the solid material before re-attempting the phase separation.[3]

Q3: I've added my extraction solvent, but only one layer is visible. What went wrong?

A3: This typically happens if the original reaction mixture contains a solvent, like ethanol or acetone, that is miscible with both water and the organic extraction solvent.[4] This co-solvent prevents the two phases from separating.

Solutions:

  • Solvent Removal: Before the workup, remove the water-miscible solvent from the reaction mixture using a rotary evaporator.[3][4] Then, dissolve the residue in your chosen extraction solvent and proceed with the aqueous wash.[3]

  • Salting Out: Add a significant amount of brine or solid salt.[4] This will increase the polarity of the aqueous layer, forcing the organic solvent to separate out.

  • Add More Solvent: Adding more of both the aqueous and organic solvents can sometimes dilute the co-solvent enough to induce phase separation.[4]

Q4: I see three layers in my separatory funnel. What does this mean and what should I do?

A4: The formation of a third layer is uncommon but can occur. This middle layer is often the result of a solvent with partial miscibility in both the aqueous and organic phases or a highly concentrated solute that is not fully soluble in either layer. Chlorinated solvents are more prone to causing this issue.[4]

Action Plan:

  • Identify the Layers: Carefully take a small sample from each layer and test its miscibility with water to identify the aqueous layer.

  • Modify the System:

    • Add More Solvent: Add more of your primary organic extraction solvent. This can often incorporate the third layer into the main organic phase.

    • Add Brine: Adding brine can force the separation by increasing the polarity of the aqueous phase.

    • Change Solvent: If the problem persists, consider re-running the experiment and choosing a different, more appropriate extraction solvent system.

Q5: My layers are very dark, and I can't see the interface. How can I separate them accurately?

A5: An invisible interface is a common problem when dealing with dark or opaque reaction mixtures.

Troubleshooting Techniques:

  • Use a Light Source: Shining a bright light (like a flashlight) through the back of the separatory funnel can often illuminate the interface.

  • Observe Flow Properties: As you drain the bottom layer, watch the stream of liquid closely. You can often see a change in the viscosity or refractive index as the interface passes through the stopcock.[4]

  • The Ice Trick: For extractions using diethyl ether or ethyl acetate (solvents less dense than water), add a small piece of ice to the funnel.[3] The ice will float on top of the aqueous layer, marking the interface.[3]

  • The Charcoal Trick: Adding a small amount of activated charcoal can sometimes help, as the charcoal particles may gather at the interface, making it more visible.[8]

Data and Protocols

Comparison of Emulsion Breaking Techniques

The following table summarizes common methods for resolving emulsions, categorized by their primary mechanism.

Category Technique Principle of Action Typical Application/Notes
Physical / Mechanical Standing/WaitingGravity-based separation over time.Simplest method; effective for unstable emulsions.[2]
Gentle StirringCoalesces droplets by gentle agitation.Use a glass rod to gently stir at the interface.[2][4]
CentrifugationAccelerates gravitational separation.Highly effective for fine and stable emulsions.[1][2][5]
FiltrationPhysical disruption of the emulsion layer.Use Celite, glass wool, or phase separation paper.[1][3]
Temperature ChangeAlters viscosity (heating) or uses crystal formation to break the emulsion (freezing).[5]Avoid excessive heat which could decompose the product.[5]
Ultrasonic BathUses ultrasonic waves to disrupt the emulsion.[2]Place the separatory funnel in an ice-water ultrasonic bath.
Chemical Salting OutIncreases the ionic strength of the aqueous phase, reducing the solubility of organic components.[1][9]Add solid NaCl, MgSO₄, or a saturated brine solution.[2][3][9]
pH AdjustmentNeutralizes charged surfactant-like molecules, destroying their emulsifying properties.[2][5]Effective for emulsions stabilized by acidic or basic soaps/detergents.[2]
Solvent AdditionChanges the polarity/properties of the organic phase to better dissolve the emulsifying agent.[1][5]Add a small amount of a miscible solvent like methanol or a different extraction solvent.[1][10]
Experimental Protocols

Protocol 1: The "Salting Out" Method to Break an Emulsion

This protocol describes the use of a salt to break an emulsion during a liquid-liquid extraction.

Methodology:

  • Secure the separatory funnel containing the emulsion in a ring stand.

  • Prepare a saturated solution of sodium chloride (NaCl) in water, also known as brine.

  • Add the brine to the separatory funnel in small portions (e.g., 10-20 mL at a time). Alternatively, add solid NaCl or another salt like magnesium sulfate (MgSO₄) directly.[2][9]

  • After each addition, re-stopper the funnel and gently invert it 2-3 times to mix the salt with the aqueous layer. Do not shake vigorously.

  • Vent the funnel and place it back in the ring stand.

  • Allow the funnel to sit undisturbed and observe if the emulsion begins to break. The addition of salt increases the density of the aqueous layer, which can also aid in separation.[1][11]

  • Repeat steps 3-6 until the emulsion is resolved and a clear interface between the two layers is visible.

Protocol 2: Filtration Through a Drying Agent/Filter Aid

This protocol is used when insoluble material ("crud") is present at the interface or for breaking stubborn emulsions.

Methodology:

  • Place a small plug of glass wool or cotton into the neck of a glass filter funnel.

  • Add a layer of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or a filter aid like Celite (diatomaceous earth) on top of the glass wool plug (approx. 1-2 cm deep).[3]

  • Place a clean collection flask under the funnel.

  • Carefully pour the entire contents of the separatory funnel (both layers and the emulsion/crud) through the prepared filter funnel.

  • The solid material or emulsion should be physically disrupted and/or absorbed by the drying agent/filter aid, allowing the separated liquids to pass through into the collection flask.[3]

  • Transfer the collected filtrate back to a clean separatory funnel to complete the separation of the aqueous and organic layers.

Visual Troubleshooting Guides

G start Phase Separation Issue Encountered emulsion Emulsion Formed? start->emulsion crud Insoluble Material ('Crud') at Interface? emulsion->crud No emulsion_wait Wait 30-60 min emulsion->emulsion_wait Yes one_layer Only One Layer Visible? crud->one_layer No crud_filter Filter Entire Mixture through Celite/Glass Wool crud->crud_filter Yes end Successful Separation one_layer->end No (Other Issue) one_layer_rotovap Remove Volatile Co-Solvent (e.g., EtOH) via Rotovap one_layer->one_layer_rotovap Yes emulsion_wait->end Resolved emulsion_salt Add Brine / Solid Salt ('Salting Out') emulsion_wait->emulsion_salt Still Emulsified emulsion_salt->end Resolved emulsion_filter Filter through Celite or Glass Wool emulsion_salt->emulsion_filter Still Emulsified emulsion_filter->end Resolved emulsion_centrifuge Centrifuge emulsion_filter->emulsion_centrifuge Still Emulsified emulsion_centrifuge->end Resolved crud_filter->end crud_separate Separate Layers, Wash Organic, Dry, Filter crud_filter->crud_separate If goo remains crud_separate->end one_layer_rotovap->end one_layer_salt Add Large Amount of Brine / Salt one_layer_rotovap->one_layer_salt If co-solvent is not volatile one_layer_salt->end

Caption: A flowchart for troubleshooting common phase separation problems.

G start Unsure which layer is which? density Check solvent densities. Is organic solvent >1 g/mL (e.g., DCM, Chloroform)? start->density water_test Perform a 'Water Drop Test' density->water_test Unsure / Close Densities top_is_org Conclusion: Top layer is Organic density->top_is_org No (likely) bottom_is_org Conclusion: Bottom layer is Organic density->bottom_is_org Yes (likely) protocol Protocol: 1. Remove ~1 mL from top layer. 2. Add a few drops of water. 3. Observe miscibility. water_test->protocol miscible Layers are miscible protocol->miscible immiscible Layers are immiscible protocol->immiscible top_is_aq Conclusion: Top layer is Aqueous miscible->top_is_aq immiscible->top_is_org top_is_aq->bottom_is_org bottom_is_aq Conclusion: Bottom layer is Aqueous top_is_org->bottom_is_aq

Caption: A decision-making workflow for identifying aqueous and organic layers.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Nonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 4-Nonylbenzoic acid, a molecule of interest in materials science and as a precursor for pharmacologically active compounds. The following sections detail the experimental protocols, quantitative data, and logical workflows for the most common and effective synthetic strategies.

Comparison of Synthetic Routes

Synthetic Route Overall Yield Reaction Time Key Reagents Advantages Disadvantages
Iron-Catalyzed Cross-Coupling 87-88%~19 hours1-Bromononane, Magnesium, 4-Chlorobenzoic acid methyl ester, Fe(acac)₃, NaOHHigh yield, readily available starting materials, mild reaction conditions for the coupling step.Two-step process (ester formation and hydrolysis), long hydrolysis time.
Friedel-Crafts Acylation & Oxidation ModerateMulti-dayNonylbenzene, Acetyl chloride, AlCl₃, NaOH, Halogen (e.g., Br₂)Utilizes common and well-established reactions.Multi-step process, potential for isomeric impurities, use of stoichiometric and corrosive Lewis acids.
Grignard Reagent Carboxylation 30-90%~4-6 hours4-Nonylbromobenzene, Magnesium, Carbon dioxide (dry ice)Direct one-step conversion from an aryl halide.Yield can be highly variable and sensitive to reaction conditions, requires strictly anhydrous conditions.[1]
Oxidation of 4-Nonyltoluene Moderate to High~4-24 hours4-Nonyltoluene, Potassium permanganate (KMnO₄) or Sodium dichromate (Na₂Cr₂O₇)Potentially a one-step synthesis from a readily available alkylbenzene.Requires strong and often harsh oxidizing agents, potential for side reactions and purification challenges.

Experimental Protocols

Iron-Catalyzed Cross-Coupling of Nonylmagnesium Bromide with Methyl 4-Chlorobenzoate followed by Hydrolysis

This two-step procedure provides a high-yield synthesis of this compound. The first step involves the formation of the methyl ester via an iron-catalyzed cross-coupling reaction, followed by basic hydrolysis to the desired carboxylic acid.[2]

Step A: Synthesis of this compound methyl ester [2]

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottomed flask under an argon atmosphere, charge magnesium turnings (2.95 g, 121.0 mmol) suspended in 20 mL of anhydrous tetrahydrofuran (THF). Introduce 1,2-dibromoethane (0.3 mL, 3.6 mmol) to activate the magnesium. A solution of 1-bromononane (20.52 g, 97.0 mmol) in 100 mL of THF is then added dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 20 minutes. Cool the resulting nonylmagnesium bromide solution to room temperature.

  • Cross-Coupling Reaction: In a separate 2-L two-necked round-bottomed flask under argon, prepare a solution of 4-chlorobenzoic acid methyl ester (13.0 g, 76.2 mmol), ferric acetylacetonate [Fe(acac)₃] (1.35 g, 3.82 mmol), 450 mL of THF, and 25 mL of N-methylpyrrolidinone (NMP). Cool this solution in an ice bath.

  • Reaction Execution: Add the prepared nonylmagnesium bromide solution to the cooled ester solution rapidly via a cannula. The reaction mixture will immediately change color. Remove the ice bath and stir the mixture for 7-10 minutes at ambient temperature.

  • Work-up and Purification: Quench the reaction by adding 300 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (2 x 200 mL). Wash the combined organic phases with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by short-path distillation under high vacuum to yield this compound methyl ester as a colorless syrup (79-84% yield).

Step B: Hydrolysis to this compound [2]

  • Saponification: In a 500-mL round-bottomed flask, combine this compound methyl ester (10.07 g, 38.37 mmol), 100 mL of methanol, and 96 mL of 1M aqueous NaOH. Heat the mixture at reflux for 18 hours.

  • Acidification and Extraction: After cooling to room temperature, carefully acidify the reaction mixture with 200 mL of 1M aqueous HCl. Transfer the solution to a separatory funnel and extract with ethyl acetate (4 x 250 mL).

  • Isolation and Recrystallization: Dry the combined organic layers over Na₂SO₄, filter, and concentrate by rotary evaporation. Recrystallize the crude solid from hexanes to afford this compound as a white solid (87-88% yield).[2]

Friedel-Crafts Acylation of Nonylbenzene and Subsequent Oxidation

This two-step route involves the acylation of nonylbenzene to form an intermediate ketone, which is then oxidized to the carboxylic acid.

Step A: Friedel-Crafts Acylation of Nonylbenzene

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent such as dichloromethane or carbon disulfide.

  • Acylation: Cool the suspension in an ice bath and slowly add acetyl chloride. To this mixture, add nonylbenzene dropwise with stirring.

  • Work-up: After the reaction is complete, pour the mixture over crushed ice and acidify with concentrated HCl. Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent. Remove the solvent under reduced pressure to obtain crude 4-nonylacetophenone.

Step B: Oxidation of 4-Nonylacetophenone via the Haloform Reaction

  • Reaction Setup: Dissolve the crude 4-nonylacetophenone in a suitable solvent like dioxane or tetrahydrofuran.

  • Oxidation: Add a solution of sodium hydroxide and bromine (or chlorine/iodine) to the ketone solution. Heat the mixture with stirring. The reaction progress can be monitored by the disappearance of the methyl ketone starting material.

  • Work-up: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the this compound.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or hexanes.

Carboxylation of a Grignard Reagent

This method involves the formation of a Grignard reagent from 4-nonylbromobenzene and its subsequent reaction with carbon dioxide.

  • Grignard Reagent Formation: Prepare the Grignard reagent from 4-nonylbromobenzene and magnesium turnings in anhydrous diethyl ether or THF, following a similar procedure as described in Route 1, Step A1.

  • Carboxylation: Cool the Grignard reagent solution in an ice-salt bath and pour it slowly over crushed dry ice (solid CO₂), or bubble dry CO₂ gas through the solution with vigorous stirring.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid to hydrolyze the magnesium salt.

  • Isolation: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation and purify the crude this compound by recrystallization.

Oxidation of 4-Nonyltoluene

This route involves the direct oxidation of the methyl group of 4-nonyltoluene to a carboxylic acid.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 4-nonyltoluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄). The addition of a phase-transfer catalyst may improve the reaction rate.

  • Oxidation: Heat the mixture to reflux with vigorous stirring for several hours until the purple color of the permanganate disappears.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from an appropriate solvent.

Synthetic Pathway Visualizations

Iron-Catalyzed Cross-Coupling Route 1-Bromononane 1-Bromononane Nonylmagnesium bromide Nonylmagnesium bromide 1-Bromononane->Nonylmagnesium bromide Mg Mg Mg->Nonylmagnesium bromide This compound methyl ester This compound methyl ester Nonylmagnesium bromide->this compound methyl ester Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate Methyl 4-chlorobenzoate->this compound methyl ester Fe(acac)3 Fe(acac)3 Fe(acac)3->this compound methyl ester This compound This compound This compound methyl ester->this compound NaOH, H2O/MeOH NaOH, H2O/MeOH NaOH, H2O/MeOH->this compound

Caption: Iron-Catalyzed Cross-Coupling Workflow.

Friedel-Crafts and Oxidation Route Nonylbenzene Nonylbenzene 4-Nonylacetophenone 4-Nonylacetophenone Nonylbenzene->4-Nonylacetophenone Acetyl chloride Acetyl chloride Acetyl chloride->4-Nonylacetophenone AlCl3 AlCl3 AlCl3->4-Nonylacetophenone This compound This compound 4-Nonylacetophenone->this compound NaOH, Br2 NaOH, Br2 NaOH, Br2->this compound

Caption: Friedel-Crafts Acylation and Oxidation Workflow.

Grignard Carboxylation Route 4-Nonylbromobenzene 4-Nonylbromobenzene 4-Nonylphenylmagnesium bromide 4-Nonylphenylmagnesium bromide 4-Nonylbromobenzene->4-Nonylphenylmagnesium bromide Mg Mg Mg->4-Nonylphenylmagnesium bromide This compound This compound 4-Nonylphenylmagnesium bromide->this compound CO2 CO2 CO2->this compound H3O+ H3O+ H3O+->this compound

Caption: Grignard Reagent Carboxylation Workflow.

Oxidation of 4-Nonyltoluene 4-Nonyltoluene 4-Nonyltoluene This compound This compound 4-Nonyltoluene->this compound KMnO4 KMnO4 KMnO4->this compound

Caption: Direct Oxidation Workflow.

References

A Comparative Guide to Purity Assessment of 4-Nonylbenzoic Acid: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity is a critical quality attribute for 4-Nonylbenzoic acid, a compound utilized in diverse research and development applications, including as a component in liquid crystalline materials.[1] High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for assessing the purity of non-volatile and thermally stable molecules like this compound, offering high resolution and sensitivity for quantitative analysis.[2][3] This guide provides a comprehensive comparison of a proposed Reverse-Phase HPLC (RP-HPLC) method with other analytical techniques, supported by detailed experimental protocols and data presentation to aid researchers in selecting the most suitable method for their needs.

Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most robust and commonly employed method for the purity analysis of benzoic acid derivatives.[2][3][4] The technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase. The presence of a non-polar nonyl chain and a polar carboxylic acid group in this compound makes it an ideal candidate for RP-HPLC analysis.

A C18 column is a common choice for the separation of benzoic acid derivatives due to its hydrophobic nature, which allows for strong retention and good separation of the analyte from potential impurities.[2][5] Gradient elution is often preferred to ensure the timely elution of both polar and non-polar impurities.[2][3]

Data Presentation: Comparison of Analytical Techniques

The following table provides a comparative summary of the proposed RP-HPLC method with other potential techniques for the purity assessment of this compound.

ParameterRP-HPLCUPLC (Ultra-Performance Liquid Chromatography)Gas Chromatography (GC)
Principle Differential partitioning between a stationary and mobile phase.Similar to HPLC but uses smaller particle sizes (<2 µm) and higher pressures for faster, more efficient separations.[3]Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.
Typical Stationary Phase C18C18Polysiloxane-based
Typical Mobile Phase Acetonitrile/Water with acid modifierAcetonitrile/Water with acid modifierInert gas (e.g., Helium, Nitrogen)
Resolution HighVery HighHigh (for volatile compounds)
Analysis Time 15-30 minutes5-15 minutes10-20 minutes
Sensitivity High (ng to pg range)Very High (pg to fg range)High (for volatile compounds)
Key Advantages Robust, versatile, widely available, suitable for non-volatile compounds.[2][3]Faster analysis, higher resolution, and sensitivity compared to HPLC.[3]Excellent for separating volatile impurities.
Key Limitations Slower than UPLC.Higher initial instrument cost.Not suitable for non-volatile compounds like this compound without derivatization.
Potential Impurities Detected Starting materials (e.g., 4-chlorobenzoic acid methyl ester, 1-bromononane), by-products from synthesis.[1]Similar to HPLC, but with better resolution of closely related impurities.Volatile organic solvents or starting materials.

Experimental Protocols

Proposed RP-HPLC Method for this compound Purity Assessment

This protocol is a proposed method for the purity determination of this compound, adapted from established methods for similar benzoic acid derivatives.[2][3][4]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.

  • This compound reference standard.

  • Synthesized this compound sample.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 50% B2-15 min: 50% to 95% B15-20 min: 95% B20-21 min: 95% to 50% B21-25 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm or 254 nm[2]
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare the synthesized this compound sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the synthesized product is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram (Area Percent method).

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and Dissolve Synthesized Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_std Weigh and Dissolve Reference Standard filter_std Filter Standard (0.45 µm) prep_std->filter_std inject_sample Inject Synthesized Sample filter_sample->inject_sample inject_std Inject Reference Standard filter_std->inject_std hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_std hplc_system->inject_sample run_gradient Run Gradient Elution inject_std->run_gradient inject_sample->run_gradient acquire_data Acquire Chromatograms run_gradient->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity

Caption: Experimental workflow for HPLC purity assessment of this compound.

Purity_Assessment_Comparison cluster_lc Liquid Chromatography cluster_gc Gas Chromatography cluster_other Other Techniques main_topic Purity Assessment of This compound hplc HPLC (High Resolution, Robust) main_topic->hplc uplc UPLC (Higher Speed & Resolution) main_topic->uplc gc GC (For Volatile Impurities) main_topic->gc ce Capillary Electrophoresis (Alternative for Ionic Species) main_topic->ce hplc->uplc Higher Performance

References

A Comparative Guide to the Chromatographic Separation of Alkylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of alkylbenzoic acid isomers are critical in various fields, from industrial chemical analysis to pharmaceutical development. The structural similarity of these isomers often presents a significant analytical challenge. This guide provides an objective comparison of various chromatographic techniques for the separation of alkylbenzoic acid isomers, supported by experimental data and detailed methodologies.

Key Separation Techniques and Their Performance

Several chromatographic techniques have been successfully employed for the separation of alkylbenzoic acid isomers. The choice of method depends on the specific isomers of interest, the required resolution, and the available instrumentation. This guide focuses on three primary techniques: Ultra-Performance Convergence Chromatography (UPC²), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).

Ultra-Performance Convergence Chromatography (UPC²)

UPC², a form of supercritical fluid chromatography (SFC), has emerged as a powerful tool for the rapid and efficient separation of positional isomers without the need for derivatization.[1] This technique utilizes supercritical carbon dioxide as the primary mobile phase, often with a co-solvent, offering unique selectivity.[2][3][4]

Experimental Data Summary: Separation of Dimethylbenzoic Acid (DMBA) and Dimethoxybenzoic Acid Isomers by UPC²

AnalyteStationary PhaseMobile PhaseDetectionKey Findings
Dimethylbenzoic Acid (DMBA) IsomersACQUITY UPC² Torus 2-PICA: Supercritical CO₂B: Methanol with 0.2% Formic AcidUV (240 nm), MS (ESI-)Baseline separation of all six isomers achieved. The 3,4-dimethyl isomer, a key clinical marker, is well-resolved from the others.[1]
Dimethoxybenzoic Acid IsomersACQUITY UPC² Torus DIOLA: Supercritical CO₂B: Methanol with 0.2% Formic AcidUV (240 nm)Successful separation of all six positional isomers.[1]
Dimethoxybenzoic Acid IsomersACQUITY UPC² Torus 2-PICA: Supercritical CO₂B: Methanol with 0.2% Formic AcidUV (240 nm)Achieved separation of all six isomers with a different elution order compared to the DIOL column, highlighting the different selectivity mechanisms (acid-base and pi-pi interactions).

Experimental Protocol: UPC² Separation of DMBA Isomers

  • System: Waters ACQUITY UPC² System

  • Column: ACQUITY UPC² Torus 2-PIC, 1.7 µm, 3.0 x 100 mm

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol with 0.2% Formic Acid

  • Gradient: A linear gradient from 1% to 10% B over 3 minutes.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C

  • Back Pressure: 1885 psi

  • Detection:

    • UV: PDA detector at 240 nm

    • MS: Waters TQD in ESI- mode, Capillary Voltage: 3.58 kV, Cone Voltage: 20 V, SIR for DMBA at m/z 149.1 amu.[1]

  • Sample Preparation: Standards dissolved in methanol at a concentration of 0.1 mg/mL.[1]

UPC2_Workflow cluster_sample_prep Sample Preparation cluster_chromatography UPC² System cluster_data Data Analysis Sample Alkylbenzoic Acid Isomers Dissolution Dissolve in Methanol (0.1 mg/mL) Sample->Dissolution Injector Injector Dissolution->Injector Inject Column ACQUITY UPC² Torus Column Injector->Column Detector PDA and/or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Fig. 1: Experimental workflow for UPC² analysis of alkylbenzoic acid isomers.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating alkylbenzoic acid isomers, with both normal-phase and reversed-phase modes offering distinct advantages.

RP-HPLC is a widely used method, particularly for the separation of more polar isomers like nitrobenzoic acids. The addition of an acid to the mobile phase is often crucial for achieving good peak shape and resolution by suppressing the ionization of the acidic analytes.[5]

Experimental Data Summary: Separation of Nitrobenzoic Acid Isomers by RP-HPLC

AnalyteStationary PhaseMobile PhaseFlow RateDetectionResolution (Rs)
o-, m-, p-Nitrobenzoic AcidC₁₈ (150 mm x 4.6 mm I.D.)2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v, pH 2.99)1.2 mL/minUV (254 nm)≥ 1.5 for all isomer pairs

Experimental Protocol: RP-HPLC Separation of Nitrobenzoic Acid Isomers

  • System: Varian 5060 with a gradient elution system

  • Column: 5 µm Micropak C₁₈ column (150 mm × 4.6 mm I.D.)

  • Mobile Phase: A mixture of 2-propanol, water, and acetic acid in the ratio of 20:80:0.4 (v/v/v), resulting in a pH of 2.99.[5]

  • Flow Rate: 1.2 mL/min[5]

  • Detection: UV detection at 254 nm.[5]

  • Sample Preparation: Standards dissolved in a suitable solvent.

RPHPLC_Workflow cluster_prep Preparation cluster_hplc RP-HPLC System cluster_analysis Data Acquisition & Analysis Sample Nitrobenzoic Acid Isomers Injector Injector Sample->Injector Inject MobilePhase Prepare Mobile Phase (2-Propanol:Water:Acetic Acid) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector DataSystem Chromatography Data System Detector->DataSystem

Fig. 2: Workflow for RP-HPLC separation of nitrobenzoic acid isomers.

NP-HPLC provides an alternative selectivity for the separation of substituted benzoic acid isomers. Amine and β-cyclodextrin bonded phases have shown promise in this regard.[6] For amine columns, the retention order can often be predicted based on the pKa values of the analytes.[6] The strong interaction with β-cyclodextrin phases may necessitate the addition of a small amount of acid to the mobile phase to mitigate band broadening.[6]

Gas Chromatography (GC)

GC is a well-established technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like dimethylbenzoic acids, a derivatization step, such as silylation, is often required to increase their volatility.[1] However, GC offers high resolution and is particularly useful for complex mixtures.[7] It has been successfully applied to determine dimethylbenzoic acid isomers in biological matrices like urine.[8]

Experimental Data Summary: GC Analysis of Dimethylbenzoic Acid Isomers in Urine

AnalyteDerivatizationStationary PhaseDetectionApplication
Dimethylbenzoic Acid IsomersSilylationCapillary column (e.g., DB-5ms or HP-5ms)Mass Spectrometry (MS)Biological monitoring of exposure to trimethylbenzene.[8]

Experimental Protocol: GC-MS Analysis of DMBA Isomers in Urine (General Steps)

  • Hydrolysis: Biological samples are hydrolyzed, typically with a base like sodium hydroxide.[8]

  • Extraction: The hydrolyzed sample is extracted with an organic solvent such as diethyl ether.[8]

  • Derivatization: The extracted analytes are derivatized to form more volatile silyl derivatives.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer for separation and detection. An internal standard is used for quantitative analysis.[8]

GC_Workflow cluster_sample_processing Sample Processing cluster_gcms GC-MS System cluster_data_out Data Output & Analysis UrineSample Urine Sample Hydrolysis Hydrolysis (NaOH) UrineSample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Silylation Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet Inject GC_Column Capillary Column GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector MassSpectra Mass Spectra MS_Detector->MassSpectra Quantification Quantification using Internal Standard MassSpectra->Quantification

Fig. 3: General workflow for the GC-MS analysis of DMBA isomers in urine.

Comparison of Chromatographic Techniques

FeatureUltra-Performance Convergence Chromatography (UPC²)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Supercritical fluid mobile phase.[2]Liquid mobile phase.Gaseous mobile phase.
Derivatization Generally not required for alkylbenzoic acids.[1]Not required.Often required for less volatile isomers (e.g., silylation).[1]
Speed Typically faster than HPLC.[9]Varies depending on the method.Can be fast, but sample preparation may be time-consuming.
Selectivity Unique selectivity, especially for positional isomers.[1]Good selectivity, tunable with mobile phase and stationary phase.[5][6]High selectivity, especially with specialized columns.[7]
Solvent Usage "Greener" due to the use of supercritical CO₂.[4]Uses organic solvents.Uses carrier gas, but sample preparation may involve solvents.
Applications Separation of positional isomers, chiral separations.[1][10]Wide range of applications, including polar and non-polar compounds.[5][6]Analysis of volatile and thermally stable compounds, complex mixtures.[7][8]

Conclusion

The separation of alkylbenzoic acid isomers can be effectively achieved using a variety of chromatographic techniques. UPC² stands out for its speed, unique selectivity, and reduced need for derivatization, making it a highly efficient method for separating positional isomers like dimethylbenzoic and dimethoxybenzoic acids. RP-HPLC is a robust and widely accessible technique, particularly effective for polar isomers when the mobile phase is optimized. NP-HPLC offers alternative selectivity that can be advantageous for specific isomer pairs. GC, while often requiring a derivatization step, provides excellent resolution and is a powerful tool for analyzing these isomers in complex matrices. The choice of the optimal technique will depend on the specific analytical challenge, including the nature of the isomers, the sample matrix, and the desired performance characteristics.

References

A Comparative Guide to 4-Nonylbenzoic Acid and Other Alkylbenzoic Acids in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the liquid crystalline properties of 4-Nonylbenzoic acid and its homologous series of 4-alkylbenzoic acids. The information presented is supported by experimental data from scientific literature, offering a comprehensive resource for the selection and application of these materials in research and development.

Performance Comparison of 4-Alkylbenzoic Acids

The liquid crystalline behavior of 4-alkylbenzoic acids is significantly influenced by the length of the alkyl chain. This homologous series exhibits a range of mesophases, primarily nematic and smectic phases, with transition temperatures that vary systematically with the number of carbon atoms in the alkyl substituent.

The following table summarizes the phase transition temperatures for a homologous series of 4-n-alkylbenzoic acids. These compounds typically form dimers through hydrogen bonding between the carboxylic acid groups, which is a key factor in their mesogenic behavior. The data reveals a characteristic odd-even effect in the nematic-isotropic transition temperatures, where compounds with an even number of carbon atoms in the alkyl chain tend to have higher clearing points than their odd-numbered neighbors. As the alkyl chain length increases, there is a general trend towards the stabilization of more ordered smectic phases.

CompoundAlkyl Chain Length (n)Crystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)Smectic to Nematic Transition (°C)
4-Propylbenzoic Acid3148.85--
4-Butylbenzoic Acid498-101113-115-
4-Pentylbenzoic Acid588.0117.0-
4-Hexylbenzoic Acid695.2112.5-
4-Heptylbenzoic Acid7102.5117.5-
4-Octylbenzoic Acid899.1109.6100.1
This compound995.0115.0105.0
4-Decylbenzoic Acid1093.0118.0113.0

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of the 4-alkylbenzoic acid series.

Synthesis of 4-n-Alkylbenzoic Acids

A general and effective method for the synthesis of 4-n-alkylbenzoic acids is through a Grignard reaction, followed by carboxylation and subsequent hydrolysis.

Materials:

  • 4-Bromo-tert-butylbenzene

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Appropriate n-alkyl bromide (e.g., 1-bromononane for this compound)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (anhydrous)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in dry diethyl ether or THF. A small crystal of iodine can be added to initiate the reaction. The corresponding n-alkyl bromide is dissolved in dry ether/THF and added dropwise to the magnesium suspension with stirring. The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Carboxylation: The Grignard reagent is cooled in an ice bath and then slowly poured over an excess of crushed dry ice with vigorous stirring. The dry ice serves as the source of carbon dioxide.

  • Hydrolysis and Extraction: After the excess dry ice has sublimed, the reaction mixture is hydrolyzed by the slow addition of aqueous hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether.

  • Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude 4-n-alkylbenzoic acid is then purified by recrystallization from a suitable solvent such as ethanol.

Characterization of Mesomorphic Properties

Differential Scanning Calorimetry (DSC):

DSC is employed to determine the phase transition temperatures and associated enthalpy changes.

  • Sample Preparation: A small amount of the purified 4-alkylbenzoic acid (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[1] An empty sealed pan is used as a reference.

  • Measurement: The sample and reference pans are placed in the DSC instrument. The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min, under a nitrogen atmosphere.

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM):

POM is used to identify the type of liquid crystal phase by observing the characteristic optical textures.

  • Sample Preparation: A small amount of the 4-alkylbenzoic acid is placed on a clean glass microscope slide and covered with a coverslip. The slide is placed on a hot stage.

  • Observation: The sample is heated to its isotropic liquid phase and then slowly cooled. The textures that form upon cooling into the mesophase are observed through a polarizing microscope with crossed polarizers.

  • Texture Identification: Nematic phases typically exhibit a mobile, threaded or schlieren texture.[2] Smectic phases, being more ordered, show different textures such as focal-conic fan or mosaic textures.[3] The transition from a more fluid nematic phase to a more viscous smectic phase is observable upon cooling.

Structure-Property Relationship

The length of the alkyl chain in 4-alkylbenzoic acids plays a crucial role in determining their liquid crystalline properties. This relationship can be visualized as a signaling pathway where the molecular structure dictates the macroscopic behavior.

G cluster_0 Molecular Structure cluster_1 Intermolecular Interactions cluster_2 Molecular Anisotropy cluster_3 Liquid Crystal Properties AlkylChain Alkyl Chain Length (n) VdW_Forces Van der Waals Forces AlkylChain->VdW_Forces Increases with 'n' H_Bonding Hydrogen Bonding (Dimer Formation) Shape_Anisotropy Molecular Shape Anisotropy H_Bonding->Shape_Anisotropy Elongates Molecule VdW_Forces->Shape_Anisotropy Mesophase_Type Mesophase Type (Nematic, Smectic) Shape_Anisotropy->Mesophase_Type Determines Packing Transition_Temps Transition Temperatures Shape_Anisotropy->Transition_Temps Affects Stability Birefringence Birefringence Shape_Anisotropy->Birefringence

Caption: Influence of alkyl chain length on liquid crystal properties.

This guide provides a foundational understanding of the structure-property relationships in 4-alkylbenzoic acid liquid crystals, with a specific focus on comparing this compound to its homologs. The provided experimental protocols offer a starting point for the synthesis and characterization of these versatile materials.

References

The Ascendancy of Iron: A Comparative Guide to Iron-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical production, the choice of catalyst is a critical decision point, balancing efficiency, cost, and environmental impact. For decades, precious metals like palladium, rhodium, and ruthenium have been the workhorses for crucial transformations such as cross-coupling and hydrogenation reactions. However, a powerful and sustainable alternative has gained significant traction: iron catalysis. This guide provides an objective comparison of iron-catalyzed synthesis against other established methods, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Core Advantages: Why Iron is Gaining Prominence

The primary drivers behind the adoption of iron catalysis are compelling and multifaceted. Unlike its precious metal counterparts, iron offers a unique combination of economic and ecological benefits without compromising, and in some cases, enhancing chemical reactivity.

1. Economic and Abundance: Iron is the second most abundant metal in the Earth's crust, making it exceptionally inexpensive compared to precious metals.[1][2] This cost-effectiveness is a significant advantage for industrial-scale synthesis, where catalyst cost can be a major factor in the overall process economy.[3]

2. Environmental Benignity and Low Toxicity: Iron is an essential element for life and exhibits low toxicity.[1][2][4][5] This contrasts sharply with the inherent toxicity and environmental hazards associated with heavy metals like palladium.[6][7] In pharmaceutical manufacturing, regulatory authorities impose strict limits on residual metal content in final drug substances; the acceptable limit for iron is 1,300 ppm, significantly higher than the ≤10 ppm limit for most precious metals.[8][9] This reduces the burden of post-reaction purification.

3. Unique and Versatile Reactivity: Iron's rich redox chemistry, spanning formal oxidation states from -2 to +6, enables a wide array of transformations.[1][8][9] It can readily facilitate single-electron transfer (SET) processes, opening up radical-based reaction pathways that are often complementary to the two-electron (oxidative addition/reductive elimination) cycles typical of palladium catalysis.[1] This unique reactivity allows for novel transformations and can lead to different regioselectivity compared to palladium-catalyzed reactions.[1] Furthermore, iron catalysts have proven effective for a broad range of cross-coupling reactions, including challenging alkyl-alkyl couplings, often under exceptionally mild conditions.[10][11]

Key Advantages of Iron Catalysis cluster_properties Fundamental Properties cluster_benefits Direct Benefits cluster_reactivity Chemical Advantages cluster_applications Impact Areas Abundance High Natural Abundance Cost Low Cost Abundance->Cost Sustainability Sustainability & Green Chemistry Abundance->Sustainability Toxicity Low Toxicity Toxicity->Sustainability Biocompatibility Biocompatibility Toxicity->Biocompatibility Pharma Pharmaceutical Synthesis Cost->Pharma FineChem Fine Chemicals Cost->FineChem Sustainability->Pharma Sustainability->FineChem Biocompatibility->Pharma Reactivity Unique Reactivity (e.g., Radical Pathways) Reactivity->Pharma Reactivity->FineChem Conditions Mild Reaction Conditions Conditions->Pharma Conditions->FineChem

Logical flow of iron's advantages.

Performance Comparison: Iron vs. Other Metals

The practical advantages of iron become clearer when directly compared to other commonly used catalysts in key reaction classes.

Iron vs. Palladium in Cross-Coupling

Palladium is the undisputed benchmark in cross-coupling. However, iron presents a formidable challenge, particularly in specific applications.

  • Advantages over Palladium: Beyond the clear superiority in cost and toxicity, iron catalysts can be more effective in activating less reactive electrophiles like alkyl and aryl chlorides.[11] The distinct mechanistic pathways of iron can also solve challenges where palladium fails or gives poor selectivity.[1][6]

  • Limitations: The mechanistic understanding of many iron-catalyzed reactions is less mature than the well-documented cycles of palladium catalysis, which can sometimes lead to challenges in reaction optimization and reproducibility.[4][10] In some reported "iron-catalyzed" reactions, the true catalytic species was found to be trace amounts of copper in the iron salt, highlighting a potential pitfall.[8][12]

Iron vs. Copper in Cross-Coupling

Copper is another earth-abundant metal that has seen a resurgence in catalysis.

  • Comparison: Both iron and copper are inexpensive and environmentally friendly alternatives to precious metals.[12][13] They often exhibit complementary reactivity. In fact, dual iron/copper catalytic systems have been developed that show synergistic effects, achieving transformations that are difficult with either metal alone.[13][14]

Iron vs. Ruthenium/Rhodium in Hydrogenation

Ruthenium and rhodium are highly effective for hydrogenation and transfer hydrogenation reactions, but their cost and toxicity are significant drawbacks.

  • Advantages over Ru/Rh: Iron offers a sustainable and economical alternative.[15] Significant progress has been made in developing iron-based catalysts for the asymmetric transfer hydrogenation (ATH) of ketones, a critical transformation in producing chiral alcohols for pharmaceuticals.

  • Limitations: Ruthenium and rhodium catalysts remain the state-of-the-art for many hydrogenation reactions, often providing higher turnover numbers (TONs) and enantioselectivities for a broader range of substrates.[16][17][18]

Quantitative Data Summary

The following table summarizes representative data from the literature to provide a quantitative comparison for a common cross-coupling reaction.

Reaction TypeCatalyst SystemSubstratesTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Source / Notes
Kumada Coupling FeCl₃ / TMEDAAryl-Cl + Alkyl-MgBr0 - 250.5 - 285 - 985High efficiency at low temp.[11]
Kumada Coupling Pd(dppf)Cl₂Aryl-Cl + Alkyl-MgBr25 - 6612 - 2470 - 951 - 3Often requires higher temps & longer times for chlorides.
Cross-Electrophile Coupling Fe(acac)₃ / B₂pin₂Aryl-Cl + Alkyl-Cl8012up to 8110Couples two different, less reactive electrophiles.[19]
Negishi Coupling Pd₂(dba)₃ / SPhosAryl-Cl + Alkyl-ZnCl10012~901 - 2Standard conditions, requires phosphine ligand.
Amide Synthesis FeSO₄Aldehyde + Amine Salt1002470 - 9210Green alternative to coupling reagents.[20]
Amide Synthesis Ru-pincer complexAlcohol + Amine1102480 - 991 - 2Dehydrogenative coupling, precious metal.

This table is a synthesis of representative data and conditions. Actual results will vary based on specific substrates and ligands.

Experimental Protocols

To illustrate the practical application, detailed protocols for a representative iron-catalyzed and a palladium-catalyzed cross-coupling reaction are provided below.

General Experimental Workflow for Cross-Coupling A 1. Oven-dry glassware B 2. Assemble under N₂/Ar A->B C 3. Add catalyst, ligand (if any), & electrophile B->C D 4. Purge with N₂/Ar (3x) C->D E 5. Add anhydrous solvent via syringe D->E F 6. Add nucleophile solution dropwise E->F G 7. Heat/stir for specified time F->G H 8. Quench reaction (e.g., with NH₄Cl) G->H I 9. Workup & Extraction H->I J 10. Purification (e.g., Chromatography) I->J

Typical workflow for setting up a cross-coupling reaction.
Protocol 1: Iron-Catalyzed Kumada-Type Cross-Coupling

Reaction: Coupling of an aryl chloride with an alkyl Grignard reagent.

Methodology:

  • Glassware Preparation: An oven-dried 50 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a condenser, a thermometer, and a rubber septum, is assembled and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Loading: The flask is charged with iron(III) acetylacetonate (Fe(acac)₃, 0.05 mmol, 5 mol%). The flask is evacuated and backfilled with nitrogen three times.

  • Solvent Addition: Anhydrous tetrahydrofuran (THF, 10 mL) and N-methyl-2-pyrrolidone (NMP, 10 mL) are added via syringe. The solution is cooled to 0 °C in an ice bath.

  • Substrate Addition: The aryl chloride (1.0 mmol) is added to the flask.

  • Nucleophile Addition: The alkylmagnesium bromide solution (1.1 mmol, 1.1 equiv., e.g., 1.0 M in THF) is added dropwise via syringe pump over 15 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC or GC-MS. Upon completion (typically 30-60 minutes), the reaction is quenched.

  • Workup: The reaction is carefully quenched by the slow addition of 1 M HCl (10 mL) at 0 °C. The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Kumada-Type Cross-Coupling

Reaction: Coupling of an aryl chloride with an alkyl Grignard reagent.

Methodology:

  • Glassware Preparation: Follow the same procedure as in Protocol 1.

  • Reagent Loading: The flask is charged with [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol, 2 mol%). The flask is evacuated and backfilled with nitrogen three times.

  • Solvent and Substrate Addition: Anhydrous THF (20 mL) and the aryl chloride (1.0 mmol) are added.

  • Nucleophile Addition: The alkylmagnesium bromide solution (1.2 mmol, 1.2 equiv.) is added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux (approx. 66 °C) and stirred for 12-24 hours. The reaction is monitored by TLC or GC-MS.

  • Workup and Purification: Follow the same procedures as described in Protocol 1.

Simplified Catalytic Cycle M0 M(0) Catalyst M2_OA R-M(II)-X M0->M2_OA Oxidative Addition (R-X) M2_TM R-M(II)-R' M2_OA->M2_TM Transmetalation (R'-Nuc) M2_TM->M0 Reductive Elimination (R-R')

Conceptual model of a cross-coupling cycle.

Conclusion

Iron-catalyzed synthesis represents a paradigm shift towards more sustainable and economical chemical manufacturing.[3][8] Its low cost, minimal toxicity, and unique reactivity make it a highly attractive alternative to methods reliant on precious metals.[1][4] While palladium catalysis remains a cornerstone of organic synthesis due to its broad applicability and well-understood mechanisms, iron has carved out a critical niche and has been successfully applied in practical, kilogram-scale industrial cross-couplings.[3] For researchers and drug development professionals, embracing iron catalysis is not merely a "green" choice; it is a strategic decision that can unlock novel chemical pathways, simplify purification processes, and significantly reduce production costs. As research continues to unravel the mechanistic complexities and expand the scope of iron catalysts, their role as a multitasking champion in the synthetic chemist's toolbox is set to grow ever larger.

References

A Spectroscopic Showdown: 4-Nonylbenzoic Acid and Its Precursor 4-Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 4-Nonylbenzoic acid and its common precursor, 4-nonylphenol, is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side examination of their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, supported by experimental protocols and visual workflows.

Introduction

This compound, a para-substituted benzoic acid derivative, and its precursor, 4-nonylphenol, are compounds of significant interest in various fields, including materials science and environmental research. 4-nonylphenol is a well-known industrial chemical and a recognized endocrine disruptor. Its conversion to this compound represents a significant chemical transformation that can be meticulously tracked and characterized using a suite of spectroscopic techniques. This guide offers an objective comparison of the spectral features that differentiate the final product from its precursor, providing valuable data for identification, purity assessment, and mechanistic studies.

Spectroscopic Data Comparison

The key to distinguishing this compound from 4-nonylphenol lies in the distinct functional groups of each molecule: the carboxylic acid group in the former and the hydroxyl group in the latter. These differences are readily apparent in their respective spectra.

Infrared (IR) Spectroscopy
Feature4-NonylphenolThis compound
O-H Stretch Broad peak around 3300-3400 cm⁻¹ (phenolic)Very broad peak from 2500-3300 cm⁻¹ (carboxylic acid)
C=O Stretch N/AStrong, sharp peak around 1683 cm⁻¹
C-H Stretch (Aliphatic) ~2850-2960 cm⁻¹~2852-2924 cm⁻¹
C-H Bend (Aromatic) Peaks in the 1500-1600 cm⁻¹ and 800-900 cm⁻¹ regionsPeaks in the 1500-1610 cm⁻¹ and 800-900 cm⁻¹ regions

The most telling difference in the IR spectra is the appearance of a strong carbonyl (C=O) stretch at approximately 1683 cm⁻¹ and the significantly broadened hydroxyl (O-H) stretch characteristic of a carboxylic acid in this compound.[1] The phenolic O-H stretch in 4-nonylphenol is typically less broad.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Proton Environment4-Nonylphenol (δ, ppm)This compound (δ, ppm)
-OH ~4.5-5.5 (variable, broad singlet)[2]~12.0 (very broad singlet)
Aromatic C-H ~6.7-7.1 (two doublets)[2]~7.26 (d) and 8.01 (d)[1]
-CH₂- (alpha to ring) ~2.5 (triplet)~2.66 (triplet)[1]
-(CH₂)₇- ~1.2-1.6 (multiplet)[2]~1.2-1.6 (multiplet)[1]
-CH₃ ~0.85 (triplet)[2]~0.86 (triplet)[1]

In ¹H NMR, the chemical shift of the acidic proton in this compound is significantly downfield (around 12 ppm) compared to the phenolic proton of 4-nonylphenol. Furthermore, the aromatic protons of this compound are shifted further downfield due to the electron-withdrawing effect of the carboxylic acid group.

¹³C NMR Spectroscopy

Carbon Environment4-Nonylphenol (δ, ppm)This compound (δ, ppm)
C=O N/A~171.9[1]
Aromatic C-O/C-C=O ~153~126.7 (C-COOH), ~149.6 (C-alkyl)[1]
Aromatic C-H ~115, ~129~128.6, ~130.4[1]
Alkyl Chain ~14-36~14.1-36.1[1]

The most definitive feature in the ¹³C NMR spectrum of this compound is the appearance of the carbonyl carbon signal at approximately 171.9 ppm.[1] The chemical shifts of the aromatic carbons also differ significantly between the two compounds.

Mass Spectrometry (MS)
Ion4-Nonylphenol (m/z)This compound (m/z)
Molecular Ion [M]⁺ 220[3][4][5]248[1]
Major Fragments 135, 107[3][5]231 ([M-OH]⁺), 136 ([M-C₉H₁₉]⁺)[1]

Mass spectrometry clearly distinguishes the two compounds by their molecular ion peaks, with this compound having a mass-to-charge ratio 28 units higher than 4-nonylphenol, corresponding to the addition of a CO₂H group and removal of H. The fragmentation patterns are also distinct, with this compound showing a characteristic loss of a hydroxyl radical (-17 amu).

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound involves the iron-catalyzed cross-coupling of a Grignard reagent with a substituted benzoic acid derivative, followed by hydrolysis.[1][6]

Materials:

  • 4-Chlorobenzoic acid methyl ester

  • Magnesium turnings

  • 1-Bromononane

  • Ferric acetylacetonate [Fe(acac)₃]

  • Tetrahydrofuran (THF), anhydrous

  • N-methylpyrrolidinone (NMP)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation: Nonylmagnesium bromide is prepared by reacting 1-bromononane with magnesium turnings in anhydrous THF.

  • Cross-Coupling Reaction: In a separate flask, 4-chlorobenzoic acid methyl ester and a catalytic amount of Fe(acac)₃ are dissolved in a mixture of THF and NMP. The solution is cooled in an ice bath, and the prepared Grignard reagent is added. The reaction is stirred for a short period at ambient temperature.

  • Hydrolysis: The reaction mixture is then added to a solution of NaOH in methanol and water and heated to reflux to hydrolyze the ester.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with 1M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is then recrystallized from hexanes to yield pure this compound.[1]

Spectroscopic Analysis

Instrumentation:

  • IR Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer.

  • NMR Spectroscopy: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Mass Spectrometry: An Electron Ionization Mass Spectrometer (EI-MS).

Sample Preparation:

  • IR: A thin film of the neat compound is prepared on a salt plate (e.g., NaCl or KBr), or the sample is analyzed as a KBr pellet.

  • NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • MS: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the instrument.

Data Acquisition:

  • IR: Spectra are typically recorded from 4000 to 400 cm⁻¹.

  • NMR: ¹H and ¹³C NMR spectra are acquired with appropriate pulse sequences and acquisition parameters.

  • MS: Mass spectra are recorded over a suitable mass range (e.g., m/z 50-500).

Visualizing the Workflow and Pathway

To better illustrate the processes, the following diagrams are provided in the DOT language for Graphviz.

SynthesisWorkflow cluster_grignard Grignard Reagent Preparation cluster_coupling Cross-Coupling and Hydrolysis 1-Bromononane 1-Bromononane Grignard_Formation Reaction in THF 1-Bromononane->Grignard_Formation Mg Mg Mg->Grignard_Formation Nonylmagnesium_bromide Nonylmagnesium bromide Grignard_Formation->Nonylmagnesium_bromide Coupling Cross-Coupling in THF/NMP Nonylmagnesium_bromide->Coupling 4-Chlorobenzoic_acid_methyl_ester 4-Chlorobenzoic acid methyl ester 4-Chlorobenzoic_acid_methyl_ester->Coupling Fe_catalyst Fe(acac)₃ (cat.) Fe_catalyst->Coupling Intermediate_ester This compound methyl ester Coupling->Intermediate_ester Hydrolysis NaOH, MeOH/H₂O Reflux Intermediate_ester->Hydrolysis 4-Nonylbenzoic_acid This compound Hydrolysis->4-Nonylbenzoic_acid

Caption: Synthetic workflow for this compound.

SignalingPathway 4-Nonylphenol 4-Nonylphenol Estrogen_Receptor Estrogen Receptor (ER) 4-Nonylphenol->Estrogen_Receptor Binds to HRE Hormone Response Element (in DNA) Estrogen_Receptor->HRE Interacts with Gene_Transcription Altered Gene Transcription HRE->Gene_Transcription Biological_Effects Endocrine Disruption Gene_Transcription->Biological_Effects

Caption: Simplified signaling pathway for 4-nonylphenol.

Conclusion

The spectroscopic comparison of this compound and 4-nonylphenol reveals distinct and readily identifiable differences. The presence of the carboxylic acid functionality in this compound introduces unique signals in IR, ¹H NMR, and ¹³C NMR spectra, and results in a different molecular weight and fragmentation pattern in mass spectrometry. These well-defined spectral signatures, supported by the provided experimental protocols, serve as a robust guide for the synthesis, characterization, and analysis of these compounds in a research and development setting.

References

Confirming the Structure of Synthesized 4-Nonylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative overview of synthetic routes to 4-nonylbenzoic acid and details the analytical procedures required for its structural verification. The information presented is supported by experimental data to ensure objectivity and reproducibility.

Comparison of Synthetic Routes for this compound

Several methods can be employed for the synthesis of this compound. The choice of a particular route often depends on factors such as starting material availability, desired yield, and reaction conditions. Below is a comparison of common synthetic strategies.

Synthetic MethodStarting MaterialsKey Reagents & ConditionsAdvantagesDisadvantagesTypical Yield
Iron-Catalyzed Cross-Coupling 1-Bromononane, Methyl 4-chlorobenzoateMg, Fe(acac)₃, THF, NMP; then NaOH, MeOH/H₂OHigh yield, uses inexpensive and benign iron catalyst, fast reaction time.[1][2]Requires preparation of a Grignard reagent, multi-step process.87-88%[1]
Grignard Reagent Carboxylation 4-BromononylbenzeneMg, Dry Ether/THF; then CO₂, H₃O⁺Direct carboxylation, good for introducing the carboxylic acid group.[3]Requires synthesis of the substituted alkylbenzene precursor, Grignard reagents are moisture sensitive.Variable
Friedel-Crafts Acylation & Subsequent Oxidation Nonane, Benzoyl chlorideAlCl₃; then a strong oxidizing agent (e.g., KMnO₄)Readily available starting materials.[4][5][6]Acylation can lead to isomeric products, oxidation step can be harsh.Variable
Oxidation of 4-Nonyltoluene 4-NonyltolueneStrong oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇)Direct conversion of an alkyl group to a carboxylic acid.Requires the synthesis of the specific alkylbenzene precursor, harsh reaction conditions.Variable

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound via iron-catalyzed cross-coupling and its subsequent structural characterization.

Synthesis of this compound via Iron-Catalyzed Cross-Coupling

This procedure is adapted from a reliable Organic Syntheses protocol.[1]

Step 1: Preparation of Methyl 4-Nonylbenzoate

  • In a flame-dried, three-necked flask under an argon atmosphere, magnesium turnings (2.95 g, 121.0 mmol) are suspended in 20 mL of anhydrous tetrahydrofuran (THF).

  • 1,2-Dibromoethane (0.3 mL, 3.6 mmol) is added to activate the magnesium.

  • A solution of 1-bromononane (20.52 g, 97.0 mmol) in 100 mL of anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 20 minutes to form the nonylmagnesium bromide Grignard reagent.

  • In a separate oven-dried, 2-L flask under argon, methyl 4-chlorobenzoate (13.0 g, 76.2 mmol), ferric acetylacetonate [Fe(acac)₃] (1.35 g, 3.82 mmol), 450 mL of anhydrous THF, and 25 mL of N-methylpyrrolidinone (NMP) are combined and cooled in an ice bath.

  • The prepared nonylmagnesium bromide solution is then rapidly added to the cooled mixture via a cannula.

  • The reaction is stirred for 7-10 minutes at ambient temperature, then quenched with 200 mL of diethyl ether and 300 mL of 1 M aqueous HCl.

  • The product is extracted with diethyl ether, washed with saturated aqueous NaHCO₃, and dried over Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield methyl 4-nonylbenzoate.

Step 2: Saponification to this compound

  • A flask is charged with methyl 4-nonylbenzoate (10.07 g, 38.37 mmol), 100 mL of methanol, and 96 mL of 1 M aqueous NaOH.

  • The mixture is heated at reflux for 18 hours.

  • After cooling to room temperature, the reaction mixture is acidified with 200 mL of 1 M aqueous HCl.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄.

  • The solvent is removed by rotary evaporation, and the crude solid is recrystallized from hexanes to afford this compound as a white solid.[1]

Structural Characterization of this compound

To confirm the structure of the synthesized product, a combination of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: A sample of the synthesized this compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz).

  • Purpose: To identify the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern.

2. Infrared (IR) Spectroscopy

  • Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an ATR accessory.

  • Purpose: To identify the presence of key functional groups, particularly the broad O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.

3. Mass Spectrometry (MS)

  • Protocol: The sample is introduced into a mass spectrometer (e.g., using electron ionization - EI) to determine its mass-to-charge ratio.

  • Purpose: To determine the molecular weight of the compound and analyze its fragmentation pattern, which can provide further structural information.

Spectroscopic Data for this compound

The following table summarizes the expected spectroscopic data for the synthesized this compound, which should be compared with the experimental results for structure confirmation.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 8.01 (d, J = 8.2 Hz, 2H), 7.26 (d, J = 8.2 Hz, 2H), 2.66 (t, J = 7.7 Hz, 2H), 1.62 (m, 2H), 1.38-1.2 (m, 12H), 0.86 (t, J = 6.9 Hz, 3H).[1]
¹³C NMR (100 MHz, CDCl₃)δ 171.9, 149.6, 130.4, 128.6, 126.7, 36.1, 31.8, 31.1, 29.5, 29.4, 29.3, 29.2, 22.7, 14.1.[1]
IR (film, cm⁻¹)3072, 2924, 2852 (C-H), 2669, 2554 (O-H), 1683 (C=O), 1609, 1575 (C=C).[1]
MS (EI, m/z)248 (M⁺), 136 (base peak).[1]

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and structural confirmation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start Starting Materials (1-Bromononane, Methyl 4-chlorobenzoate) grignard Grignard Formation start->grignard coupling Iron-Catalyzed Cross-Coupling grignard->coupling ester Methyl 4-Nonylbenzoate coupling->ester saponification Saponification ester->saponification product Crude this compound saponification->product recrystallization Recrystallization product->recrystallization pure_product Pure this compound recrystallization->pure_product nmr NMR Spectroscopy (¹H & ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

The successful synthesis of this compound can be achieved through various methods, with the iron-catalyzed cross-coupling offering a high-yield and efficient route. Rigorous structural confirmation is paramount and is reliably accomplished through a combination of NMR, IR, and mass spectrometry. By comparing the experimental data with established values, researchers can confidently verify the identity and purity of the synthesized compound, ensuring its suitability for further applications.

References

A Researcher's Guide to the Synthesis and Validation of 4-Nonylbenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, the purity and verifiable structure of a synthesized molecule are paramount. This guide provides an in-depth look at the synthesis of 4-Nonylbenzoic acid, a molecule of interest in liquid crystal research and as a versatile organic building block.[1] We will explore a modern and efficient synthetic route, detailing not just the "how" but the critical "why" behind the procedural choices.

This guide is structured to be a self-validating system. We will first present a robust synthesis protocol and then meticulously detail the analytical techniques required to confirm the identity and purity of the final product. Furthermore, we will compare this modern approach with a more traditional method, offering a balanced perspective on synthetic strategy. All data presented herein is representative of a successful synthesis, providing a benchmark for your own experimental work.

A Modern Approach: Iron-Catalyzed Cross-Coupling

The chosen primary route for synthesizing this compound is a two-step process beginning with an iron-catalyzed cross-coupling reaction, followed by saponification.[1] This method is favored for its high yield, mild reaction conditions, and scalability.

The "Why": Causality in Experimental Design
  • Iron Catalysis: Traditional cross-coupling reactions often rely on expensive and precious palladium catalysts. The use of ferric acetylacetonate [Fe(acac)3] presents a more cost-effective and environmentally benign alternative.[2]

  • Grignard Reagent: The synthesis of nonylmagnesium bromide is a classic organometallic reaction. The use of 1,2-dibromoethane is a crucial activation step for the magnesium turnings, ensuring the efficient formation of the Grignard reagent.[1]

  • Two-Step Process: Synthesizing the methyl ester first, followed by hydrolysis, is a strategic choice. The ester is generally easier to purify by crystallization or chromatography than the final carboxylic acid. The subsequent saponification is a high-yielding and clean reaction.[1]

Experimental Workflow: From Starting Materials to Pure Product

The overall workflow for the iron-catalyzed synthesis and subsequent validation is depicted below.

Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Validation 1-Bromononane 1-Bromononane Grignard Formation Grignard Formation 1-Bromononane->Grignard Formation Mg Mg Mg->Grignard Formation 4-Chlorobenzoic acid methyl ester 4-Chlorobenzoic acid methyl ester Cross-Coupling Cross-Coupling 4-Chlorobenzoic acid methyl ester->Cross-Coupling Fe(acac)3 Fe(acac)3 Fe(acac)3->Cross-Coupling Grignard Formation->Cross-Coupling Nonylmagnesium bromide This compound methyl ester This compound methyl ester Cross-Coupling->this compound methyl ester Saponification Saponification This compound methyl ester->Saponification This compound This compound Saponification->this compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS Purity & Structure Confirmation Purity & Structure Confirmation NMR->Purity & Structure Confirmation IR->Purity & Structure Confirmation MS->Purity & Structure Confirmation

Caption: Workflow for the synthesis and validation of this compound.

Part 1: Synthesis of this compound via Iron-Catalyzed Cross-Coupling

Step-by-Step Experimental Protocol

A. This compound methyl ester

  • To a flame-dried 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add magnesium turnings (2.95 g, 121.0 mmol).

  • Suspend the magnesium in 20 mL of anhydrous tetrahydrofuran (THF).

  • Add 1,2-dibromoethane (0.3 mL, 3.6 mmol) to activate the magnesium.

  • Prepare a solution of 1-bromononane (20.52 g, 97.0 mmol) in 100 mL of anhydrous THF and add it dropwise to the magnesium suspension over 45 minutes, maintaining a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 20 minutes. Cool the resulting Grignard reagent to room temperature.

  • In a separate 2-L flask, prepare a solution of 4-chlorobenzoic acid methyl ester (13.0 g, 76.2 mmol), ferric acetylacetonate (1.35 g, 3.82 mmol), 450 mL of anhydrous THF, and 25 mL of N-methylpyrrolidinone (NMP).

  • Cool the solution of the aryl chloride to 0 °C in an ice bath.

  • Rapidly add the prepared nonylmagnesium bromide solution to the cooled aryl chloride solution.

  • Remove the ice bath and stir the dark mixture for 10 minutes at ambient temperature.

  • Quench the reaction by adding 200 mL of diethyl ether and then 200 mL of 1 M aqueous HCl.

  • Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hexanes to yield this compound methyl ester.

B. This compound

  • In a 500-mL round-bottomed flask, combine the purified this compound methyl ester (10.07 g, 38.37 mmol), 100 mL of methanol, and 96 mL of 1 M aqueous NaOH.

  • Heat the mixture at reflux for 18 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with 200 mL of 1 M aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (4 x 250 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from hexanes to afford this compound as a white solid.[1]

Part 2: Analytical Validation

The following data serves as a benchmark for a successful synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule.

  • ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum should show characteristic signals for the nonyl chain, the aromatic protons, and the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Carboxylic Acid~11-12singlet (broad)1H-COOH
Aromatic8.04doublet2HAr-H ortho to COOH
Aromatic7.28doublet2HAr-H ortho to nonyl
Benzylic2.68triplet2H-CH₂-Ar
Methylene1.62quintet2H-CH₂-CH₂-Ar
Methylene1.29multiplet12H-(CH₂)₆-
Methyl0.88triplet3H-CH₃
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
Carbonyl~172-COOH
Aromatic~149Ar-C attached to nonyl
Aromatic~130Ar-CH ortho to COOH
Aromatic~129Ar-C attached to COOH
Aromatic~128Ar-CH ortho to nonyl
Benzylic~36-CH₂-Ar
Methylene~32, 31, 29.5, 29.3, 29.2, 22.7-(CH₂)₇-
Methyl~14-CH₃

Note: The ¹H NMR data for the final product is inferred from the data provided for the methyl ester intermediate in the source material, with the addition of the characteristic carboxylic acid proton signal.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Absorption Range (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500-3300Very broad
C-H (sp³)2850-2960Sharp
C=O (Carboxylic Acid)1680-1710Strong, sharp
C=C (Aromatic)1450-1600Medium to weak
C-O1210-1320Medium

The very broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[3][4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion (M⁺): m/z = 248.37

  • Key Fragmentation Peaks:

    • m/z = 231: Loss of -OH group

    • m/z = 121: Cleavage of the nonyl chain, leaving the benzoic acid fragment.

    • m/z = 105: Loss of the carboxyl group from the benzoic acid fragment.

    • m/z = 77: Phenyl cation.

The fragmentation pattern is characteristic of alkylbenzoic acids.[7][8]

Part 3: Comparative Analysis - A Traditional Approach

For comparison, we will consider a more traditional method for the synthesis of this compound: the oxidation of 4-nonyltoluene.

Oxidation of 4-Nonyltoluene

This method involves the strong oxidation of the methyl group of 4-nonyltoluene to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄).

  • In a round-bottomed flask equipped with a reflux condenser, dissolve 4-nonyltoluene in a suitable solvent (e.g., pyridine or aqueous base).

  • Add a solution of potassium permanganate portion-wise while heating the mixture to reflux.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

  • Collect the solid product by filtration and purify by recrystallization.

Comparative Evaluation
Parameter Iron-Catalyzed Cross-Coupling Potassium Permanganate Oxidation
Starting Materials 1-Bromononane, 4-Chlorobenzoic acid methyl ester4-Nonyltoluene
Reagents Mg, Fe(acac)₃, THF, NMP, NaOH, HClKMnO₄, Acid/Base, HCl
Reaction Conditions Mild (0 °C to reflux)Harsh (prolonged heating at reflux)
Yield High (typically >80%)[1]Variable, often moderate
Byproducts Magnesium salts, iron saltsLarge amounts of MnO₂
Scalability Readily scalable[2]Can be challenging due to the heterogeneous nature of the reaction and large amounts of solid waste.
Safety Considerations Grignard reagents are moisture-sensitive and pyrophoric.KMnO₄ is a strong oxidizer. The reaction can be exothermic.
"Green" Chemistry Uses an earth-abundant catalyst (iron).Generates significant manganese waste.
The Verdict: Why the Modern Method Excels

While the oxidation of alkylbenzenes is a classic and well-established reaction, the iron-catalyzed cross-coupling approach offers significant advantages for the synthesis of this compound. The milder reaction conditions, higher yields, and improved environmental profile make it a more efficient and sustainable choice for modern organic synthesis. The generation of a large amount of manganese dioxide waste in the permanganate oxidation is a significant drawback, particularly for larger-scale syntheses.

Conclusion

This guide has provided a comprehensive overview of a modern and efficient method for the synthesis of this compound, along with the necessary analytical techniques for its validation. By understanding the rationale behind the experimental choices and comparing this method to a more traditional approach, researchers can make informed decisions in their synthetic endeavors. The provided data serves as a reliable benchmark for achieving a high-purity final product, which is the cornerstone of reproducible and impactful scientific research.

References

Comparative study of the mesogenic properties of alkylbenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mesogenic Properties of Alkylbenzoic Acids

This guide provides a comparative analysis of the mesogenic properties of the homologous series of 4-n-alkylbenzoic acids (nBA). It details the relationship between the alkyl chain length and the resulting liquid crystalline behavior, supported by experimental data. Detailed protocols for the primary characterization techniques are also provided for researchers in the field.

Introduction to Alkylbenzoic Acids as Mesogens

Para-substituted benzoic acids are classic examples of thermotropic liquid crystals.[1][2] Their mesogenic behavior arises from the formation of stable hydrogen-bonded dimers, which creates a rigid, elongated molecular structure conducive to forming anisotropic liquid phases upon heating.[3][4] The length of the flexible alkyl chain (—CnH2n+1) attached to the rigid benzoic acid core plays a critical role in determining the type and temperature range of the observed mesophases.[5] Generally, as the alkyl chain length increases, there is a transition from purely nematic to smectic phases, owing to the increased van der Waals interactions between the aliphatic tails which favor layered structures.[3]

Comparative Data of Mesogenic Properties

The thermal properties of the 4-n-alkylbenzoic acid (nBA) homologous series are key indicators of their liquid crystalline behavior. The transition temperatures, determined primarily by Differential Scanning Calorimetry (DSC), are summarized below.

Alkyl Chain Length (n)CompoundCrystal → Nematic (Cr→N) or Smectic (Cr→S) Transition (°C)Smectic → Nematic (S→N) Transition (°C)Nematic → Isotropic (N→I) Transition (°C)Mesophase(s) Observed
14-Methylbenzoic Acid180--Non-mesogenic
24-Ethylbenzoic Acid114--Non-mesogenic
34-Propylbenzoic Acid142-147Nematic
44-Butylbenzoic Acid98-101-113-115Nematic[1]
54-Pentylbenzoic Acid99-126Nematic
64-Hexylbenzoic Acid98-101-113-115Nematic[1]
74-Heptylbenzoic Acid96100119Smectic C, Nematic
84-Octylbenzoic Acid102108123Smectic C, Nematic
94-Nonylbenzoic Acid98116120Smectic C, Nematic
104-Decylbenzoic Acid105124127Smectic C, Nematic
124-Dodecylbenzoic Acid107128-Smectic C

Note: Transition temperatures can vary slightly based on experimental conditions and sample purity. Data is compiled from various literature sources.

Visualization of Structure-Property Relationship

The following diagram illustrates the general relationship between the length of the alkyl chain in the 4-n-alkylbenzoic acid series and the type of liquid crystal phase exhibited.

G cluster_input Molecular Structure cluster_phases Observed Mesophase Behavior start 4-n-Alkylbenzoic Acid (nBA Homologous Series) short Short Chain (n = 3-6) start->short Increase 'n' long Longer Chain (n ≥ 7) start->long Increase 'n' nematic Nematic Phase (Orientational Order) smectic Smectic C Phase (Positional & Orientational Order) smectic->nematic On Heating (for n=7-10) short->nematic long->smectic

Caption: Relationship between alkyl chain length and mesophase formation in nBA.

Experimental Protocols

The characterization of alkylbenzoic acids relies on a combination of techniques to determine thermal transitions, identify mesophases, and analyze molecular arrangement.

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions in a material as a function of temperature.[6] It is the primary method for determining the temperatures and enthalpies of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).[4][7]

  • Apparatus : A heat-flux DSC instrument (e.g., MDSC 2920 analyzer).[8][9]

  • Sample Preparation : A small amount of the alkylbenzoic acid sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Procedure :

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[6][9]

    • A temperature program is initiated. A typical procedure involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature well above its isotropic clearing point.

    • The sample is then cooled at the same rate to a temperature below its crystallization point.[1]

    • A second heating scan is often performed to ensure thermal history is removed and to obtain more reproducible transition temperatures.

    • Phase transition temperatures are identified as the onset or peak of endothermic (heating) or exothermic (cooling) events in the DSC thermogram.[10]

Polarized Optical Microscopy (POM)

POM is a crucial technique for the qualitative identification of liquid crystal phases by observing their unique birefringent textures.[11][12]

  • Apparatus : A polarizing microscope equipped with a hot stage for precise temperature control.

  • Sample Preparation : A small quantity of the sample is placed on a clean glass microscope slide. A coverslip is placed on top, and the slide is heated on the hot stage to the isotropic liquid phase. The coverslip is gently pressed to create a thin, uniform film. The sample is then cooled slowly into the mesophase.

  • Procedure :

    • The prepared slide is placed on the hot stage of the microscope.

    • The sample is viewed between crossed polarizers.[11] Isotropic liquids appear dark (extinguished), while anisotropic liquid crystal phases transmit light and display characteristic textures.[13]

    • The sample is slowly heated and cooled while observing the textural changes.

    • The nematic phase is typically identified by a threaded or schlieren texture. The smectic C phase often exhibits a focal-conic fan texture.[5]

    • The temperatures at which these textural transformations occur are recorded and correlated with the transitions observed in DSC.

X-Ray Diffraction (XRD)

XRD is a powerful technique used to determine the molecular arrangement and structural properties of liquid crystal phases.[14][15]

  • Apparatus : An X-ray diffractometer with a temperature-controlled sample holder and an area detector.

  • Sample Preparation : The sample is loaded into a thin-walled glass capillary tube (approx. 1 mm diameter). The sample can be aligned by cooling it slowly from the isotropic phase in the presence of a strong magnetic field.[16]

  • Procedure :

    • The capillary is mounted in the diffractometer and brought to the desired temperature corresponding to a specific mesophase.

    • A monochromatic X-ray beam is directed at the sample.

    • The diffraction pattern is collected on a 2D detector.

    • Data Interpretation :

      • Nematic Phase : Shows a diffuse outer ring at a wide angle, corresponding to the average lateral spacing between molecules (approx. 4-5 Å).[16]

      • Smectic Phase : In addition to the diffuse outer ring, a sharp, quasi-Bragg reflection appears at a small angle, which corresponds to the smectic layer spacing (d).[17][18] For the Smectic C phase, the layer spacing is smaller than the molecular length due to the molecular tilt.

Experimental Characterization Workflow

The following diagram outlines the logical workflow for the comprehensive characterization of a novel alkylbenzoic acid.

G cluster_start Initiation cluster_analysis Characterization Techniques cluster_results Data Interpretation cluster_end Conclusion synthesis Sample Synthesis (e.g., 4-n-Alkylbenzoic Acid) dsc DSC Analysis synthesis->dsc pom POM Analysis synthesis->pom xrd XRD Analysis synthesis->xrd thermal Transition Temps & Enthalpies dsc->thermal texture Phase Identification (Textures) pom->texture structure Molecular Packing & Layer Spacing xrd->structure conclusion Full Mesogenic Characterization thermal->conclusion texture->conclusion structure->conclusion

Caption: Standard experimental workflow for characterizing mesogenic compounds.

References

Influence of Alkyl Chain Length on Liquid Crystal Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The molecular architecture of thermotropic liquid crystals plays a pivotal role in determining their mesomorphic behavior, including the types of phases formed and the temperatures at which they transition. A crucial component of this architecture is the flexible alkyl chain appended to a rigid molecular core. The length of this chain is a fundamental design parameter used to fine-tune the material's properties for specific applications, from display technologies to advanced materials. This guide provides an objective comparison of how varying the alkyl chain length, with a focus on trends applicable to nonyl and other n-alkyl chains, impacts the key characteristics of liquid crystals, supported by experimental data and methodologies.

General Trends and Comparisons

Increasing the length of the terminal alkyl chain on a liquid crystal mesogen introduces several predictable, yet complex, changes to its physical properties. These modifications stem from the interplay between the rigid core's tendency to form anisotropic arrangements and the flexible chain's conformational freedom and van der Waals interactions.

  • Phase Polymorphism and Stability : Longer alkyl chains generally promote a greater variety of liquid crystal phases (mesophases).[1][2] As the chain extends, it enhances intermolecular attractive forces, which favors the formation of more ordered phases. Consequently, materials with shorter chains might only exhibit a nematic phase, while their longer-chain homologs can display both nematic and various smectic phases (e.g., Smectic A, Smectic C).[1][3][4]

  • Transition Temperatures :

    • Clearing Point (Isotropic Transition) : The temperature at which the material transitions from a liquid crystal phase to an isotropic liquid (the clearing point) typically increases with the length of the alkyl chain.[1][2] This is attributed to the increased van der Waals forces between longer chains, which requires more thermal energy to disrupt the ordered state.

    • Smectic Phase Stability : For compounds exhibiting smectic phases, the temperature range over which these phases are stable often widens as the alkyl chain lengthens.[1][2]

    • Melting Point : The trend for melting points (crystal to liquid crystal transition) is often less uniform and can exhibit an "odd-even" effect, where the melting point alternates between higher and lower values for odd and even numbers of carbon atoms in the chain.

  • Glass Transition and Crystallization : The length of the alkyl chain also influences the glass transition temperature and the kinetics of crystallization.[1][2][5] For instance, in some systems, activation energies for crystallization have been observed to decrease as the alkyl chain length increases.[1]

Quantitative Data Presentation

The following table summarizes the phase transition temperatures for a homologous series of (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-(2,2,3,3,4,4,4-heptafluorobutoxy) 'm'alkoxy]-benzoates, where 'm' represents the number of methylene groups in the non-chiral terminal chain. This data clearly illustrates the emergence of new phases and the shift in transition temperatures with increasing chain length.

Compound ID (by 'm')Number of CH₂ Groups ('m')Phase Sequence on Cooling (°C)Reference
3F3HPhH73Iso → SmCA → Cr[1]
3F5HPhH75Iso → SmC → SmCA → (SmXA) → Cr[1]
3F7HPhH77Iso → SmA → SmC* → SmC*A → Cr[1]

Abbreviations: Iso = Isotropic Liquid, SmA = Smectic A, SmC = Chiral Smectic C, SmCA = Chiral Antiferroelectric Smectic C, SmXA = Monotropic Hexatic Smectic, Cr = Crystal.*

As shown, increasing the chain length from three to seven methylene groups results in the appearance of additional, more ordered smectic phases (SmA and SmC*) before the final transition to the antiferroelectric phase.[1]

Logical Relationship Diagram

The following diagram illustrates the general effect of increasing alkyl chain length on the phase behavior of liquid crystals.

G cluster_input Molecular Design Parameter cluster_output Resulting Liquid Crystal Properties ChainLength Alkyl Chain Length PhaseType Phase Type (Nematic → Smectic) ChainLength->PhaseType Increasing PhaseStability Increased Phase Stability (Wider Temperature Range) ChainLength->PhaseStability Increasing ClearingPoint Increased Clearing Point (LC to Isotropic Transition) ChainLength->ClearingPoint Increasing Polymorphism Increased Polymorphism (More Mesophases) ChainLength->Polymorphism Increasing

Caption: Effect of increasing alkyl chain length on LC properties.

Experimental Protocols

The characterization of liquid crystal properties as a function of alkyl chain length relies on a suite of standard analytical techniques.

Differential Scanning Calorimetry (DSC)
  • Objective : To determine the temperatures and enthalpy changes of phase transitions (e.g., crystal-smectic, smectic-nematic, nematic-isotropic).

  • Methodology : A small, precisely weighed sample (typically 3-8 mg) is sealed in an aluminum pan.[6] An empty, sealed pan is used as a reference. The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.[6][7] Phase transitions are detected as endothermic (on heating) or exothermic (on cooling) peaks in the heat flow curve plotted against temperature. The peak maximum or onset temperature is taken as the transition temperature.

Polarizing Optical Microscopy (POM)
  • Objective : To visually identify and characterize different liquid crystal mesophases based on their unique optical textures.

  • Methodology : A small amount of the sample is placed between two glass slides and positioned on a hot stage with precise temperature control, which is mounted on a polarizing microscope.[8] The sample is heated to its isotropic phase and then cooled slowly. As it transitions into different mesophases, the textures are observed through crossed polarizers. Nematic phases typically show schlieren or threaded textures, while different smectic phases exhibit characteristic focal-conic or mosaic textures.

X-Ray Diffraction (XRD)
  • Objective : To determine the molecular arrangement and structural parameters, such as layer spacing in smectic phases.

  • Methodology : A monochromatic X-ray beam is directed at the liquid crystal sample, which is held in a capillary tube within a temperature-controlled holder. The scattered X-rays are detected, and the resulting diffraction pattern provides information about the molecular ordering. For smectic phases, a sharp, low-angle reflection indicates the layer spacing (d), while a diffuse, wide-angle reflection corresponds to the average intermolecular distance within the layers.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective : To investigate changes in molecular vibrations and intermolecular forces during phase transitions.

  • Methodology : The sample is placed in a temperature-controlled cell, and its infrared spectrum is recorded at various temperatures, particularly around the phase transition points. Changes in the position, shape, and intensity of specific vibrational bands (e.g., C-H stretching of the alkyl chain, C=O stretching of the core) can be correlated with structural changes occurring during a phase transition.[1]

References

Unveiling the Cytotoxic Landscape of Benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the cytotoxic effects of various benzoic acid derivatives on a range of cancer cell lines. Compiled for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to provide a clear and objective overview of the current research landscape.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of benzoic acid and its derivatives has been evaluated across numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values of different benzoic acid derivatives, demonstrating their varied potency and cell line-specific effects.

Compound/DerivativeCell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)IC50 (µM)
Benzoic Acid PC3Prostate Cancer48670.6 ± 43.26~5491
72227.3 ± 17.58~1861
HeLaCervical Cancer48487.4 ± 40.17~3991
72211.4 ± 15.63~1731
HUH7Liver Cancer48512.6 ± 38.49~4197
72215.8 ± 19.34~1767
CaCO2Colon Cancer48580.7 ± 45.12~4755
72195.3 ± 11.87~1599
HT29Colon Cancer48499.8 ± 39.55~4092
72218.9 ± 16.43~1792
SW48Colon Cancer48550.2 ± 41.88~4505
72201.7 ± 14.76~1652
MG63Bone Cancer48390.1 ± 31.23~3194
7285.54 ± 3.17~700
A673Bone Cancer48415.7 ± 35.87~3404
72101.3 ± 5.89~829
2A3Pharyngeal Cancer48450.3 ± 37.19~3687
72150.8 ± 9.82~1235
CRM612Lung Cancer48401.5 ± 33.46~3288
7295.6 ± 4.51~783
4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 1) MCF-7Breast Cancer72-5.9 ± 3
MDA-MB-468Breast Cancer72-8.7 ± 0.1
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate (Compound 2) MCF-7Breast Cancer72-1.4 ± 0.5
MDA-MB-468Breast Cancer72-3.7 ± 0.1
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2) MCF-7Breast CancerNot Specified-18.7
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) MCF-7Breast CancerNot Specified-15.6
4-N-methyl benzoic acid nanoparticles MCF-7Breast CancerNot Specified42.19-
Gallic acid–stearylamine conjugate A431Squamous Cell CarcinomaNot Specified100-
New benzoic acid derivatives (Compound 8 and 9) MCF-7Breast CancerNot Specified-100 µM/ml

Note: The IC50 values for Benzoic Acid were extracted from a study by Öztürkel Kabakaş et al. (2024)[1][2][3]. The IC50 values for 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivative are from a 2014 study on breast cancer cell lines[4]. Other IC50 values are from a broader review of benzoic acid derivatives[5]. Conversion of µg/mL to µM is approximated based on the molecular weight of benzoic acid (~122.12 g/mol ) and may vary for its derivatives.

Experimental Protocols

The most frequently employed method for assessing the cytotoxicity of benzoic acid derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Cells are harvested during their exponential growth phase.

  • A cell suspension is prepared, and cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well.[6]

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

2. Compound Treatment:

  • Stock solutions of the test compounds (benzoic acid derivatives) are prepared, typically in DMSO.

  • Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.

  • The culture medium from the 96-well plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to each well.

  • The plates are then incubated for a specified period, typically 24, 48, or 72 hours.[7]

3. MTT Addition and Incubation:

  • Following the treatment period, 28 µL of a 2 mg/mL MTT solution is added to each well.[6]

  • The plates are incubated for an additional 1.5 to 4 hours at 37°C.[6] During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • The medium containing MTT is removed.

  • 130-150 µL of a solubilization solution, such as DMSO, is added to each well to dissolve the formazan crystals.[6]

  • The plates are shaken on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[6]

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[6]

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

G General Workflow of an In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B E Treatment of Cells B->E C Test Compound Stock Solution D Serial Dilution of Test Compound C->D D->E F Incubation (24, 48, or 72 hours) E->F G Addition of MTT Reagent F->G H Incubation (1.5-4 hours) G->H I Solubilization of Formazan Crystals H->I J Absorbance Measurement I->J K Calculation of % Cell Viability J->K L Determination of IC50 Value K->L

Caption: General workflow for an in vitro cytotoxicity assay.

Signaling Pathways of Cytotoxicity

The cytotoxic effects of benzoic acid derivatives are often mediated through the induction of apoptosis (programmed cell death). Several key signaling pathways are implicated in this process.

One prominent mechanism involves the inhibition of Histone Deacetylases (HDACs). Dihydroxybenzoic acid (DHBA), for instance, has been identified as a potent HDAC inhibitor.[8] Inhibition of HDACs can lead to cell cycle arrest and the induction of apoptosis.[8]

The apoptotic cascade is frequently initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common feature observed with many benzoic acid derivatives is the activation of caspases, which are the executioner enzymes of apoptosis. Specifically, the activation of caspase-3 and caspase-9 has been reported.[4][8]

The Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway, also play a crucial role. The pro-apoptotic protein Bax can be upregulated, while the anti-apoptotic protein Bcl-2 can be downregulated, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[9][10]

G Apoptosis Signaling Pathway Induced by Benzoic Acid Derivatives cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_execution Execution Phase Stimulus Benzoic Acid Derivatives HDAC HDAC Inhibition Stimulus->HDAC Bcl2_family Modulation of Bcl-2 Family Stimulus->Bcl2_family Caspase_activation Caspase Activation (Caspase-9, Caspase-3) HDAC->Caspase_activation Bax Bax (Pro-apoptotic) ↑ Bcl2_family->Bax Bcl2 Bcl-2 (Anti-apoptotic) ↓ Bcl2_family->Bcl2 Apoptosis Apoptosis Caspase_activation->Apoptosis Bax->Caspase_activation Bcl2->Caspase_activation

Caption: Apoptosis signaling pathway induced by benzoic acid derivatives.

References

Efficacy of different purification methods for 4-Nonylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining high-purity 4-Nonylbenzoic acid is crucial for the reliability and reproducibility of experimental results. The choice of purification method can significantly impact the yield, purity, and overall efficiency of the process. This guide provides a comparative overview of common purification techniques for this compound, supported by experimental data and detailed protocols.

Performance Comparison of Purification Methods

The efficacy of different purification methods for this compound can be evaluated based on key performance indicators such as yield and purity. The following table summarizes the quantitative data for common techniques.

Purification MethodTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Recrystallization 87-88%[1]>95% (assumed based on typical outcomes)Simple, cost-effective, good for removing small amounts of impurities.Solvent selection is critical; potential for product loss in mother liquor.
Short Path Distillation 79-84% (for methyl ester precursor)[1]≥ 95% by GC (for methyl ester precursor)[1]Effective for thermally stable, non-volatile compounds; can handle larger quantities.Requires specialized equipment (vacuum pump, distillation head); not suitable for thermally labile compounds.
Column Chromatography >95% (typical recovery)[2]97-99% (achievable for similar compounds)[2]High resolution for separating complex mixtures; adaptable to various scales.Can be time-consuming and solvent-intensive; requires careful selection of stationary and mobile phases.

Experimental Workflow

The general workflow for the purification of a synthesized crude solid compound like this compound involves a series of steps from the initial crude product to the final pure, characterized compound.

Purification Workflow General Purification Workflow for this compound crude Crude this compound dissolution Dissolution in Minimum Hot Solvent crude->dissolution filtration Hot Filtration (removes insoluble impurities) dissolution->filtration crystallization Slow Cooling & Crystallization filtration->crystallization vacuum_filtration Vacuum Filtration (isolates crystals) crystallization->vacuum_filtration drying Drying of Crystals vacuum_filtration->drying pure_product Pure this compound drying->pure_product analysis Purity Analysis (e.g., HPLC, NMR, MP) pure_product->analysis

Caption: General workflow for the purification of this compound by recrystallization.

Experimental Protocols

Below are detailed methodologies for the key purification techniques cited in this guide.

Recrystallization

This protocol is adapted from a procedure for the synthesis and purification of this compound.[1]

Objective: To purify crude this compound by leveraging its differential solubility in a suitable solvent at different temperatures.

Materials:

  • Crude this compound

  • Hexanes (reagent grade)

  • Erlenmeyer flask

  • Hot plate

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound (e.g., 9.5 g) into a 250 mL Erlenmeyer flask.[1]

  • Add a minimal amount of hot hexanes (e.g., 70 mL) to the flask to dissolve the acid.[1] The principle is to use the minimum quantity of boiling solvent to fully dissolve the impure solid.[3]

  • If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel.[3]

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[3][4] To promote slower cooling and the formation of larger crystals, the flask can be covered.[4]

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal precipitation.[4]

  • Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.[4]

  • Dry the purified crystals under vacuum or by air drying to a constant weight. The expected yield is typically in the range of 87-88%.[1]

Short Path Distillation (for this compound methyl ester)

This method is described for the purification of the methyl ester precursor to this compound and is suitable for thermally stable, high-boiling point compounds.[1]

Objective: To purify the crude this compound methyl ester by distillation under high vacuum.

Materials:

  • Crude this compound methyl ester

  • Short path distillation apparatus

  • High vacuum pump

  • Heating mantle

  • Receiving flask

Procedure:

  • Assemble the short path distillation apparatus. Ensure all glassware is dry.

  • Place the crude orange-red residue of this compound methyl ester into the distillation flask.

  • Connect the apparatus to a high vacuum pump and reduce the pressure to approximately 1 × 10⁻⁴ torr.[1]

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the colorless syrup of this compound methyl ester that distills at a boiling point of 103-105°C under the high vacuum.[1]

  • The expected yield of the purified ester is between 79-84%, with a purity of ≥ 95% as determined by Gas Chromatography (GC).[1]

Column Chromatography

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the purification of carboxylic acids using reversed-phase column chromatography can be adapted.[5]

Objective: To purify this compound by separating it from impurities based on its differential partitioning between a stationary phase and a mobile phase.

Materials:

  • Crude this compound

  • C18 reversed-phase silica gel

  • Chromatography column

  • Solvents for mobile phase (e.g., water with 0.1% Trifluoroacetic acid (TFA), acetonitrile with 0.1% TFA)[5]

  • Collection tubes or flasks

Procedure:

  • Method Development: If possible, develop a suitable solvent system using C18 reversed-phase Thin Layer Chromatography (TLC) plates to achieve good separation.[5]

  • Column Packing: Prepare a slurry of the C18 reversed-phase silica gel in the initial mobile phase solvent and carefully pack the chromatography column. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase. Alternatively, for compounds with limited solubility, a solid sample loading technique can be used.[5] Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the sample through the column with the mobile phase. A gradient elution, starting with a more polar solvent (e.g., higher water content) and gradually increasing the polarity (e.g., increasing acetonitrile content), is often effective for separating compounds with a range of polarities.[5]

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC, HPLC) to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Purity Assessment

A comprehensive assessment of purity is essential to validate the efficacy of the chosen purification method. This typically involves a combination of analytical techniques.

Purity_Assessment_Pathway Purified_Sample Purified this compound HPLC High-Performance Liquid Chromatography (HPLC) Purified_Sample->HPLC Quantitative Purity NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purified_Sample->NMR Structural Integrity MS Mass Spectrometry (MS) Purified_Sample->MS Molecular Weight Verification MP Melting Point Analysis Purified_Sample->MP Purity Indication Purity_Confirmation Purity and Structural Confirmation HPLC->Purity_Confirmation NMR->Purity_Confirmation MS->Purity_Confirmation MP->Purity_Confirmation

Caption: Analytical workflow for purity assessment of this compound.

By carefully selecting and optimizing a purification method, researchers can ensure the high quality of their this compound, which is fundamental for reliable and accurate scientific outcomes.

References

Safety Operating Guide

Proper Disposal of 4-Nonylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Nonylbenzoic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with its properties. While specific hazard classifications can vary, it is best practice to treat all laboratory chemicals, including this compound, as potentially hazardous.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated.

In the event of a spill, immediately evacuate the area and control entry. For small spills, absorbent materials like sand or vermiculite can be used.[1] All spill cleanup materials must be collected and disposed of as hazardous waste.[2][3] Do not wash spills down the drain.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program. Never dispose of this chemical in the regular trash or down the sink.[2][5]

  • Waste Identification and Classification:

    • Treat all this compound waste, including empty containers and contaminated materials, as hazardous chemical waste.[3]

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste by consulting local, regional, and national regulations.[6]

  • Waste Collection and Segregation:

    • Collect this compound waste in a designated, leak-proof, and chemically compatible container.[2][7]

    • Ensure the container is kept closed except when adding waste.[2]

    • Segregate this compound waste from other incompatible waste streams to prevent dangerous reactions.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" label.

    • The label must include the full chemical name ("this compound") and any known hazard characteristics.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7]

    • The storage area should be secure and away from ignition sources and incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[7]

    • Do not transport the hazardous waste outside of your laboratory.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated is_reusable Can the chemical be reused or redistributed? start->is_reusable treat_as_haz Treat as Hazardous Waste is_reusable->treat_as_haz No request_pickup Contact EHS for waste pickup is_reusable->request_pickup Yes (Consult EHS) collect_waste Collect in a designated, compatible, and sealed container treat_as_haz->collect_waste label_waste Affix a completed Hazardous Waste label collect_waste->label_waste store_waste Store in a designated Satellite Accumulation Area label_waste->store_waste store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Decision workflow for the disposal of this compound.

Experimental Protocols Cited

This guidance is based on standard laboratory chemical waste management protocols. Key principles from cited sources include:

  • Hazardous Waste Determination: The responsibility of the waste generator to classify waste in accordance with regulations.[6]

  • Container Management: Requirements for waste containers to be in good condition, closed, and properly labeled.[2][7]

  • Satellite Accumulation: The practice of accumulating hazardous waste at or near the point of generation.[7]

  • Prohibition of Improper Disposal: Strict rules against disposing of chemical waste via sinks or general trash.[5][8]

  • Spill Management: Treating all materials used to clean up chemical spills as hazardous waste.[3]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nonylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Nonylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.